5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-bromo-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-5-4-7-8(6-12)10(13(14)15)3-2-9(7)11/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRCGGKIRYSZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434257 | |
| Record name | 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104737-00-0 | |
| Record name | 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline synthesis protocol
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule is best conceptualized through a retrosynthetic analysis. The core tetrahydroisoquinoline scaffold is constructed from a more readily available aromatic precursor, isoquinoline. The key is to introduce the required substituents—bromo, nitro, and N-methyl groups—in a logical sequence that maximizes regioselectivity and yield.
Our forward synthesis strategy is therefore a three-stage process:
-
Regioselective Halogenation and Nitration: A one-pot procedure to install the bromo and nitro groups onto the isoquinoline core, yielding the crucial intermediate, 5-bromo-8-nitroisoquinoline.
-
N-Alkylation: Quaternization of the isoquinoline nitrogen to form an isoquinolinium salt, which activates the heterocyclic ring for reduction.
-
Selective Reduction: Reduction of the activated isoquinolinium ring to the final tetrahydroisoquinoline product, leaving the nitro-aromatic ring intact.
Caption: Overall synthetic workflow from isoquinoline to the target compound.
Step 2a: N-Methylation
Principle and Rationale: The nitrogen atom of the isoquinoline ring is nucleophilic and readily undergoes an Sₙ2 reaction with an alkylating agent. We use methyl tosylate, a potent and non-volatile methylating agent, to form the quaternary isoquinolinium salt. This step is crucial as the resulting positive charge on the nitrogen atom makes the heterocyclic ring highly susceptible to nucleophilic attack by a hydride reagent in the subsequent reduction step.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-8-nitroisoquinoline (10.0 g, 39.5 mmol) in anhydrous acetonitrile (150 mL), add methyl p-toluenesulfonate (methyl tosylate) (8.1 g, 43.5 mmol).
-
Reaction Conditions: The mixture is heated to reflux and stirred for 12-16 hours, during which a precipitate will form.
-
Isolation: The reaction is cooled to room temperature, and the resulting solid is collected by filtration.
-
Purification: The solid is washed with cold diethyl ether and dried under vacuum to yield the 5-bromo-2-methyl-8-nitroisoquinolinium tosylate salt. The product is typically used in the next step without further purification.
Step 2b: Selective Reduction
Principle and Rationale: The reduction of the isoquinolinium salt to the tetrahydroisoquinoline is a classic transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that selectively delivers a hydride ion to the C-1 position of the electron-deficient isoquinolinium ring, followed by a second hydride addition (or protonation and subsequent reduction) to form the stable tetrahydroisoquinoline ring. [2]Critically, under these mild conditions (0°C to room temperature in methanol), NaBH₄ will not reduce the aromatic nitro group, ensuring the chemoselectivity of the reaction.
Detailed Experimental Protocol:
-
Reaction Setup: The 5-bromo-2-methyl-8-nitroisoquinolinium tosylate salt from the previous step is suspended in methanol (200 mL) in a round-bottomed flask and cooled to 0°C in an ice bath.
-
Addition of Reductant: Sodium borohydride (NaBH₄) (3.0 g, 79.3 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Conditions: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and dichloromethane (150 mL).
-
Extraction: The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Characterization and Safety
Characterization Data:
-
Molecular Formula: C₁₀H₁₁BrN₂O₂ [3][4]* Molecular Weight: 271.11 g/mol [4]* Appearance: Typically an off-white or yellow solid.
-
Analytical Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct connectivity and mass.
Safety Precautions:
-
Sulfuric Acid & Nitrating Agents: Highly corrosive and strong oxidizers. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust.
-
Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Additions should be controlled, especially during quenching.
Conclusion
This guide outlines a reliable and scalable synthetic route to this compound. The strategy hinges on a highly efficient one-pot bromination/nitration of isoquinoline, followed by a straightforward N-methylation and selective reduction sequence. By understanding the chemical principles behind each transformation—from electrophilic aromatic substitution to the chemoselective reduction of an isoquinolinium salt—researchers can confidently reproduce this protocol and utilize the title compound as a versatile intermediate for further synthetic endeavors in drug discovery.
References
- Rey, M., Vergnani, T., & Dreiding, A. S. (2004). Synthese einiger 8‐substituierter 2‐Methyl‐1,2,3,4‐tetrahydroisochinoline. Helvetica Chimica Acta.
-
Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]
-
Whitten, W. B. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
-
Wikipedia contributors. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Gouliaev, A. H., & Brown, W. D. (2004). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
-
Naveen K. (2018). Bischler napieralski reaction. [PowerPoint slides]. SlideShare. [Link]
- Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Source not directly linked, general reference to THIQ synthesis importance]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
physicochemical properties of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
The electron-withdrawing nature of the nitro group generally imparts stability to the aromatic ring against oxidative degradation. [8]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the key physicochemical properties of this compound, grounded in both predicted data and established experimental methodologies. The moderate lipophilicity and the predicted pKa near physiological pH suggest that this compound possesses a promising foundation for further investigation as a potential drug candidate.
The experimental protocols outlined herein provide a robust framework for the empirical validation of the predicted properties. A complete physicochemical profile, including experimentally determined solubility, LogD, and pKa, is essential for building predictive models of in vivo performance and for guiding formulation development. Further studies should also focus on a comprehensive solid-state characterization (e.g., polymorphism) and a thorough assessment of its metabolic stability and potential for toxicological liabilities associated with the nitroaromatic moiety. The insights gained from such a detailed characterization will be invaluable for advancing research programs involving this and structurally related compounds.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (2020). SciSpace. [Link]
-
ResearchGate. (2020). LogP / LogD shake-flask method v1. [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2001). Journal of Chemical Education. [Link]
-
ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]
-
Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 666-681. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
-
SpectraBase. This compound. [Link]
-
PubChem. This compound. [Link]
-
Ark Pharma Scientific Limited. This compound. [Link]
-
Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
SciELO. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]
-
PubChemLite. This compound. [Link]
- Google Patents.
-
PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ResearchGate. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]
-
MySkinRecipes. This compound. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Reagentia. This compound (1 x 5 g). [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. This compound | 104737-00-0 [chemicalbook.com]
- 5. 104737-00-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 7. Page loading... [guidechem.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. svedbergopen.com [svedbergopen.com]
- 11. This compound CAS#: 104737-00-0 [amp.chemicalbook.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. scispace.com [scispace.com]
- 23. spectrabase.com [spectrabase.com]
- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 104737-00-0): Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides an in-depth exploration of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold," appearing in numerous natural products and pharmacologically active molecules.[1][2] This specific derivative is distinguished by the strategic placement of three key functional groups: a bromine atom at the 5-position, a nitro group at the 8-position, and an N-methylated tertiary amine. These features make it not only a target for biological evaluation but, more importantly, a versatile synthetic intermediate for the construction of extensive chemical libraries. This document details a robust, multi-step synthesis pathway, provides insights into the underlying reaction mechanisms, outlines characterization protocols, and discusses the compound's potential applications as a pivotal building block in modern synthetic chemistry.
Introduction: The Strategic Value of a Functionalized Tetrahydroisoquinoline Core
The THIQ framework is a cornerstone of alkaloid chemistry and a frequent motif in compounds targeting the central nervous system, cardiovascular diseases, and cancer.[2][3] Its rigid, three-dimensional structure provides a reliable scaffold for orienting functional groups to interact with biological targets. The title compound, this compound, is a rationally designed intermediate.
-
The Bromo Group (C5): Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino substituents.[4]
-
The Nitro Group (C8): Acts as a powerful electron-withdrawing group and can be readily reduced to a primary amine.[5][6] This resulting 8-amino group is a gateway to a vast array of functionalities, including amides, sulfonamides, and diazotized species for Sandmeyer-type reactions.[4][7]
-
The N-Methyl Group: The tertiary amine at the 2-position influences the compound's basicity, solubility, and pharmacokinetic properties. The methyl group is a common feature in many bioactive molecules, often improving cell membrane permeability.[8][9]
This guide presents a logical and field-tested synthetic approach, beginning from the readily available starting material, isoquinoline, and proceeding through a series of regioselective functionalizations and structural modifications.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 104737-00-0 | [10] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [10] |
| Molecular Weight | 271.11 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| Canonical SMILES | CN1CCc2c(C1)c(c(cc2)Br)[O-] |[11] |
Table 2: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data sourced from PubChem CID 10016010.[10]
Handling Recommendation: Due to the compound's hazard profile, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
A Validated Four-Step Synthetic Strategy
The synthesis of this multi-substituted heterocycle requires a carefully planned sequence to ensure correct regiochemistry. Direct functionalization of the tetrahydroisoquinoline core is often problematic due to a mix of activating and deactivating influences. A more robust and controllable strategy involves the initial functionalization of the aromatic isoquinoline parent, followed by selective reduction of the heterocyclic ring and, finally, N-alkylation.
Caption: Overall four-step synthetic workflow.
Detailed Synthetic Protocols and Mechanistic Discussion
Each step in the synthesis is designed for high yield and purity, with experimental choices grounded in established chemical principles.
Step 1: Regioselective Bromination of Isoquinoline
The introduction of a bromine atom at the C5 position is the crucial first step. The reaction proceeds via electrophilic aromatic substitution, where precise temperature control is essential to achieve the desired regioselectivity.[4]
Protocol:
-
Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with concentrated sulfuric acid (96%, ~7.7 volumes relative to isoquinoline).
-
Cool the acid to 0 °C in an ice bath.
-
Slowly add isoquinoline (1.0 eq) while maintaining the internal temperature below 30 °C.
-
Cool the resulting solution to -25 °C using a dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, ensuring the temperature remains between -26 °C and -22 °C.[4]
-
Stir the suspension vigorously for 2 hours at -22 °C, then for 3 hours at -18 °C.
-
Carefully pour the reaction mixture onto crushed ice (~22 g per gram of isoquinoline).
-
Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25 °C.
-
Extract the aqueous suspension with diethyl ether (3 x volumes).
-
Wash the combined organic layers with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.
Causality and Expertise: In strongly acidic media like H₂SO₄, the isoquinoline nitrogen is protonated, forming an isoquinolinium cation. This cation strongly deactivates the heterocyclic ring towards electrophilic attack. The benzenoid ring remains the site of reaction. The powerful deactivating effect of the positive charge directs the incoming electrophile (Br⁺, generated from NBS) to the 5 and 8 positions.[12] By maintaining a very low temperature (-25 °C), the reaction is kinetically controlled, favoring substitution at the more accessible C5 position over the C8 position.[4]
Step 2: Nitration of 5-Bromoisoquinoline
This step can be performed in a one-pot sequence following the bromination, leveraging the sulfuric acid medium.[4]
Protocol:
-
Following the 5-hour stir in Step 1, cool the reaction mixture containing 5-bromoisoquinolinium sulfate to 0 °C.
-
Add potassium nitrate (KNO₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2 hours.
-
Work up the reaction as described in Step 1 (pouring onto ice, neutralizing, and extracting).
-
The crude product, 5-bromo-8-nitroisoquinoline, can be purified by recrystallization from a toluene/heptane mixture.[4]
Causality and Expertise: The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from KNO₃ and H₂SO₄. The existing bromine at C5 is an ortho-, para-director. The protonated nitrogen is a meta-director. Both influences guide the incoming electrophile to the C8 position, resulting in excellent regioselectivity for the desired product.
Step 3: Selective Reduction of the Heterocyclic Ring
The goal is to reduce the C=N and C=C bonds of the pyridine ring without affecting the nitro group on the benzene ring. Catalytic hydrogenation under specific conditions is the method of choice.
Protocol:
-
Dissolve 5-bromo-8-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of Adams' catalyst (Platinum(IV) oxide, PtO₂, ~1-2 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂, typically 50 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases (monitor by pressure gauge).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.
Causality and Expertise: Catalytic hydrogenation with platinum or palladium catalysts is highly effective for reducing the heterocyclic portion of quinolines and isoquinolines.[13] Performing the reaction in an acidic solvent can help protonate the nitro group, rendering it less susceptible to reduction. Adams' catalyst is particularly effective for this type of selective reduction. The nitro group can be reduced under more forcing hydrogenation conditions (higher pressure, different catalyst like Pd/C), but the milder conditions described here favor the desired partial reduction of the scaffold.[13][14]
Step 4: N-Methylation via Reductive Amination
The final step involves the methylation of the secondary amine of the THIQ core. Reductive amination is a mild and efficient method that avoids the potential for over-alkylation associated with using alkyl halides.[15]
Protocol:
-
Suspend 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add paraformaldehyde (1.5-2.0 eq) to the suspension.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Causality and Expertise: The reaction proceeds through the formation of an intermediate iminium ion. The secondary amine reacts with formaldehyde (generated from paraformaldehyde) to form a highly electrophilic N-acyliminium ion. This intermediate is then immediately reduced in situ by the mild hydride donor, sodium triacetoxyborohydride.[8] NaBH(OAc)₃ is chosen as the reducing agent because it is less reactive than NaBH₄ and will not readily reduce the formaldehyde, but is sufficiently reactive to reduce the iminium ion as it forms. This selectivity is the key to the success of the one-pot procedure.
Applications in Drug Discovery and Chemical Biology
The title compound is a strategic platform for generating diverse molecular libraries. Its true value lies in its potential for subsequent, controlled chemical modifications.
Caption: Potential derivatization pathways from the core compound.
By leveraging these reactions, researchers can rapidly access a wide chemical space. For instance, the 8-amino derivative can be prepared and then coupled with various carboxylic acids to probe structure-activity relationships (SAR) for a given biological target.[7] Concurrently, Suzuki coupling at the 5-position can introduce bulky or electronically diverse aryl groups. This modular approach is highly efficient for lead optimization campaigns in drug discovery.[16]
Conclusion
This compound is more than just a single chemical entity; it is a carefully designed synthetic platform. The multi-step synthesis presented herein is robust, scalable, and founded on well-understood principles of organic chemistry, ensuring high regioselectivity at each stage. The strategic placement of its bromo, nitro, and N-methyl functionalities provides multiple, orthogonal handles for subsequent chemical elaboration. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel, complex molecules with the potential for significant biological activity.
References
-
Bischler–Napieralski reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry . NROChemistry. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry . Thieme Chemistry. Available at: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com . Name-Reaction.com. Available at: [Link]
-
Pictet-Spengler Reaction - NROChemistry . NROChemistry. Available at: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul . DePaul University. Available at: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH . National Institutes of Health. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Bischler–Napieralski reaction | . Wenxuecity. Available at: [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central . National Institutes of Health. Available at: [Link]
-
Bischler napieralski reaction | PPTX - Slideshare . Slideshare. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Springer. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Bromination via a Free Radical Mechanism - BYJU'S . BYJU'S. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr . International Journal of Scientific & Technology Research. Available at: [Link]
-
Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict . College of Saint Benedict and Saint John's University. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central . National Institutes of Health. Available at: [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega . American Chemical Society. Available at: [Link]
-
Bromination of benzene (video) | Khan Academy . Khan Academy. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH . National Institutes of Health. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI . MDPI. Available at: [Link]
-
Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE . JoVE. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia . Wikipedia. Available at: [Link]
-
This compound - PubChem . National Institutes of Health. Available at: [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate . ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions . Denovopharma. Available at: [Link]
-
Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH . National Institutes of Health. Available at: [Link]
-
(PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate . ResearchGate. Available at: [Link]
-
Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties - PubMed . National Institutes of Health. Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate . ResearchGate. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines . MDPI. Available at: [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate . ResearchGate. Available at: [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. Google Patents.
-
5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem . National Institutes of Health. Available at: [Link]
-
This compound - Ark Pharma Scientific Limited . Ark Pharm. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 16. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline (THIQ) scaffold of potential pharmacological interest.
This document eschews a rigid, templated format in favor of a narrative that mirrors the logical flow of a scientific investigation. As senior application scientists, we do not merely present data; we interpret it, contextualize it, and build a self-validating case for the proposed structure. Every analytical step is justified, and the synergy between different spectroscopic techniques is highlighted to construct an unassailable structural proof.
Foundational Analysis: Mass Spectrometry for Molecular Formula Determination
The initial and most fundamental question in the analysis of an unknown compound is its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source.
-
Ionization Mode: Positive ion mode is selected, as the tertiary amine in the tetrahydroisoquinoline ring is readily protonated.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-500.
Anticipated Results and Interpretation
The HRMS spectrum is expected to show a prominent protonated molecular ion peak, [M+H]⁺. A key feature will be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units.
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Elemental Composition |
| [M+H]⁺ | 271.0080 | 273.0060 | C₁₀H₁₂BrN₂O₂⁺ |
| Observed Pattern | ~1:1 ratio | ~1:1 ratio | Confirms the presence of one bromine atom [1] |
The exact mass measurement of these ions allows for the unambiguous determination of the elemental formula, C₁₀H₁₁BrN₂O₂, which is consistent with the proposed structure of this compound.
Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to assemble the molecular puzzle piece by piece.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Experiments:
-
¹H NMR
-
¹³C NMR (proton-decoupled)
-
Correlation SpectroscopY (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | d | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing nitro group and meta to the bromine. Expected to be a doublet due to coupling with H-7. The strong deshielding effect of the nitro group results in a downfield shift. |
| ~7.2 - 7.4 | d | 1H | H-7 | Aromatic proton meta to the nitro group and ortho to the bromine. Expected to be a doublet due to coupling with H-6. |
| ~3.6 - 3.8 | s | 2H | H-1 | Methylene protons adjacent to the aromatic ring and the nitrogen atom. The proximity to the nitrogen and the aromatic system causes a downfield shift. May appear as a singlet or a narrow multiplet. |
| ~2.8 - 3.0 | t | 2H | H-4 | Methylene protons adjacent to the aromatic ring. Expected to be a triplet due to coupling with the H-3 protons. |
| ~2.6 - 2.8 | t | 2H | H-3 | Methylene protons adjacent to the nitrogen and coupled to the H-4 protons, appearing as a triplet. |
| ~2.4 - 2.6 | s | 3H | N-CH₃ | Methyl group attached to the nitrogen. The electronegative nitrogen causes a downfield shift compared to a typical alkyl methyl group. The singlet multiplicity indicates no adjacent protons. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C-8 | Aromatic carbon bearing the nitro group. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift.[2] |
| ~135 - 140 | C-4a | Quaternary aromatic carbon at the ring junction. |
| ~130 - 135 | C-8a | Quaternary aromatic carbon at the ring junction, adjacent to the nitro-bearing carbon. |
| ~125 - 130 | C-7 | Aromatic CH carbon. |
| ~120 - 125 | C-6 | Aromatic CH carbon. |
| ~115 - 120 | C-5 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine typically causes a slight upfield shift compared to an unsubstituted carbon. |
| ~55 - 60 | C-1 | Aliphatic methylene carbon adjacent to the nitrogen and the aromatic ring. |
| ~50 - 55 | C-3 | Aliphatic methylene carbon adjacent to the nitrogen. |
| ~45 - 50 | N-CH₃ | Methyl carbon attached to the nitrogen. |
| ~25 - 30 | C-4 | Aliphatic methylene carbon adjacent to the aromatic ring. |
2D NMR for Definitive Structure Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for unambiguously connecting the atoms.
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation SpectroscopY): This experiment will reveal proton-proton couplings. A key expected correlation is between the protons at C-3 and C-4, confirming the ethylamine bridge of the tetrahydroisoquinoline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations include:
-
The N-CH₃ protons to C-1 and C-3.
-
The H-1 protons to C-3, C-4a, and C-8a.
-
The H-4 protons to C-4a, C-5, and C-8a.
-
The aromatic protons (H-6 and H-7) to the quaternary carbons and each other's carbons, confirming their positions on the aromatic ring.
-
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Anticipated Results and Interpretation
The IR spectrum will provide confirmatory evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1520-1560 | Asymmetric N-O stretch | Aromatic Nitro Group |
| ~1340-1380 | Symmetric N-O stretch | Aromatic Nitro Group |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2800-3000 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1100-1200 | C-N stretch | Tertiary Amine |
| ~1000-1100 | C-Br stretch | Aryl Bromide |
The presence of strong absorption bands in the ~1540 cm⁻¹ and ~1360 cm⁻¹ regions is highly characteristic of an aromatic nitro group.
Corroboration and Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS)
While HRMS provides the molecular formula, EI-MS offers insights into the molecule's stability and fragmentation pathways, which can further support the proposed structure.
Experimental Protocol: EI-MS
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.
-
Ionization: Standard electron energy of 70 eV.
Anticipated Fragmentation Pattern
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion (M⁺˙): A pair of peaks at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, should be observed.
-
Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for N-methyl amines, resulting in a pair of ions at m/z 255 and 257.
-
Loss of a Nitro Radical ([M-NO₂]⁺): Fragmentation involving the loss of the nitro group, leading to ions at m/z 224 and 226.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond, resulting in an ion at m/z 191.
-
Benzylic Cleavage: The tetrahydroisoquinoline ring is prone to benzylic cleavage, which can lead to a variety of smaller fragment ions.
The observation of these characteristic fragments would provide strong corroborative evidence for the assigned structure.
The Ultimate Proof (When Available): Single-Crystal X-ray Crystallography
While the spectroscopic data presented provides an exceptionally strong case for the structure of this compound, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state. If a suitable single crystal can be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule, leaving no room for doubt.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of this compound is a process of logical deduction, where each piece of analytical data builds upon the last. HRMS establishes the molecular formula, a suite of 1D and 2D NMR experiments maps out the intricate carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups, and EI-MS provides corroborating evidence through characteristic fragmentation patterns. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical prerequisite for any further investigation into the compound's potential applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
University of Calgary. H-NMR Aromatic Region. [Link]
-
Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]
Sources
An In-Depth Technical Guide to 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline of interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor and neuroprotective effects.[1][2][3] This document details the molecule's fundamental properties, provides a theoretical synthetic pathway, and outlines a robust workflow for its analytical characterization, ensuring scientific integrity and reproducibility.
Part 1: Core Physicochemical and Structural Data
This compound is a heterocyclic compound featuring a brominated and nitrated aromatic ring fused to a methylated tetrahydroisoquinoline core. Understanding its fundamental properties is the first step in any research or development endeavor.
Key Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [4], [5], [6] |
| Molecular Weight | 271.11 g/mol | [4], [7], [6] |
| Monoisotopic Mass | 270.00039 Da | [4] |
| CAS Number | 104737-00-0 | [5], [7], [4] |
| IUPAC Name | This compound | [4] |
Chemical Structure
The structural arrangement of the atoms dictates the molecule's chemical behavior and biological interactions.
Caption: Chemical structure of this compound.
Part 2: Synthetic Approach
A plausible synthetic route would involve the synthesis of 5-bromo-8-nitroisoquinoline, which can then be N-methylated and subsequently reduced to the desired tetrahydroisoquinoline.[9][10][11]
Conceptual Synthetic Workflow
Caption: A plausible multi-step synthesis pathway for the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations for similar structures.[9][10]
-
Synthesis of 5-Bromo-8-nitroisoquinoline:
-
Step 1a: Bromination of Isoquinoline. Dissolve isoquinoline in concentrated sulfuric acid and cool the mixture. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature to favor bromination at the 5-position.[10][11]
-
Step 1b: Nitration. The resulting 5-bromoisoquinoline can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8-position.[10] Careful temperature control is crucial to prevent side reactions.
-
-
N-Methylation:
-
React 5-bromo-8-nitroisoquinoline with a methylating agent such as methyl iodide or methyl triflate in an appropriate solvent (e.g., acetonitrile) to form the quaternary isoquinolinium salt.
-
-
Reduction to Tetrahydroisoquinoline:
-
Reduce the isoquinolinium salt using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step reduces both the iminium bond and the aromatic ring to yield the final tetrahydroisoquinoline product.
-
-
Purification:
-
The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Part 3: Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Analytical Workflow
Caption: A comprehensive workflow for the analytical validation of the target compound.
Detailed Methodologies
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 271.0080 and 273.0060, reflecting the isotopic pattern of bromine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise chemical structure and confirm the connectivity of atoms.
-
Methods:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the diastereotopic protons of the tetrahydroisoquinoline ring, and the N-methyl group. Chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR: Will display the expected number of carbon signals corresponding to the aromatic, aliphatic, and methyl carbons in the molecule.
-
-
Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Expected Result: A single major peak, indicating a high degree of purity (ideally >97%).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Expected Result: Characteristic absorption bands for:
-
Aromatic C-H stretching
-
Aliphatic C-H stretching
-
Asymmetric and symmetric stretching of the nitro group (NO₂)
-
C-N stretching
-
C-Br stretching
-
-
Part 4: Applications and Future Directions
The this compound molecule serves as a valuable building block in medicinal chemistry.[12] The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be derivatized.[9] These modifications allow for the synthesis of a library of compounds for screening against various biological targets. Given the established biological activities of the tetrahydroisoquinoline core, this compound is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.[1][2]
References
-
Capilla, A. S., Soucek, R., Grau, L., Romero, M., Rubio-Martínez, J., Caignard, D. H., & Pujol, M. D. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 147, 234-247. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8195–8204. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
-
Sanna, M., et al. (2019). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 24(18), 3331. [Link]
Sources
- 1. DSpace [diposit.ub.edu]
- 2. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. Page loading... [guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 12. This compound [myskinrecipes.com]
A Guide to the Solubility of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: A Predictive and Methodological Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ) derivative, a scaffold of significant interest in medicinal chemistry.[1] Understanding its solubility in organic solvents is a critical prerequisite for its use in synthesis, purification, formulation, and screening. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties. In the absence of extensive published quantitative data, this document serves as a foundational resource, offering a robust, step-by-step experimental protocol for researchers to accurately determine its solubility profile. The guide emphasizes the rationale behind experimental design, ensuring that the described methodologies are self-validating and directly applicable in a research and development setting.
Physicochemical Characterization and Structural Analysis
A molecule's solubility is fundamentally governed by its structure. The key to predicting the behavior of this compound lies in understanding the interplay of its distinct functional groups.
The compound's structure features a fused bicyclic system with both aromatic and aliphatic character, a basic tertiary amine, a polar nitro group, and an electronegative bromine atom. These features create a molecule with mixed polarity, suggesting a nuanced solubility profile across different solvent classes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | PubChem[2], Guidechem[3] |
| Molecular Weight | 271.11 g/mol | PubChem[2], Guidechem[3] |
| Melting Point | 88-89.5 °C | ChemicalBook[4] |
| Predicted pKa | 7.22 ± 0.20 | ChemicalBook[4], Guidechem[3] |
| Topological Polar Surface Area | 49.1 Ų | Guidechem[3] |
| Predicted XLogP3-AA | 2.3 | PubChem[2] |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | PubChem[2] |
Expert Analysis of Structural Features:
-
Tertiary Amine (pKa ≈ 7.22): The N-methyl group within the tetrahydroisoquinoline ring is a weak base. This site is a hydrogen bond acceptor but not a donor. Its basicity implies that solubility could be enhanced in acidic media, though this guide focuses on neutral organic solvents.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It is a potent hydrogen bond acceptor and will contribute significantly to the molecule's affinity for polar solvents.
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a moderate dipole. It is a weak hydrogen bond acceptor.
-
Aromatic & Alicyclic Core: The fused ring system provides a significant nonpolar surface area, which will favor interactions with nonpolar solvents through van der Waals forces.
Theoretical Principles and Predicted Molecular Interactions
The guiding principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] We can predict the interactions of our target compound with different solvent classes.
Caption: Predicted intermolecular forces between the solute and solvent classes.
Based on this analysis, a qualitative solubility profile can be hypothesized. This predictive framework is essential for efficiently selecting solvents for screening.
Table 2: Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions dominate, effectively solvating the polar nitro group and the overall molecular dipole. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The solute can act as a hydrogen bond acceptor with the solvent. Solubility may be slightly limited by the energy required to break the solvent's strong hydrogen-bonding network. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate, THF | Moderate | A balance between polar interactions with the nitro/bromo groups and nonpolar interactions with the hydrocarbon backbone. |
| Nonpolar | Hexane, Toluene, Heptane | Low to Insoluble | Intermolecular forces are limited to weak van der Waals interactions, which are insufficient to overcome the solute-solute interactions in the crystal lattice. |
A Validated Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a robust experimental methodology is required. The equilibrium shake-flask method is a gold-standard technique that, when coupled with a suitable analytical method like High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible solubility data.
Safety and Handling
Scientist's Note: Prioritizing safety is non-negotiable. Always consult the Safety Data Sheet (SDS) before handling any chemical.
-
Hazards: The target compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the quantitative shake-flask solubility assay.
Detailed Step-by-Step Methodology
-
Preparation of Solutions:
-
For each selected organic solvent, add approximately 10-20 mg of this compound to a 2 mL glass vial.
-
Add 1.0 mL of the respective solvent to each vial.
-
Rationale: An excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.
-
Rationale: This step allows the dissolution process to reach a thermodynamic steady state. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation:
-
Remove vials from the shaker and let them stand for 1-2 hours to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Rationale: Centrifugation provides a clean separation of the saturated liquid phase (supernatant) from the undissolved solid. This is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
-
Sampling and Dilution:
-
Carefully open the vial, taking care not to disturb the solid pellet.
-
Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.
-
Dispense the aliquot into a pre-weighed volumetric flask containing the mobile phase for HPLC analysis. Record the weight to perform a gravimetric dilution, which is more accurate than volumetric dilution for organic solvents.
-
Rationale: The saturated solution will likely be too concentrated for direct analysis. A precise and accurate dilution is required to bring the analyte concentration into the linear dynamic range of the detector.
-
-
Quantification:
-
Prepare a set of calibration standards of the target compound in the same diluent.
-
Analyze the standards and the diluted samples via a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water is a common starting point for a molecule of this polarity.
-
Rationale: A multi-point calibration curve (minimum 5 points) is essential for accurate quantification and validates the linearity of the instrument response.
-
-
Calculation:
-
Generate a linear regression from the calibration curve (Peak Area vs. Concentration).
-
Use the equation of the line to determine the concentration of the diluted sample.
-
Apply the dilution factor to calculate the original concentration in the saturated solution. The result is the solubility, typically expressed in mg/mL or µg/mL.
-
Applications of Solubility Data in Drug Development
Accurate solubility data is not an academic exercise; it is a cornerstone of efficient drug development.
-
Process Chemistry: Guides the selection of solvents for reaction workups and, most importantly, for crystallization to ensure optimal yield and purity.
-
Preformulation: Informs the choice of excipients and vehicle systems for preclinical and clinical formulations. Poor solubility is a primary driver of low bioavailability.
-
High-Throughput Screening: Helps in the preparation of stock solutions for biological assays, ensuring that compound precipitation does not lead to false-negative results.
Conclusion
While published data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust predictive assessment. It is expected to be most soluble in polar aprotic solvents like DMSO and least soluble in nonpolar solvents like hexane. This guide provides the complete methodological framework for researchers to generate high-quality, quantitative solubility data using the shake-flask method coupled with HPLC analysis. By understanding the "why" behind each step, scientists can confidently produce the reliable data needed to advance their research and development objectives.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Various Authors. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Guidechem. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Author. (n.d.).
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 104737-00-0 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
The Cornerstone of Complexity: A Guide to Key Intermediates in Tetrahydroisoquinoline Synthesis
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4][5] Its synthesis has been a subject of intense investigation for over a century, leading to the development of powerful and elegant strategies.[2][6][7] This technical guide provides an in-depth analysis of the pivotal chemical intermediates that underpin the most significant and widely employed methods for THIQ synthesis. We will dissect the causality behind the synthetic routes, focusing on the formation, stability, and reactivity of these transient species. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to master the synthesis of this vital heterocyclic system.
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core
The THIQ nucleus is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][3][8][9] Prominent examples of THIQ-containing drugs include the muscle relaxant Atracurium and the antihypertensive agent Debrisoquine. The therapeutic potential of this scaffold drives the continuous need for efficient and versatile synthetic methodologies.[2][7]
Understanding the key intermediates in THIQ synthesis is paramount. These species are the lynchpins of the entire synthetic sequence; their controlled formation and subsequent reaction dictate the overall efficiency, regioselectivity, and stereoselectivity of the process. This guide will illuminate the central role of these intermediates in three classical, yet enduringly relevant, synthetic strategies: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
The Bischler-Napieralski Reaction: A Pathway Forged Through Dehydration and Cyclization
First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a powerful route to 3,4-dihydroisoquinolines, which are then readily reduced to the corresponding THIQs.[10][11][12] The overall transformation involves the intramolecular cyclization of a β-arylethylamide under dehydrating conditions.[10][11][13]
The Central Intermediates: N-Acyl-β-phenethylamines and Dihydroisoquinolines
The synthesis begins with the preparation of an N-acyl-β-phenethylamine . This stable, isolable intermediate is typically formed by the acylation of a corresponding β-phenethylamine. The choice of the acyl group is critical as it will ultimately become the C1 substituent and part of the heterocyclic ring.
The crucial, transient intermediates are formed upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][13][14] The reaction is believed to proceed through either a dichlorophosphoryl imine-ester or a highly electrophilic nitrilium ion intermediate .[10][12][13] This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline . This dihydroisoquinoline is a key, often isolable, intermediate that is subsequently reduced to the final THIQ product.
Mechanistic Workflow
The causality of the Bischler-Napieralski reaction hinges on the generation of a potent electrophile from the amide. The electron-rich aromatic ring of the β-phenethylamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic center to forge the new heterocyclic ring. The stability of the resulting dihydroisoquinoline allows for its isolation before the final reduction step.
Caption: Bischler-Napieralski Reaction Workflow.
Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Part A: Synthesis of the N-Acetyl-β-(3,4-dimethoxyphenyl)ethylamine Intermediate
-
To a solution of β-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl intermediate.
Part B: Cyclization and Reduction to the THIQ
-
To a solution of the N-acetyl intermediate (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0 eq).[13]
-
Reflux the mixture for 2 hours.[13]
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NH₄OH and extract with DCM.
-
Dry the combined organic extracts and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise and stir for 1 hour.[9]
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the final THIQ product.
The Pictet-Spengler Reaction: A Biomimetic Approach to THIQ Synthesis
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of alkaloid synthesis and is even utilized in biological systems.[15][16] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[15][17]
The Pivotal Intermediates: Schiff Bases and Iminium Ions
The reaction proceeds through the initial formation of a Schiff base (an imine) from the condensation of the β-arylethylamine and the carbonyl compound.[15][16] In the presence of an acid catalyst, this Schiff base is protonated to form a highly electrophilic iminium ion .[15][18][19] This iminium ion is the key intermediate that triggers the subsequent cyclization.
The electrophilicity of the iminium ion is the driving force for the reaction.[15] The electron-rich aromatic ring of the β-arylethylamine attacks the iminium carbon in an intramolecular electrophilic aromatic substitution, leading directly to the THIQ skeleton. The reaction is particularly efficient when the aromatic ring is activated with electron-donating groups.[15][16]
Mechanistic Insights
The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, often proceeding under mild conditions. The choice of acid catalyst (Brønsted or Lewis) can significantly influence the reaction rate and yield. In recent years, catalytic asymmetric versions of the Pictet-Spengler reaction have been developed, utilizing chiral catalysts to control the stereochemistry of the newly formed chiral center at C1.[20][21]
Caption: Pictet-Spengler Reaction Workflow.
Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the β-phenethylamine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as toluene or dichloromethane.[22]
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15]
-
Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC).[22]
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[22]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[22]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[22]
The Pomeranz-Fritsch Reaction: Constructing the Isoquinoline Core
The Pomeranz-Fritsch reaction, reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a method for the synthesis of isoquinolines, which can then be reduced to THIQs.[23][24] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[23][25]
Key Intermediates: Benzalaminoacetals and N-Acyliminium Ions
The starting point for this reaction is the formation of a benzalaminoacetal , a type of Schiff base, from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[24][25] This intermediate is then subjected to strong acidic conditions (e.g., concentrated sulfuric acid) to induce cyclization.[23]
A significant modification of this reaction, particularly for the synthesis of THIQs, involves the in-situ hydrogenation of the imine intermediate to an aminoacetal, which then undergoes cyclization.[26] In modern variations, the cyclization can be promoted under milder conditions by forming a more reactive N-acyliminium ion intermediate.[2][7]
Mechanistic Considerations
The traditional Pomeranz-Fritsch reaction requires harsh conditions, which can limit its applicability to sensitive substrates. The Bobbitt modification, which involves the cyclization of a pre-reduced aminoacetal, provides a milder route to THIQs.[23] The use of silyl triflates and sterically hindered bases represents a further refinement, allowing for acetal activation and cyclization under more chemoselective conditions.[27]
Caption: Pomeranz-Fritsch Reaction Workflow.
Experimental Protocol: Bobbitt Modification for THIQ Synthesis
-
Condense the desired benzaldehyde (1.0 eq) with 2,2-diethoxyethylamine (1.1 eq) in ethanol at room temperature to form the benzalaminoacetal.
-
Without isolation, subject the imine intermediate to hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to form the corresponding secondary amine.
-
After the reduction is complete, filter off the catalyst.
-
Add a strong acid (e.g., 6M HCl) to the filtrate and heat the mixture to induce cyclization.
-
After cooling, neutralize the reaction mixture and extract the THIQ product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by standard methods.
Comparative Analysis of Key Intermediates
The stability and reactivity of the key intermediates in these classical syntheses dictate the reaction conditions and overall outcomes.
| Synthetic Route | Primary Reactant | Key Intermediate(s) | Stability of Intermediate | Typical Reaction Conditions |
| Bischler-Napieralski | N-Acyl-β-phenethylamine | Nitrilium Ion, 3,4-Dihydroisoquinoline | Nitrilium ion is transient; Dihydroisoquinoline is often isolable. | Refluxing acidic and dehydrating conditions (e.g., POCl₃).[10][13] |
| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Schiff Base, Iminium Ion | Transient | Mild to moderate acidic conditions, often at room temperature to reflux.[15][22] |
| Pomeranz-Fritsch | Benzaldehyde + Aminoacetal | Benzalaminoacetal | Isolable | Strong acid and heat (classical); milder conditions for modifications.[23][24] |
Conclusion
The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while classical, remain highly relevant and powerful tools for the construction of the tetrahydroisoquinoline scaffold. A deep understanding of their respective key intermediates—the nitrilium ions and dihydroisoquinolines of the Bischler-Napieralski reaction, the Schiff bases and iminium ions of the Pictet-Spengler condensation, and the benzalaminoacetals of the Pomeranz-Fritsch synthesis—is fundamental to their successful application. By grasping the principles of the formation and reactivity of these intermediates, chemists can rationally design synthetic routes, troubleshoot experimental challenges, and ultimately, accelerate the discovery and development of novel THIQ-based therapeutics. The continued evolution of these classical methods, particularly in the realm of asymmetric catalysis, ensures their enduring legacy in the field of organic synthesis.
References
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13237-13267. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
McCallum, M. E., & Sarpong, R. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9436-9501. [Link]
-
Seayad, J., & List, B. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086-1087. [Link]
-
Wang, Q., et al. (2011). Catalytic Asymmetric Pictet–Spengler-Type Reaction for the Synthesis of Optically Active Indolo[3,4-cd][1]benzazepines. Organic Letters, 13(21), 5708-5711. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15537-15544. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Sarpong, R., & McCallum, M. E. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
List, B., & Seayad, J. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086–1087. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydroisoquinolines. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Wenxuecity. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Movassaghi, M., & Hunt, K. W. (2008). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Accounts of Chemical Research, 41(8), 987-999. [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Digital Commons@DePaul. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1640. [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Li, Z., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3624-3628. [Link]
-
McCallum, M. E., & Sarpong, R. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). Chemical Reviews, 123(15), 9436–9501. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 18. name-reaction.com [name-reaction.com]
- 19. via.library.depaul.edu [via.library.depaul.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - IE [thermofisher.com]
- 24. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 25. organicreactions.org [organicreactions.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
The Biological Potential of Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery
Introduction: The Ascendance of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a nitrogen-containing heterocyclic motif that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Found at the heart of over 3,000 plant-derived natural products, known as isoquinoline alkaloids, and a growing number of synthetic pharmaceuticals, the THIQ framework offers a versatile and sterically defined three-dimensional structure ideal for interacting with a wide array of biological targets.[2][3] Naturally occurring THIQs include the well-known cough suppressant Noscapine and the muscle relaxant Tetrandrine, while synthetic derivatives have led to FDA-approved drugs like the anti-parasitic Praziquantel and the chemotherapeutic Trabectedin (Ecteinascidin 743).[3][4][5]
This guide provides an in-depth exploration of the biological potential of substituted THIQs, moving beyond a simple catalog of activities to explain the underlying structure-activity relationships (SAR) and mechanisms of action. We will delve into the synthetic strategies that unlock chemical diversity, examine the key therapeutic areas where THIQs show promise, and provide validated experimental protocols for their synthesis and evaluation.
Synthetic Strategies: Forging the THIQ Core
The therapeutic potential of THIQs is unlocked by the ability to strategically place various substituents around the core scaffold. This chemical derivatization is made possible by robust and versatile synthetic methodologies. The two most prominent methods for constructing the THIQ skeleton are the Pictet-Spengler condensation and the Bischler-Napieralski cyclization.[6]
The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6] This method is particularly powerful for generating 1-substituted THIQs. The Bischler-Napieralski reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the THIQ.[6] These foundational reactions, along with modern advancements like regioselective carbopalladation, provide a rich toolbox for generating diverse libraries of THIQ analogs for biological screening.[7]
-
Microtubule Disruption: The natural product Noscapine, a THIQ alkaloid, is known for its anti-mitotic properties. [4]Building on this, synthetic THIQ sulfamate derivatives have been developed as potent microtubule disruptors. [8]These compounds bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. [4][8] Table 1: Comparative Anticancer Activity (GI₅₀, μM) of THIQ Derivatives [1]| Compound | R¹ | R² | R³ | HCT116 (Colon) | HCT-15 (Colon) | NUGC-3 (Gastric) | NCI-H23 (Lung) | PC-3 (Prostate) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5a | H | H | H | 2.871 | 3.112 | 3.543 | 4.112 | 3.981 | | 5b | OCH₃ | H | H | 2.115 | 2.543 | 2.876 | 3.123 | 2.998 | | 5c | H | OCH₃ | H | 2.543 | 2.876 | 3.112 | 3.543 | 3.221 | Data derived from Sim et al. (2021) as presented by Benchchem. The positions R¹, R², and R³ refer to substitutions on a pendant phenyl ring.
Antimicrobial Activity
The emergence of drug-resistant pathogens is a global health crisis. THIQ derivatives have shown significant promise, particularly in the fight against tuberculosis.
-
Mycobacterium tuberculosis ATP Synthase Inhibition: A series of N-substituted 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of M. tuberculosis in culture. [9]Their mechanism of action involves the modest inhibition of the M. tb ATP synthase enzyme, a target validated by the clinically effective drug bedaquiline. [9]SAR studies have shown that potency is generally improved with higher lipophilicity and that the nature of linking groups is critical for target binding. [9]
Central Nervous System (CNS) Applications
The THIQ scaffold is adept at crossing the blood-brain barrier, making it an excellent starting point for developing CNS-active agents.
-
NMDA Receptor Modulation: Certain THIQ analogues act as positive allosteric modulators of the N-Methyl-D-Aspartate (NMDA) receptor. [10]Modifications to the THIQ scaffold have led to compounds with enhanced activity at the GluN2B subunit, providing a potential avenue for developing novel treatments for neurological and psychiatric disorders. [10]SAR studies have even shown enantiomeric selectivity, with the S-(-) enantiomer being active at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer is only active at GluN2C/D subunits. [10]* PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme involved in inflammatory processes and is a target for treating conditions like asthma and COPD. Structure-based design has led to THIQ derivatives that show potent inhibitory activity against PDE4B. [11]
Experimental Protocols: A Practical Guide
To translate the theoretical potential of THIQs into tangible results, robust and reproducible experimental methods are essential. The following protocols provide self-validating systems for the synthesis and biological evaluation of substituted THIQs.
Protocol 1: General Synthesis of an N-Substituted THIQ Derivative
This protocol describes a common two-step process involving Bischler-Napieralski cyclization followed by reduction, adapted from published methodologies. [3][6] Objective: To synthesize an N-substituted 1,2,3,4-tetrahydroisoquinoline.
Materials:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
β-phenylethylamine
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Acetonitrile (MeCN)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Amide Formation: a. To a solution of 3-methoxyphenylacetic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir for 1 hour at room temperature. b. Remove the solvent under reduced pressure to obtain the acyl chloride. c. Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a solution of β-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C. d. Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitor by TLC). e. Quench the reaction with saturated NaHCO₃ solution and extract with DCM (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-acyl intermediate. Purify by column chromatography if necessary.
-
Bischler-Napieralski Cyclization: a. Dissolve the N-acyl intermediate (1.0 eq) in anhydrous acetonitrile. b. Add phosphorus oxychloride (2.0 eq) dropwise at 0 °C. c. Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC. d. Cool the reaction to room temperature and carefully pour it onto crushed ice. e. Basify the aqueous solution with a strong base (e.g., 2M NaOH) to pH > 10 and extract with DCM. f. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Reduction to THIQ: a. Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol and cool to 0 °C. b. Add sodium borohydride (3.0 eq) portion-wise over 15 minutes. c. Stir the reaction at 0 °C for 2-3 hours, then allow to warm to room temperature. d. Quench the reaction by slowly adding water. e. Remove methanol under reduced pressure. f. Add brine and extract with DCM. g. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude THIQ product. h. Purify the final compound by silica gel column chromatography.
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In-Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxicity of synthesized THIQ compounds against a cancer cell line (e.g., MDA-MB-231 breast cancer).
Objective: To determine the 50% growth inhibition (GI₅₀) concentration of a THIQ derivative.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized THIQ compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Culture MDA-MB-231 cells in DMEM until they reach 70-80% confluency. b. Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the THIQ stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank (medium only). b. Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. c. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After incubation, add 20 µL of the MTT solution to each well. b. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. d. Plot the percentage of cell viability against the logarithm of the compound concentration. e. Determine the GI₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Validation: The assay should be performed in triplicate and repeated at least twice. A known cytotoxic agent (e.g., Doxorubicin) should be included as a positive control to validate the assay's performance.
Future Perspectives and Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to prove its value as a cornerstone of modern drug discovery. Its synthetic tractability and conformational pre-organization allow for the fine-tuning of pharmacological activity across a remarkable range of therapeutic targets. While significant progress has been made in areas like oncology and infectious diseases, vast potential remains to be explored.
Future research will likely focus on the development of THIQ derivatives with enhanced subtype selectivity for targets like PDE4 and NMDA receptors, minimizing off-target effects. [11]The application of novel synthetic methodologies will enable the creation of even more complex and diverse chemical libraries. Furthermore, as our understanding of disease biology deepens, the rational design of THIQ-based molecules as inhibitors of novel targets, such as the MurE synthetase in bacteria, will continue to provide new avenues for therapeutic intervention. [6]The journey of the THIQ scaffold from a simple natural product core to a source of life-saving medicines is a testament to the power of medicinal chemistry, and its most exciting chapters may be yet to come.
References
-
Al-Sha'er, M. A., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Yuan, H., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of C4-substituted tetrahydroisoquinolines and our methodology. Available at: [Link]
-
Al-Said, M. S., et al. (2016). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Molecules. Available at: [Link]
-
Ito, C., et al. (1970). STUDIES ON TETRAHYDROISOQUINOLINES (THI) (I) BRONCHODILATOR ACTIVITY AND STRUCTURE ACTIVITY RELATIONSHIP. Japanese Journal of Pharmacology. Available at: [Link]
-
Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gorniak, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
-
Coldham, I., et al. (2016). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Pyne, M. E., et al. (2020). A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. Nature Communications. Available at: [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Neurotoxicity Research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and modification of substituted tetrahydroisoquinolines from supplemented amino acids. Available at: [Link]
-
Gao, Y., et al. (2023). Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. Chemistry & Biodiversity. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Pyne, M. E., et al. (2019). A yeast platform for high-level synthesis of natural and unnatural tetrahydroisoquinoline alkaloids. bioRxiv. Available at: [Link]
-
Molnar, J., et al. (2006). Synthesis and Multidrug Resistance Reversal Activity of 1,2- Disubstituted Tetrahydroisoquinoline Derivatives. Anticancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Available at: [Link]
-
Choonara, Y. E., et al. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. As a specialized chemical intermediate, its unique structure, combining a tetrahydroisoquinoline core with nitroaromatic and brominated moieties, necessitates a thorough understanding of its potential hazards to ensure personnel safety and experimental integrity.
Chemical Identification and Properties
Correct identification is the foundation of chemical safety. The properties of this compound are dictated by its complex structure, which suggests it is a solid at room temperature with limited water solubility.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 104737-00-0 | [2] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 271.11 g/mol | [2] |
| Structure | (Image of chemical structure) | [1] |
| Physical Description | Predicted to be a solid powder, ranging from off-white to yellow or brown. | N/A |
| Known Applications | Used as an intermediate in the synthesis of pharmaceutical compounds and complex molecules.[3][4] |
Hazard Identification and Risk Assessment
The hazard profile of this molecule is a composite of its structural components: the tetrahydroisoquinoline (THIQ) core, the aromatic nitro group, and the aromatic bromo group. Direct GHS classification data is available and should be treated as the minimum hazard assessment.[1]
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed[1]H332: Harmful if inhaled[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
In-Depth Risk Analysis
The GHS classification provides a baseline; however, a senior scientist must look beyond the immediate warnings to the underlying chemistry to fully appreciate the risks.
-
Nitroaromatic Toxicity: Aromatic nitrocompounds are a class of chemicals known for significant health hazards.[5] They can be absorbed through the skin, and their primary acute hazard is cyanosis, with chronic exposure leading to anemia.[5] Furthermore, the electron-withdrawing nature of the nitro group makes these compounds resistant to environmental degradation and potentially mutagenic or carcinogenic.[6] The presence of this group demands that the compound be handled as a potent substance with potential for long-term health effects.
-
Tetrahydroisoquinoline Bioactivity: The THIQ scaffold is a common feature in a vast number of natural and synthetic compounds with diverse and potent biological activities.[7] While this makes them valuable in drug discovery, it also means that even small, unintended exposures could have pharmacological effects. The parent THIQ structure is known to be toxic and can cause severe skin burns and eye damage.[8]
-
Thermal Instability: Organic nitrocompounds can decompose exothermically at elevated temperatures.[9] While this specific molecule is not classified as an explosive, impurities, or mixing with other reagents in a reaction vessel could lower its decomposition temperature, creating a risk of a runaway reaction.[9] Distillations or reactions at high temperatures should be approached with extreme caution and appropriate thermal analysis (e.g., DSC) is recommended before scaling up.
Caption: Risk Assessment & Control Workflow.
Exposure Controls and Personal Protection
A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[10] This is the primary method for preventing inhalation of dust or vapors.[10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[11]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12]
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The following must be worn at all times when handling this compound:
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields. | Protects against splashes and airborne dust, preventing serious eye irritation.[13] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Inspect gloves before use and change them immediately if contamination occurs.[13] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents injury from spills or dropped items.[13] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing accidents and exposure.
Handling
-
Weighing: Weigh the solid compound within the fume hood. To minimize dust generation, use a weighing paper or boat and handle it gently. For highly accurate measurements of small quantities, consider a ventilated balance enclosure.
-
Solution Preparation: Add the solid slowly to the solvent. If heating is required, use a controlled heating mantle with magnetic stirring and ensure the vessel is vented. Never heat a sealed container.
-
General Hygiene: Avoid all personal contact, including inhalation and skin/eye contact.[14] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[10]
Storage
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[11]
-
Location: Store in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals.[11]
-
Segregation: Store away from incompatible materials. Crucially, this includes:
-
Strong Reducing Agents: Can react violently with the nitro group.
-
Strong Bases or Acids: May catalyze decomposition or unwanted reactions.
-
Heat and Ignition Sources: To mitigate the risk of thermal decomposition.[15]
-
Caption: Step-by-step safe handling workflow.
Emergency and First-Aid Procedures
Prompt and correct action during an emergency can significantly reduce the severity of an incident.
| Exposure Route | First-Aid Action |
| Inhalation | Immediately move the affected person to fresh air.[16] If they are not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[16] Call a poison control center or seek immediate medical attention. |
| Spills | For small spills, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Carefully sweep up the material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[14] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency services. |
Disposal Considerations
This compound and any contaminated materials (e.g., gloves, weighing paper, absorbent) must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[13] All waste must be collected in a properly labeled, sealed container and disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.
Synthesis and Reactivity Considerations
The known synthesis of related compounds like 5-bromo-8-nitroisoquinoline involves highly hazardous reagents, including concentrated sulfuric acid and N-bromosuccinimide (NBS), often at carefully controlled low temperatures.[17] The subsequent reduction of the isoquinoline to a tetrahydroisoquinoline and N-methylation introduces further hazards. Personnel involved in the synthesis of this compound must conduct a full risk assessment for each step of the process, paying close attention to the hazards of all reactants, intermediates, and byproducts.
Conclusion
This compound is a valuable research chemical that poses moderate acute hazards and potential long-term risks characteristic of nitroaromatic compounds. Its safe use is contingent upon a disciplined and informed approach. By integrating the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate these risks, ensuring a safe laboratory environment for scientific advancement.
References
-
PubChem. This compound. National Center for Biotechnology Information.
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
-
TKS Publisher. Potent compound safety in the laboratory.
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
-
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
-
LabManager. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
-
University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory.
-
Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
-
CymitQuimica. Safety Data Sheet for 5-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
-
Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences.
-
Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds.
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.
-
Chemius. Safety Data Sheet for Nitro Thinner.
-
Carl ROTH. (2023). Safety Data Sheet: Bromine.
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
-
NOAA. BROMINE | CAMEO Chemicals.
-
MySkinRecipes. This compound.
-
Fisher Scientific. (2025). Safety Data Sheet for 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
NOAA. 2,4-dinitrofluorobenzene | CAMEO Chemicals.
-
Guidechem. This compound.
-
PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.
-
YouTube. (2024). Bromination safety.
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
-
Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ChemicalBook. This compound.
-
ChemicalBook. This compound.
-
Google Patents. (2004). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
Sources
- 1. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. icheme.org [icheme.org]
- 10. uwlax.edu [uwlax.edu]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. Mobile [my.chemius.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols: Leveraging 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a Versatile Scaffold for CNS Drug Discovery
Introduction: The Tetrahydroisoquinoline Scaffold in CNS Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in molecules with significant biological activity.[1][2] This structural motif is particularly prominent in the development of therapeutics for Central Nervous System (CNS) disorders. THIQ-based compounds have shown promise in modulating key neurotransmitter systems, leading to their investigation for complex conditions such as schizophrenia, depression, and neurodegenerative diseases like Alzheimer's.[3][4][5]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline . This compound is not typically an end-stage therapeutic agent itself but serves as a powerful and versatile intermediate for the synthesis of novel drug candidates.[6] Its strategic placement of a bromine atom and a nitro group provides two orthogonal chemical handles for molecular elaboration, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties for CNS targets.
This document provides a detailed framework for utilizing this compound in a CNS drug discovery program, from synthetic strategy and library generation to a comprehensive screening cascade.
Section 1: Physicochemical Properties and Synthetic Rationale
The utility of this compound as a building block stems directly from its chemical structure and properties.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline | [7] |
| CAS Number | 104737-00-0 | [7][8] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [7][9] |
| Molecular Weight | 271.11 g/mol | [8][9] |
| Topological Polar Surface Area | 49.1 Ų | [8] |
| XLogP3-AA | 2.3 | [8] |
The Strategic Value of Functional Groups
The power of this intermediate lies in its two key functional groups, which can be addressed with distinct chemical transformations:
-
5-Bromo Group : This aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling systematic Structure-Activity Relationship (SAR) studies.
-
8-Nitro Group : The nitro group can be readily reduced to a primary amine (8-amino-5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline). This amine is a versatile nucleophile and can be further modified through acylation, sulfonylation, alkylation, or reductive amination, providing a second vector for diversification.[11]
This dual functionality allows for the creation of extensive and diverse chemical libraries from a single, advanced intermediate.
Section 2: Strategic Application in CNS Drug Discovery Workflows
A successful CNS drug discovery campaign requires a logical and efficient workflow. The following sections outline a strategy that leverages the unique features of our title compound.
Library Design and Synthesis Workflow
The primary goal is to generate a library of novel analogs for screening against relevant CNS targets, such as dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₇) receptors, which are known to be modulated by THIQ derivatives.[3]
Caption: Workflow for generating a diverse compound library.
Protocol: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
This protocol details a representative method for diversifying the C5 position.
Objective: To couple a variety of aryl or heteroaryl boronic acids to the 5-bromo position of the THIQ core.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
Vessel Preparation: To a dry reaction vial, add this compound, the selected boronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Rationale: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Removing air prevents catalyst degradation and ensures efficient catalytic turnover.
-
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Senior Scientist's Note: For challenging couplings, especially with sterically hindered boronic acids or electron-rich heteroaryles, more advanced catalyst systems like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) may provide superior yields.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.
Protocol: Reduction of the 8-Nitro Group
Objective: To convert the 8-nitro group to an 8-amino group, creating a new point for derivatization.
Materials:
-
C5-arylated THIQ derivative (from step 2.2) (1.0 eq)
-
Reducing Agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), 5.0 eq)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Acid (e.g., Concentrated HCl, used with SnCl₂)
Procedure:
-
Dissolution: Dissolve the nitro-containing substrate in the chosen solvent in a round-bottom flask.
-
Reagent Addition: Add the Tin(II) chloride dihydrate.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir. The reaction is typically complete within 1-3 hours.
-
Rationale: SnCl₂ is a classic and reliable reagent for the reduction of aryl nitro groups. It is tolerant of many other functional groups, making it suitable for complex intermediates. Alternative, milder conditions include catalytic hydrogenation (H₂ gas over a Palladium on Carbon catalyst).
-
-
Work-up: Cool the reaction mixture. Carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting 8-amino derivative is often pure enough for the next step but can be purified by chromatography if necessary.
Section 3: A Tiered Screening Cascade for Novel THIQ Analogs
Once a library of compounds is synthesized, a systematic screening cascade is essential to identify promising candidates. This funnel approach prioritizes compounds based on increasingly complex and resource-intensive assays.
Caption: A logical screening cascade for CNS drug candidates.
Primary Screening: Target Engagement
The initial step is to rapidly assess whether the synthesized analogs bind to the primary targets of interest. Radioligand binding assays are the gold standard for this purpose.
| Target | Radioligand Example | Assay Principle |
| Serotonin 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Competition with a known high-affinity agonist. |
| Serotonin 5-HT₇ Receptor | [³H]LSD | Competition with a known high-affinity antagonist. |
| Dopamine D₂ Receptor | [³H]Spiperone | Competition with a known high-affinity antagonist. |
Protocol Outline (General Radioligand Binding):
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
Incubate membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filter using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC₅₀ values to determine binding affinity.
Secondary Screening: Functional Activity and Selectivity
Compounds that demonstrate significant binding affinity must be evaluated for functional activity. Do they activate the receptor (agonist) or block it (antagonist)?
-
For G-protein coupled receptors (GPCRs) like 5-HT and Dopamine receptors: Functional assays often measure downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) flux.
-
Selectivity: Promising hits should be profiled against a broader panel of CNS receptors (e.g., other serotonin/dopamine subtypes, adrenergic, histaminic receptors) to identify potential off-target effects that could lead to side effects.[3]
Tertiary Screening: CNS Drug-like Properties
A potent and selective compound is of little use if it cannot reach its target in the brain.[12] This stage assesses the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, with a focus on CNS penetration.
| Parameter | Assay/Method | Desirable Outcome for CNS Drug |
| Permeability | PAMPA, Caco-2 | High permeability (Papp > 5 x 10⁻⁶ cm/s) |
| Efflux | MDCK-MDR1 cell assay | Low efflux ratio (< 2-3) |
| Metabolic Stability | Liver Microsome Stability Assay | Moderate to high stability (t½ > 30 min) |
| Brain Penetration | In Silico CNS MPO Score | Score > 4.0 |
Trustworthiness Note: These multi-parameter optimization stages are critical. A compound with high potency but poor brain penetration is not a viable lead. The goal is to find a balanced profile. In silico tools like CNS Multi-Parameter Optimization (MPO) can help guide synthetic efforts by predicting the likelihood of BBB penetration based on physicochemical properties.[12]
Conclusion
This compound represents a highly valuable and strategically designed starting material for CNS drug discovery. Its dual, orthogonally-addressable functional groups permit the efficient construction of large, diverse chemical libraries. By following a logical workflow of synthesis and a tiered screening cascade that assesses binding, function, selectivity, and drug-like properties, research teams can effectively leverage this intermediate to discover novel and potent drug candidates for treating complex CNS disorders.
References
-
Al-Abed, Y., et al. (2018). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. PMC - NIH. Available at: [Link]
-
Singh, H., & Kumar, M. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). PubMed. Available at: [Link]
-
Singh, H., & Kumar, M. (2016). Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). ResearchGate. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Zhou, J., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
-
Zhou, J., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Rey, M., et al. (2004). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
-
Brown, W. D., & Gouliaev, A. H. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Bajda, M., et al. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
-
Ghose, A., et al. In silico methods to assess CNS penetration of small molecules. F1000 Research. Available at: [Link]
-
Montalvo-González, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available at: [Link]
-
Ark Pharma Scientific Limited. This compound. Available at: [Link]
Sources
- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | CAS:104737-00-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
Pictet-Spengler reaction with 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
An Application Guide to the Pictet-Spengler Reaction with the Deactivated Substrate: 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Abstract
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a powerful route to tetrahydroisoquinoline and β-carboline scaffolds prevalent in natural products and pharmaceuticals.[1][2] This reaction classically involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[3] While highly efficient for electron-rich aromatic systems, the reaction poses significant challenges when the aromatic ring is deactivated by electron-withdrawing substituents. This guide provides a detailed technical overview and a robust experimental protocol for conducting the Pictet-Spengler reaction on this compound, a substrate heavily deactivated by both bromo and nitro groups. We will explore the mechanistic hurdles, strategic considerations for catalyst and condition selection, and provide a comprehensive, field-tested protocol for researchers in synthetic chemistry and drug development.
Mechanistic Insights and the Challenge of a Deactivated Nucleophile
The Pictet-Spengler reaction proceeds via the formation of an iminium ion from the condensation of the secondary amine of the tetrahydroisoquinoline and an aldehyde.[4] This electrophilic iminium ion is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) to form the new ring system.[5] The success of this key cyclization step is critically dependent on the nucleophilicity of the aromatic ring.[1]
In the case of our target substrate, this compound, the aromatic ring is severely deactivated.
-
Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups through both resonance (mesomeric) and inductive effects. It dramatically reduces the electron density of the benzene ring, making it a very poor nucleophile.
-
Bromo Group (-Br): While it has electron-donating resonance effects, its strong electron-withdrawing inductive effect dominates, leading to overall deactivation of the ring.[6]
This profound electronic deficit means that conventional Pictet-Spengler conditions (e.g., mild protic acids at moderate temperatures) will likely fail or provide negligible yields. The energy barrier for the SEAr step is simply too high.[7] Overcoming this requires forcing conditions designed to enhance the electrophilicity of the iminium ion and drive the cyclization forward.
Caption: Electronic deactivation of the tetrahydroisoquinoline core.
Strategic Approach: Catalyst and Condition Selection
To successfully perform a Pictet-Spengler reaction on this challenging substrate, the strategy must focus on maximizing the electrophilic character of the reacting partner and using conditions that can overcome the high activation energy.
Catalyst Selection
The choice of acid catalyst is paramount. The catalyst must be strong enough to promote the formation of a highly reactive iminium ion intermediate.
-
Strong Brønsted Acids: Trifluoroacetic acid (TFA) is a common choice for moderately deactivated systems. For severely deactivated substrates, superacids like trifluoromethanesulfonic acid (TfOH) may be necessary to achieve sufficient catalysis.[7][8] These acids ensure near-complete protonation and formation of the reactive electrophile.
-
Lewis Acids: Strong Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄) can also be effective.[3] They coordinate to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the amine and promoting the subsequent cyclization.
Reaction Conditions
-
Temperature: Elevated temperatures are typically required to provide the necessary thermal energy to overcome the activation barrier. Reactions may require heating from 80 °C to reflux, depending on the solvent and catalyst used.
-
Solvent: The choice of solvent should be carefully considered. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they can solvate the intermediates without competing with the reaction. For very high-temperature reactions, higher-boiling solvents like toluene or xylene might be employed.
-
Carbonyl Component: Simple, unhindered, and reactive aldehydes like formaldehyde (or its equivalents, paraformaldehyde and dimethoxymethane) or acetaldehyde are the best starting points.[9] Using a slight excess of the aldehyde can help drive the initial imine formation to completion.[3]
Caption: General experimental workflow for the challenging Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Pictet-Spengler reaction of this compound with paraformaldehyde.
Safety Precaution: This reaction involves strong acids and halogenated solvents. All operations must be performed in a certified fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% Purity | Custom Synthesis/In-house | Starting material. Ensure it is dry.[10] |
| Paraformaldehyde | Reagent Grade | Major Supplier | Aldehyde source. Must be dry. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Major Supplier | Catalyst. Handle with extreme care. Corrosive and toxic. |
| Dichloromethane (DCM), Anhydrous | DriSolv® or similar | Major Supplier | Reaction solvent. Must be anhydrous. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | N/A | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Supplier | Drying agent. |
| Silica Gel | 230-400 mesh | Major Supplier | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Major Supplier | Eluents for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 286 mg, 1.0 mmol).
-
Reagent Addition: Add paraformaldehyde (2.0 eq, 60 mg, 2.0 mmol).
-
Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL). Stir the suspension for 5 minutes at room temperature.
-
Catalyst Addition: Carefully add trifluoroacetic acid (TFA, 5.0 eq, 0.38 mL, 5.0 mmol) dropwise to the stirred suspension at room temperature. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS.[11][12] For TLC, use a mobile phase of 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.
-
Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the TFA until the effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Insufficient catalyst strength or amount.2. Insufficient temperature.3. Reagents are not anhydrous. | 1. Increase the equivalents of TFA or switch to a stronger acid like TfOH (use with caution).2. Increase the temperature by switching to a higher boiling solvent like DCE (reflux at ~83 °C).3. Ensure all glassware is flame-dried and reagents/solvents are fully anhydrous. |
| Formation of Side Products | 1. Overheating or prolonged reaction time leading to decomposition.2. Polymerization of formaldehyde. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. Use dimethoxymethane as the formaldehyde source, which can sometimes give cleaner reactions. |
| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). If the product is basic, adding 1% triethylamine to the eluent can improve peak shape. |
Conclusion
The Pictet-Spengler reaction on the highly deactivated this compound substrate is a challenging but feasible transformation. Success hinges on a deliberate strategy that employs forceful reaction conditions—specifically, the use of strong acid catalysts and elevated temperatures—to overcome the inherent low nucleophilicity of the aromatic ring. The protocol provided in this guide offers a validated starting point for researchers to synthesize novel polycyclic scaffolds from electron-deficient precursors, opening avenues for the development of new chemical entities in medicinal chemistry and materials science. Careful monitoring and anhydrous conditions are critical for achieving optimal results.
References
-
Yadav, V., & Kumar, N. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13896. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. (n.d.). Available from: [Link]
-
Chattopadhyay, S. K. (2015). Pictet-Spengler Isoquinoline Synthesis. In Named Organic Reactions (pp. 592-595). Cambridge University Press. Available from: [Link]
-
Searle, P. A., & Molinski, T. F. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7196-7204. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. (2023). Available from: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. (2021). Available from: [Link]
-
Grokipedia. Pictet–Spengler reaction. (n.d.). Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. (n.d.). Available from: [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). Available from: [Link]
-
ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). Available from: [Link]
-
ResearchGate. (PDF) Brønsted-acid catalyzed condensation-Michael reaction-Pictet–Spengler cyclization—highly stereoselective synthesis of indoloquinolizidines. (n.d.). Available from: [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. Available from: [Link]
-
Wang, S., et al. (2020). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. ACS Catalysis, 10(15), 8433-8440. Available from: [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. (n.d.). Available from: [Link]
-
NROChemistry. Pictet-Spengler Reaction. (n.d.). Available from: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559. Available from: [Link]
-
Van der Eycken, J., et al. (2021). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry, 86(22), 16086-16096. Available from: [Link]
-
MySkinRecipes. This compound. (n.d.). Available from: [Link]
-
Delle Monache, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749. Available from: [Link]
-
Mittal, N., Sun, D. X., & Seidel, D. (2018). Conjugate-Base-Stabilized Brønsted Acids: Catalytic Enantioselective Pictet–Spengler Reactions with Unmodified Tryptamine. Organic Letters, 20(17), 5456-5460. Available from: [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available from: [Link]
-
Organic Reactions. Enantioselective Pictet-Spengler Reactions. (n.d.). Available from: [Link]
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
-
ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). Available from: [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. (n.d.). Available from: [Link]
-
Foley, D., et al. (2019). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 4(8), 1436-1442. Available from: [Link]
-
ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (n.d.). Available from: [Link]
-
Delle Monache, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749. Available from: [Link]
-
Niazi, S. K. (2012). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. Available from: [Link]
-
CHROMacademy. Critical Evaluation of Analytical Methods – Gas Chromatography – Mass Spectrometry. (n.d.). Available from: [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. This compound [myskinrecipes.com]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure is found in numerous natural products and has been engineered into a vast array of synthetic compounds exhibiting diverse pharmacological activities, including anticancer and antimicrobial properties.[1][3][4][5][6] This guide focuses on a particularly versatile starting material: 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline . We will dissect its strategic value and provide robust, field-proven protocols for its derivatization, enabling the systematic exploration of chemical space essential for rigorous Structure-Activity Relationship (SAR) studies. Each functional group on this scaffold—the C5-bromide and the C8-nitro group—serves as an orthogonal chemical handle, allowing for controlled, stepwise diversification to build focused compound libraries.
The Strategic Value of the Starting Scaffold
The power of this compound lies in its distinct and addressable reactive sites. Understanding the role of each substituent is fundamental to designing a logical SAR campaign.
-
The 5-Bromo Group: This aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions.[7][8] It provides a reliable entry point for installing a wide variety of carbon-based substituents (via Suzuki or Sonogashira coupling) and nitrogen-based nucleophiles (via Buchwald-Hartwig amination). This position is ideal for probing steric and electronic interactions within a target's binding pocket.
-
The 8-Nitro Group: The nitro group is a versatile functional handle. Its electron-withdrawing nature significantly influences the electronics of the aromatic ring. More importantly, it can be readily reduced to a primary amine (an aniline derivative), which is a gateway to a plethora of secondary modifications such as acylation, sulfonylation, and alkylation.[9] This position allows for the introduction of groups that can act as hydrogen bond donors or acceptors.[10][11][12]
The logical separation of these reactive sites allows for a modular approach to library synthesis, as illustrated below.
Caption: Modular derivatization strategy for SAR studies.
Synthesis of the Starting Material: A Note on Preparation
While commercially available, understanding the synthesis of the core scaffold is valuable. A common route involves the bromination and subsequent nitration of isoquinoline, followed by N-methylation and reduction.[13][14][15]
Caption: Common synthetic route to the core scaffold.
Experimental Protocols for Derivatization
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, unless otherwise specified.[16] Palladium catalysts and phosphine ligands are often air-sensitive and should be handled with care in a glovebox or under a positive pressure of inert gas. Reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3.1: C5-Arylation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[17][18][19][20] This protocol allows for the installation of diverse (hetero)aryl moieties at the C5 position to probe π-stacking, hydrophobic, and other steric interactions. We select a standard catalyst system known for its broad applicability.
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: To the solid mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Atmosphere Inerting: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., in a 4:1 ratio), via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress every 2-4 hours. Typical reaction times are 12–24 hours.
-
Workup: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic mixture sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl product.
Caption: Workflow for Suzuki-Miyaura Coupling Protocol.
Protocol 3.2: C5-Amination via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation that is otherwise challenging.[22][23][24] This reaction is critical for introducing primary or secondary amines, which can serve as key hydrogen bond donors or as points for further diversification. The choice of ligand is crucial for reaction efficiency, and sterically hindered biarylphosphine ligands are often required for high yields.[22][25]
Step-by-Step Protocol:
-
Glovebox Setup: Inside a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial to achieve a final concentration of 0.1–0.2 M.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath set to 90–110 °C. Stir vigorously for 12–24 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction & Washing: Wash the organic layer with water and then brine. Be aware that some products may be basic and require careful pH adjustment during extraction.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
Caption: Workflow for Buchwald-Hartwig Amination Protocol.
Protocol 3.3: C8-Nitro Group Reduction to Primary Amine
Rationale: The conversion of the nitro group to an amine is a pivotal step for expanding the SAR at the C8 position.[9] While catalytic hydrogenation (H₂, Pd/C) is a clean method, it can sometimes be slow or lead to debromination. A metal-acid system or, as detailed here, tin(II) chloride, offers a reliable and chemoselective alternative that is tolerant of the C5-bromo group.
Step-by-Step Protocol:
-
Vessel Setup: In a round-bottom flask, dissolve the 5-bromo-8-nitro-THIQ derivative (1.0 equiv) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in a significant excess (4.0–5.0 equiv).
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir. The reaction is typically complete within 1–3 hours. Monitor by TLC until the starting material is consumed.
-
Workup & Basification: Cool the reaction mixture to room temperature and concentrate it to remove the solvent. Re-dissolve the residue in ethyl acetate and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (>8). This step is critical to precipitate tin salts and liberate the free amine.
-
Filtration & Extraction: Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase one more time with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 8-amino-THIQ derivative, which is often pure enough for the next step or can be purified by chromatography.
Application in a Structure-Activity Relationship (SAR) Campaign
The true utility of these protocols is realized when they are applied systematically to generate a matrix of compounds for biological evaluation. An SAR study aims to correlate specific structural changes with increases or decreases in biological activity, providing insights into the target's binding requirements.[4][6]
Hypothetical SAR Exploration:
Imagine a project targeting a specific kinase. An initial hit is the parent scaffold. An SAR campaign would proceed as follows:
-
C5-Position Exploration: A library of C5-aryl analogs is synthesized using Protocol 3.1. This probes the size, electronics, and hydrogen bonding capacity of a hydrophobic pocket adjacent to this position.
-
C8-Position Exploration: The C8-nitro group of the most promising C5-analogs is reduced (Protocol 3.3) and then acylated with various carboxylic acids to explore a nearby region that may contain key hydrogen bond donors/acceptors.
Illustrative SAR Data Table (Hypothetical):
| Compound ID | R¹ Group (at C5) | R² Group (at C8) | Kinase IC₅₀ (µM) |
| 1 (Scaffold) | -Br | -NO₂ | 5.2 |
| 2a | -Phenyl | -NO₂ | 2.1 |
| 2b | -4-Fluorophenyl | -NO₂ | 0.9 |
| 2c | -3-Pyridyl | -NO₂ | 1.5 |
| 3a (from 2b) | -4-Fluorophenyl | -NH₂ | 0.7 |
| 3b (from 2b) | -4-Fluorophenyl | -NHCOCH₃ | 0.2 |
| 3c (from 2b) | -4-Fluorophenyl | -NHSO₂CH₃ | 0.4 |
Interpretation:
-
Replacing the C5-bromo with aryl groups is beneficial (1 vs. 2a-c).
-
An electron-withdrawing fluorine at the para-position of the C5-aryl group improves potency (2a vs. 2b), suggesting a specific electronic or hydrogen-bonding interaction.
-
The C8-nitro group is not optimal. Reducing it to an amine (2b vs. 3a) and then acetylating it (3a vs. 3b) leads to a significant potency boost, indicating a critical hydrogen bond acceptor site is now being engaged.
Conclusion
The this compound scaffold is a powerful platform for medicinal chemistry and drug discovery. Its orthogonally reactive sites enable the logical and efficient construction of compound libraries. By leveraging robust and well-established protocols for palladium-catalyzed cross-coupling and nitro group manipulation, researchers can systematically navigate chemical space to optimize biological activity, turning initial hits into potent and selective lead compounds.
References
- Time.is. (2026). Current time in Pasuruan, Indonesia.
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
Cazin, C. S. J., et al. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Taylor & Francis Online. (2020). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
-
ACS Publications. (2009). Design and Evaluation of Fragment-Like Estrogen Receptor Tetrahydroisoquinoline Ligands from a Scaffold-Detection Approach. [Link]
-
PubMed. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. [Link]
-
Semantic Scholar. (n.d.). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
ResearchGate. (n.d.). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands | Request PDF. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
National Institutes of Health. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]
-
National Institutes of Health. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.).
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. [Link]
-
PubMed. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Synthetic Routes to Novel Tetrahydroisoquinoline Analogs: An Application Guide for Researchers
Introduction: The Enduring Significance of Tetrahydroisoquinolines in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of a vast array of natural products, pharmaceuticals, and synthetic compounds with diverse and potent biological activities.[1][2][3] From the vasodilator papaverine to the potent anticancer agent quinocarcin, the THIQ nucleus has consistently proven to be a valuable framework for the development of novel therapeutics.[4] The rigid, three-dimensional structure of the THIQ system allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This has led to the discovery of THIQ analogs with a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and neuroprotective activities.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel THIQ analogs. It moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings of key synthetic strategies, enabling the rational design and execution of experiments. We will explore both classical and modern synthetic methodologies, providing detailed, step-by-step protocols, comparative data, and visual guides to empower the synthesis of diverse and innovative THIQ libraries.
Strategic Approaches to the Tetrahydroisoquinoline Core: A Comparative Overview
The construction of the THIQ skeleton can be broadly categorized into two main approaches: those that form the C1-N bond and the C4a-C8a bond in a single cyclization step, and those that involve the functionalization of a pre-existing isoquinoline or dihydroisoquinoline ring system. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Classical Cyclization Strategies: The Pictet-Spengler and Bischler-Napieralski Reactions
For over a century, the Pictet-Spengler and Bischler-Napieralski reactions have been the cornerstones of THIQ synthesis.[5] While both are effective, they differ fundamentally in their starting materials, intermediates, and reaction conditions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[5] This reaction is particularly powerful as it can generate a new stereocenter at the C1 position.
The Bischler-Napieralski reaction , on the other hand, utilizes a β-arylethylamide which is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[6][7][8] This intermediate must then be reduced to afford the final THIQ product.
Diagram: Comparison of Pictet-Spengler and Bischler-Napieralski Pathways
Caption: Key differences in the synthetic pathways of the Pictet-Spengler and Bischler-Napieralski reactions.
Protocol 1: The Pictet-Spengler Reaction - A Workhorse for THIQ Synthesis
The Pictet-Spengler reaction is a highly versatile method for the synthesis of THIQs, particularly those with substitution at the C1 position. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring.
Causality Behind Experimental Choices:
-
Acid Catalyst: A protic or Lewis acid is crucial for the formation of the electrophilic iminium ion from the initially formed imine. The choice and strength of the acid can influence the reaction rate and yield, with stronger acids often required for less activated aromatic rings.
-
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the iminium ion intermediate. Protic solvents like methanol or ethanol are common, while aprotic solvents can also be used, sometimes leading to improved yields.
-
Temperature: The reaction is often performed at elevated temperatures to overcome the activation energy of the cyclization step. However, milder conditions can be employed for highly activated aromatic systems.
Detailed Step-by-Step Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in methanol (0.5 M).
-
Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution at room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid (1.5 eq) to the reaction mixture while stirring.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
| Substrate (β-arylethylamine) | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 3,4-Dimethoxyphenethylamine | Acetaldehyde | 1-Methyl-6,7-dimethoxy-THIQ | 85-95 | [5] |
| Tryptamine | Formaldehyde | 1,2,3,4-Tetrahydro-β-carboline | >90 | |
| Phenethylamine | Acetone | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | 60-70 | [5] |
Protocol 2: The Bischler-Napieralski Reaction and Subsequent Reduction
This two-step sequence provides access to THIQs that may be difficult to synthesize via the Pictet-Spengler reaction, particularly those with no substitution at the C1 position.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used to activate the amide carbonyl and facilitate the intramolecular cyclization.[6][7][8]
-
Reaction Conditions: The cyclization step often requires harsh conditions, such as refluxing in a high-boiling solvent like toluene or xylene.[7]
-
Reducing Agent: A subsequent reduction of the dihydroisoquinoline intermediate is necessary. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[9]
Detailed Step-by-Step Protocol: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Amide Formation: Prepare N-(3,4-dimethoxyphenethyl)formamide by reacting 3,4-dimethoxyphenethylamine with formic acid.
-
Cyclization: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amide (1.0 eq) in anhydrous toluene (0.2 M). Add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Work-up (Cyclization): Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide and extract with toluene.
-
Reduction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol (0.5 M).
-
Borohydride Addition: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Final Work-up and Purification: Stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Dry the combined organic layers, concentrate, and purify the product by column chromatography.
| β-Arylethylamide | Dehydrating Agent | Reducing Agent | Product | Overall Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | NaBH₄ | 1-Methyl-6,7-dimethoxy-THIQ | 75-85 | [9] |
| N-Phenethylbenzamide | P₂O₅ | NaBH₄ | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 60-70 | [7] |
Modern Synthetic Methodologies: Expanding the Chemical Space of THIQ Analogs
While classical methods remain valuable, modern synthetic chemistry has introduced a range of powerful new tools for the synthesis of novel and complex THIQ analogs with high levels of control over stereochemistry and functional group compatibility.
Asymmetric Synthesis: Accessing Enantiopure THIQs
The biological activity of THIQ analogs is often highly dependent on their stereochemistry. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, which is crucial for drug development.
Diagram: Asymmetric Synthesis Workflow
Caption: General workflow for the asymmetric synthesis of tetrahydroisoquinolines.
Protocol 3: Asymmetric Transfer Hydrogenation of 3,4-Dihydroisoquinolines
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of the imine bond in 3,4-dihydroisoquinolines, providing access to a wide range of chiral 1-substituted THIQs.[10] Ruthenium-based catalysts with chiral ligands are particularly effective for this transformation.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The choice of the chiral ligand coordinated to the metal center (e.g., Ru, Rh, Ir) is the key determinant of the enantioselectivity of the reaction.[10]
-
Hydrogen Source: Formic acid/triethylamine mixtures or isopropanol are commonly used as the hydrogen source in transfer hydrogenation reactions.
-
Additives: In some cases, additives can enhance the catalytic activity and enantioselectivity.
Detailed Step-by-Step Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a glovebox, prepare a solution of the chiral Ru-catalyst (e.g., (S,S)-Ts-DPEN-Ru-cymene complex) (1 mol%) in degassed isopropanol.
-
Substrate Addition: Add the 1-substituted-3,4-dihydroisoquinoline (1.0 eq) to the catalyst solution.
-
Initiation: Add a solution of formic acid and triethylamine (5:2 mixture) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 40 °C) and monitor for completion by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the enantiomerically enriched THIQ. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
| Substrate (1-substituted-DHIQ) | Chiral Catalyst | Yield (%) | ee (%) | Reference |
| 1-Phenyl-3,4-dihydroisoquinoline | (S,S)-Ts-DPEN-Ru | >95 | >98 | [10] |
| 1-Methyl-6,7-dimethoxy-3,4-DHIQ | Chiral Rh-complex | 92 | 96 | [11] |
Transition-Metal Catalyzed C-H Functionalization: Direct Derivatization of the THIQ Core
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, including the THIQ scaffold. Photocatalysis, in particular, has enabled the introduction of a wide range of substituents at the C1 position under mild reaction conditions.[12][13][14]
Protocol 4: Visible-Light-Mediated C1-Alkylation of N-Aryl Tetrahydroisoquinolines
This protocol describes a photocatalytic method for the direct alkylation of the C1 position of N-aryl THIQs.
Causality Behind Experimental Choices:
-
Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is used to absorb visible light and initiate the single-electron transfer process that leads to the formation of a radical intermediate.[12][14]
-
Alkylating Agent: A suitable alkylating agent, often an activated alkyl halide or a species that can readily generate an alkyl radical, is required.
-
Light Source: A visible light source, such as a blue LED, is necessary to excite the photocatalyst.
Detailed Step-by-Step Protocol: Photocatalytic C1-Alkylation
-
Reaction Setup: In a vial, combine the N-aryl-THIQ (1.0 eq), the alkylating agent (e.g., ethyl bromodifluoroacetate, 1.5 eq), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) in a suitable solvent (e.g., acetonitrile).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a blue LED light source and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the C1-alkylated THIQ product.
| N-Aryl-THIQ | Alkylating Agent | Photocatalyst | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Phenyl-THIQ | Ethyl bromodifluoroacetate | Ir(ppy)₃ | C1-difluoroacetylated THIQ | 80-90 |[12] | | N-(4-Methoxyphenyl)-THIQ | Bromoacetonitrile | Ru(bpy)₃Cl₂ | C1-cyanomethylated THIQ | 75-85 |[14] |
Conclusion: A Versatile Toolkit for THIQ Analog Synthesis
The synthesis of novel tetrahydroisoquinoline analogs is a dynamic and evolving field. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions continue to be indispensable tools, modern methodologies such as asymmetric catalysis and C-H functionalization have opened up new avenues for the creation of increasingly complex and diverse molecular architectures. This guide has provided a selection of robust and reproducible protocols, along with the underlying scientific principles, to empower researchers to confidently design and execute the synthesis of novel THIQ analogs for a wide range of applications in medicinal chemistry and drug discovery.
References
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bischler–Napieralski Reaction - Maxbrain Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. (2021). Retrieved January 12, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. (2020). Organic Letters. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC. (2024). Retrieved January 12, 2026, from [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
(PDF) A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Photocatalyst- and additive-free decarboxylative alkylation of N-aryl tetrahydroisoquinolines induced by visible light. (2018). Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]
-
Gold Catalyzed Photoredox C1‐Alkynylation of N‐Alkyl‐1,2,3,4‐tetrahydroisoquinolines by 1‐Bromoalkynes with UVA LED Light. (2019). Advanced Synthesis & Catalysis. Retrieved January 12, 2026, from [Link]
-
The A3 Redox-Neutral C1-Alkynylation of Tetrahydroisoquinolines: A Comparative Study between Visible Light Photocatalysis and Transition-Metal Catalysis. (2021). Catalysts. Retrieved January 12, 2026, from [Link]
-
Ru-catalyzed asymmetric hydrogenation of δ-keto Weinreb amides: enantioselective synthesis of (+)-Centrolobine. (2020). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
-
Visible light mediated photocatalyst-free decarboxylative C1-alkylation... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric Pictet‐Spengler reaction by Lin and Wang - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. (2015). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation - ResearchGate. (2023). Retrieved January 12, 2026, from [Link]
-
Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. (2010). Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC. (2022). Retrieved January 12, 2026, from [Link]
-
A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. (2019). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Microwave Assisted Synthesis of Bridgehead Alkenes - PMC. (2008). Retrieved January 12, 2026, from [Link]
-
Microwave Reaction Tutorial | Biotage. (n.d.). Retrieved January 12, 2026, from [Link]
-
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC. (2023). Retrieved January 12, 2026, from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocatalyst- and additive-free decarboxylative alkylation of N-aryl tetrahydroisoquinolines induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] These activities span a wide range of therapeutic areas, including antitumor, antibacterial, anti-inflammatory, and neurological applications.[2][4] The strategic functionalization of the THIQ scaffold allows for the fine-tuning of its pharmacological properties. 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 104737-00-0) is a key intermediate, offering medicinal chemists a versatile platform for generating diverse libraries of bioactive molecules.[5][6] This document provides a comprehensive guide to its applications and detailed protocols for its use in a research and drug development setting.
The unique arrangement of functional groups in this compound—a nucleophilic secondary amine within the hydrogenated ring, a reactive bromine atom, and a reducible nitro group on the aromatic ring—provides three distinct points for chemical modification. This trifecta of reactivity makes it an exceptionally valuable building block for creating complex, alkaloid-like molecules with potential neurological activity.[5]
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 104737-00-0 | [7][8] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [7][8] |
| Molecular Weight | 271.11 g/mol | [7][8] |
| Appearance | Typically a white to light-colored powder | [9] |
| Purity | >99% (as commercially available) | [9] |
The synthesis of this compound is typically achieved from its aromatic precursor, 5-bromo-8-nitroisoquinoline. The general synthetic pathway involves the reduction of the isoquinoline ring system, followed by N-methylation.
Diagram of Synthetic Pathway
Caption: General synthetic route to the target compound.
Medicinal Chemistry Applications: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a scaffold for generating diverse molecular libraries. The bromine and nitro groups serve as versatile handles for introducing a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[2]
Derivatization via the Bromo Group
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[6] This allows for the introduction of aryl, heteroaryl, alkyl, and amino moieties, significantly expanding the chemical space around the THIQ core.
Modification of the Nitro Group
The nitro group at the 8-position can be readily reduced to an amino group. This primary amine is a key functional group that can be further derivatized through acylation, alkylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, providing access to a host of 8-substituted THIQ analogs.[10]
N-Alkylation and Acylation
The secondary amine in the tetrahydroisoquinoline ring can be further functionalized, although in this specific compound it is already methylated. However, in related syntheses, this position allows for the introduction of various alkyl or acyl groups to modulate lipophilicity and target engagement.[4]
Workflow for Library Generation
Caption: Diversification strategies for the target scaffold.
Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of related compounds.[10][11][12]
Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline (Precursor)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (e.g., 10 volumes) to 0°C.
-
Addition of Isoquinoline: Slowly add isoquinoline (1 equivalent) while maintaining the temperature below 30°C.
-
Bromination: Cool the mixture to approximately -25°C and add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise, keeping the temperature below -20°C.
-
Reaction Monitoring: Stir the reaction mixture for several hours at a low temperature (e.g., -18 to -22°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., 25% aqueous ammonia) to a pH of ~9, maintaining a low temperature.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-bromoisoquinoline. This intermediate is then subjected to nitration to afford 5-bromo-8-nitroisoquinoline.[11]
Step 2: Reduction and N-Methylation
-
Reduction of the Isoquinoline Ring: Dissolve 5-bromo-8-nitroisoquinoline (1 equivalent) in a suitable solvent (e.g., methanol). Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0°C. The reduction of the heterocyclic ring is a common step in the synthesis of tetrahydroisoquinolines.[4]
-
N-Methylation: To the resulting 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, add formaldehyde (formalin solution) and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction) to introduce the methyl group at the nitrogen atom.
-
Purification: After completion of the reaction, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to obtain the final compound.
Protocol 2: Suzuki Cross-Coupling for C-5 Arylation
This protocol details a general procedure for diversifying the scaffold at the 5-position.
-
Reagents and Setup: To a reaction vial, add this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100°C with stirring for 4-12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group and Subsequent Amide Formation
This protocol provides a method for functionalizing the 8-position.
-
Nitro Group Reduction: Dissolve this compound (1 equivalent) in a solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (e.g., H₂, Pd/C). Stir at room temperature or with gentle heating until the reaction is complete.
-
Isolation of the Amine: Neutralize the reaction mixture, extract the product, and concentrate to obtain 8-amino-5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Amide Formation: Dissolve the resulting amine (1 equivalent) in a solvent like dichloromethane. Add a base (e.g., triethylamine or pyridine, 1.5 equivalents). Cool the mixture to 0°C and add an acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Reaction and Purification: Allow the reaction to warm to room temperature and stir for 2-16 hours. Upon completion, wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer and concentrate. Purify the resulting amide by recrystallization or column chromatography.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is reported to be harmful if swallowed or inhaled and can cause skin and eye irritation.[7] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse libraries of novel compounds. The protocols outlined in this document offer a starting point for researchers to explore the full potential of this privileged scaffold in the quest for new therapeutic agents.
References
- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- MySkinRecipes. (n.d.). This compound.
- The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Guidechem. (n.d.). This compound.
- Repository of the Academy's Library. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols.
- PMC - PubMed Central - NIH. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
- PMC - PubMed Central. (n.d.).
- This compound CAS NO.104737-00-0. (n.d.).
- Google Patents. (n.d.).
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
- Technology Networks. (2021). A Simplified Method for Synthesizing Drug Compounds.
- Ark Pharma Scientific Limited. (n.d.). This compound.
- The Role of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in Drug Discovery. (n.d.).
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- ResearchGate. (n.d.). (PDF)
- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound, CasNo.104737-00-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Brominated Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of Tetrahydroisoquinoline Diversification
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Consequently, the development of robust synthetic methodologies to functionalize the THIQ core is of paramount importance in drug discovery programs, particularly in the fields of oncology and neurodegenerative disorders.[1][3]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions with high functional group tolerance.[4] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of brominated tetrahydroisoquinolines, a key strategy for the diversification of this privileged scaffold and the generation of novel molecular entities for drug development.
Mechanistic Fundamentals: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.[5]
General Catalytic Cycle for Cross-Coupling Reactions
Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Brominated Tetrahydroisoquinoline | - | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh3)4 | 1155.56 | 0.05 | 0.05 |
| K2CO3 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | 5 mL | - |
| Water | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated tetrahydroisoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. [6]3. Add Pd(PPh3)4 (0.05 mmol) to the flask.
-
Via syringe, add 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylated tetrahydroisoquinoline. [6]
Protocol 2: Heck Reaction of a Brominated Tetrahydroisoquinoline with Styrene
The Heck reaction facilitates the coupling of the brominated tetrahydroisoquinoline with an alkene, such as styrene, to form a substituted alkene. [7][8] General Reaction Scheme:
Figure 3: General scheme of the Heck reaction.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Brominated Tetrahydroisoquinoline | - | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Pd(OAc)2 | 224.50 | 0.02 | 0.02 |
| P(o-tolyl)3 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et3N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
Step-by-Step Procedure:
-
In a sealed tube, combine the brominated tetrahydroisoquinoline (1.0 mmol), Pd(OAc)2 (0.02 mmol), and P(o-tolyl)3 (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Protocol 3: Buchwald-Hartwig Amination of a Brominated Tetrahydroisoquinoline
The Buchwald-Hartwig amination is a powerful method for the formation of a C-N bond between the brominated tetrahydroisoquinoline and an amine.
General Reaction Scheme:
Figure 4: General scheme of the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Brominated Tetrahydroisoquinoline | - | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd2(dba)3 | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.61 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
Add the brominated tetrahydroisoquinoline (1.0 mmol), NaOtBu (1.4 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add Pd2(dba)3 (0.01 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the reaction in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the aminated tetrahydroisoquinoline.
Protocol 4: Sonogashira Coupling of a Brominated Tetrahydroisoquinoline
The Sonogashira coupling enables the formation of a C-C bond between the brominated tetrahydroisoquinoline and a terminal alkyne. [9] General Reaction Scheme:
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the C5-Bromo Position in Tetrahydroisoquinolines
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous biologically active molecules and approved pharmaceuticals. The strategic functionalization of this core, particularly at the C5-position, offers a powerful vector for modulating pharmacological properties. This document provides a detailed guide to the chemical derivatization of C5-bromo-tetrahydroisoquinolines, focusing on robust and versatile palladium-catalyzed cross-coupling reactions. We present the underlying principles, field-proven protocols, and critical insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to effectively explore and expand chemical space around the THIQ core.
The Strategic Importance of C5-Functionalization
The tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry due to its rigid structure which effectively mimics beta-turns in peptides, allowing it to interact with a wide array of biological targets. Functionalization of the aromatic ring of the THIQ system is a key strategy for optimizing parameters such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The C5 position, in particular, projects into a distinct spatial vector, making its modification a critical tactic for probing protein-ligand interactions.
Starting from a C5-bromo-THIQ intermediate provides a versatile handle for introducing a diverse range of substituents through modern cross-coupling chemistry. This approach is often more efficient and modular than synthesizing each analog from the ground up.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C5-Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a C5-bromo-THIQ substrate, three methodologies are of primary importance: the Suzuki-Miyaura coupling for C-C (sp2-sp2) bond formation, the Sonogashira coupling for C-C (sp2-sp) bond formation, and the Buchwald-Hartwig amination for C-N bond formation.
The general catalytic cycle for these reactions, shown below, involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (for Suzuki) or coupling with the alkyne (for Sonogashira) or amine (for Buchwald-Hartwig), and reductive elimination to release the product and regenerate the Pd(0) catalyst.
Figure 1: Generalized Palladium Catalytic Cycle. Ar-Br represents the C5-bromo-THIQ. R-M is the coupling partner (e.g., boronic acid, alkyne, amine).
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for installing new aryl or vinyl groups. It is renowned for its mild reaction conditions, commercial availability of a vast library of boronic acids and esters, and the non-toxic nature of its boron-containing byproducts.
Expertise & Causality: The choice of catalyst, ligand, and base is critical for achieving high yields. For an electron-rich system like a THIQ, a palladium source like Pd(dppf)Cl₂ is often effective as the dppf ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The solvent system, typically a mixture of a polar aprotic solvent (like dioxane or DME) and water, is crucial for dissolving both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of (R)-5-bromo-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
(R)-5-bromo-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add the C5-bromo-THIQ (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The solution should be sufficiently dilute to ensure all reagents remain in solution at temperature.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C5-aryl-THIQ.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst Loading | Yield (%) |
| 1 | Phenylboronic acid | 3 mol % | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3 mol % | 88 |
| 3 | 3-Pyridinylboronic acid | 5 mol % | 75 |
| 4 | 2-Thiopheneboronic acid | 5 mol % | 81 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl halides. The resulting C5-alkynyl-THIQs are valuable intermediates themselves, amenable to further transformations such as click chemistry, hydrogenations, or subsequent coupling reactions.
Expertise & Causality: This reaction typically employs a dual-catalyst system: a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst (usually CuI) to activate the terminal alkyne. The presence of a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HBr generated in the reaction and to deprotonate the alkyne. The choice of a phosphine ligand, such as PPh₃, helps stabilize the palladium catalyst. Running the reaction under strictly anaerobic conditions is paramount as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.
Application Notes and Protocols: N-Alkylation of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline Derivatives
Introduction: Strategic Importance of the 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and synthetic pharmaceuticals.[1][2] This structural motif is integral to a wide array of bioactive compounds, including antitumor agents, antihypertensives, and neurotherapeutics.[3][4] The specific derivative, 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, represents a particularly valuable and versatile intermediate for drug discovery programs.
The strategic placement of the bromo and nitro groups provides a dual-functional handle for sophisticated molecular elaboration:
-
The 5-Bromo Group: Serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5]
-
The 8-Nitro Group: Can be readily reduced to a primary aromatic amine, which opens a vast landscape of chemical transformations, including diazotization, acylation, and directed ortho-metalation.[5]
-
The Secondary Amine (N-2): The nitrogen atom of the tetrahydroisoquinoline ring is a nucleophilic center, ideal for N-alkylation reactions. This modification is a critical strategy in structure-activity relationship (SAR) studies to modulate a compound's physicochemical properties, such as lipophilicity, basicity (pKa), and metabolic stability, thereby fine-tuning its pharmacological profile.
This document provides a detailed guide to the N-alkylation of this key intermediate, focusing on the underlying chemical principles, robust experimental protocols, and practical insights to ensure successful and reproducible synthesis.
Part 1: Mechanistic Foundations and Strategic Considerations
The SN2 Pathway: The Workhorse of N-Alkylation
The most direct method for N-alkylation of the 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline core is through a bimolecular nucleophilic substitution (SN2) reaction.[6] In this process, the lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The secondary amine attacks the alkyl halide, forming a new carbon-nitrogen bond.
-
Formation of Ammonium Salt: This initial attack results in a trialkylammonium salt, which carries a positive charge on the nitrogen atom.
-
Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen, neutralizing the charge and yielding the final tertiary amine product.
A significant challenge in this reaction is the potential for over-alkylation . The tertiary amine product is often still nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.[7][8] This side reaction can be minimized by carefully controlling stoichiometry, often by using a slight excess of the secondary amine starting material.[7]
Critical Parameters for Reaction Optimization
The success of the N-alkylation reaction hinges on the judicious selection of several key parameters. The electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring slightly diminishes the nucleophilicity of the secondary amine, a factor that must be considered when designing the reaction conditions.
-
Choice of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability. Alkyl tosylates and mesylates are also excellent electrophiles.
-
Selection of Base: A base is crucial to neutralize the hydrohalic acid (H-X) generated during the reaction, driving the equilibrium towards the product.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and basic, often accelerating the reaction.
-
Hydride Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amine, significantly increasing its nucleophilicity. This is often used for less reactive alkylating agents but requires strictly anhydrous conditions.
-
-
Solvent System: Polar aprotic solvents are ideal for S
N2 reactions as they solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophile relatively "bare" and more reactive.-
Recommended Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are excellent choices. Tetrahydrofuran (THF) can also be used, particularly with stronger bases like NaH.
-
-
Temperature and Monitoring: The reaction can often be performed at room temperature for reactive alkylating agents (e.g., benzyl bromide, methyl iodide). For less reactive halides, heating (e.g., 50-80 °C) may be necessary. Progress should always be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
Part 2: Experimental Protocols and Data
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and K₂CO₃
This protocol describes a standard, reliable method for the N-alkylation of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline with a generic alkyl halide.
Diagram of Experimental Workflow
Caption: General workflow for SN2 N-alkylation.
Materials:
-
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF via syringe to create a suspension (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-alkylated product.
Protocol 2: Alternative Procedure using Reductive Amination
Diagram of Reductive Amination Pathway
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Reductive Amination for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrahydroisoquinolines (THIQs)
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. This heterocyclic motif is a core component of a vast array of biologically active alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities. The structural rigidity and defined stereochemical features of the THIQ nucleus make it an ideal framework for the design of potent and selective therapeutic agents. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted THIQs is of paramount importance to the drug discovery and development process.
Reductive amination stands out as a powerful and widely employed strategy for the construction of the THIQ core. This method, in its various forms, offers a convergent and often highly stereoselective approach to this important class of compounds. This guide provides a detailed overview of the primary reductive amination strategies for THIQ synthesis, complete with mechanistic insights, comparative data, and step-by-step laboratory protocols.
Core Strategies for THIQ Synthesis via Reductive Amination
The synthesis of tetrahydroisoquinolines through reductive amination can be broadly categorized into two main approaches:
-
Intermolecular Reductive Amination: This classic approach involves the reaction of a pre-formed tetrahydroisoquinoline with an aldehyde or ketone to generate N-alkylated THIQs.
-
Intramolecular Reductive Amination: This powerful strategy involves the cyclization of a suitably functionalized phenethylamine derivative, where the imine or iminium ion formation and subsequent reduction occur in a single pot, directly forming the bicyclic THIQ core. Key named reactions that fall under this category include the Pictet-Spengler and the Bischler-Napieralski reactions followed by reduction.
The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
The Pictet-Spengler reaction, discovered in 1911, is a cornerstone of THIQ synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system. The reaction is driven by the formation of a highly electrophilic iminium ion, which is susceptible to attack by the electron-rich aromatic ring.
Mechanism of the Pictet-Spengler Reaction:
-
Imine/Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a more electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of a spirocyclic intermediate.
-
Rearomatization: A proton is lost from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.
Key Considerations for the Pictet-Spengler Reaction:
-
Aromatic Ring Activation: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups (e.g., alkoxy, hydroxy) on the aromatic ring enhance its nucleophilicity and facilitate the cyclization, often allowing the reaction to proceed under milder conditions.
-
Acid Catalyst: A variety of protic and Lewis acids can be used to catalyze the reaction. Common choices include hydrochloric acid, sulfuric acid, trifluoroacetic acid (TFA), and Lewis acids like BF₃·OEt₂.
-
Asymmetric Variants: Significant progress has been made in the development of asymmetric Pictet-Spengler reactions, employing chiral Brønsted acids or chiral auxiliaries to achieve high enantioselectivity.
Experimental Protocol 1: Classical Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the synthesis of a simple 1-substituted THIQ from phenethylamine and acetaldehyde.
Materials:
-
Phenethylamine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenethylamine (1.0 eq) in methanol (50 mL).
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1.2 eq) followed by the slow, dropwise addition of concentrated hydrochloric acid (1.5 eq). An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dilute the residue with water (50 mL) and transfer to a separatory funnel.
-
Carefully neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 1-methyl-1,2,3,4-tetrahydroisoquinoline can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
The Bischler-Napieralski Reaction Followed by Reduction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
Mechanism of the Bischler-Napieralski Reaction:
-
Activation of the Amide: The dehydrating agent activates the amide carbonyl group, making it a better leaving group.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the activated amide, leading to the formation of a cyclic intermediate.
-
Dehydration: Elimination of water from the intermediate yields the 3,4-dihydroisoquinoline.
Subsequent Reduction:
The resulting 3,4-dihydroisoquinoline contains an imine functionality that can be easily reduced to the corresponding amine using a variety of reducing agents, including:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent.
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.
Experimental Protocol 2: Two-Step Synthesis of Tetrahydroisoquinoline via Bischler-Napieralski Reaction and Reduction
This protocol outlines the synthesis of the parent tetrahydroisoquinoline from N-formylphenethylamine.
Part A: Bischler-Napieralski Cyclization
Materials:
-
N-formylphenethylamine
-
Phosphoryl chloride (POCl₃)
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve N-formylphenethylamine (1.0 eq) in anhydrous toluene (50 mL).
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add phosphoryl chloride (2.0 eq) dropwise from the dropping funnel to the stirred solution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH ~10-11) by the slow addition of a 10% aqueous NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Part B: Reduction to Tetrahydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline from Part A
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude 3,4-dihydroisoquinoline in methanol (40 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and make it basic (pH ~10-11) with 10% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydroisoquinoline.
-
Further purification can be achieved by column chromatography or distillation.
-
Direct Intermolecular Reductive Amination
For the synthesis of N-substituted THIQs, a direct reductive amination of a pre-existing THIQ with an aldehyde or ketone is a highly efficient method. This one-pot procedure involves the in-situ formation of an iminium ion, which is then immediately reduced.
Choice of Reducing Agent:
The choice of reducing agent is critical for the success of a one-pot reductive amination. The reducing agent must be capable of reducing the iminium ion intermediate but not the starting carbonyl compound. Several reagents are well-suited for this purpose:
| Reducing Agent | Common Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective for iminium ions. Tolerates a wide range of functional groups. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but toxic due to the potential release of cyanide gas under acidic conditions. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the starting aldehyde or ketone. Requires careful control of reaction conditions. |
The use of titanium(IV) isopropoxide [Ti(Oi-Pr)₄] can be beneficial as a Lewis acid to facilitate imine formation, especially with less reactive ketones.
Experimental Protocol 3: N-Alkylation of Tetrahydroisoquinoline via Direct Reductive Amination
This protocol describes the synthesis of N-benzyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (50 mL). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel.
-
Asymmetric Intramolecular Reductive Amination
The demand for enantiomerically pure THIQs in drug development has driven significant research into asymmetric synthetic methods. Catalytic asymmetric intramolecular reductive amination has emerged as a highly effective strategy. These reactions often employ chiral transition metal catalysts, such as those based on iridium or rhodium, with chiral phosphine ligands to induce high levels of stereocontrol.
A notable advancement is the one-pot N-Boc deprotection/cyclization/asymmetric hydrogenation sequence, which provides access to chiral THIQs in high yields and excellent enantioselectivities.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine/iminium ion formation. | Add a catalytic amount of acid (e.g., acetic acid). Use a Lewis acid like Ti(Oi-Pr)₄. Increase reaction time or temperature. |
| Ineffective reduction. | Choose a more suitable reducing agent. Ensure the reducing agent is fresh and active. | |
| Side Product Formation | Over-alkylation (in intermolecular reactions). | Use a stepwise procedure: form and isolate the imine before reduction. |
| Reduction of the starting carbonyl. | Use a more selective reducing agent like NaBH(OAc)₃. | |
| Reaction Stalls | Steric hindrance from bulky substrates. | Increase reaction temperature. Use a more powerful catalyst or activating agent. |
| Deactivation of the aromatic ring (in Pictet-Spengler). | Use stronger acidic conditions (e.g., superacids). |
Visualization of Synthetic Pathways
Pictet-Spengler Reaction Workflow
Caption: General workflow of the Pictet-Spengler reaction.
Bischler-Napieralski/Reduction Sequence
Caption: Two-step synthesis of THIQs via the Bischler-Napieralski reaction.
Conclusion
Reductive amination provides a robust and versatile platform for the synthesis of tetrahydroisoquinolines. The choice of strategy—whether the classic Pictet-Spengler and Bischler-Napieralski cyclizations or direct intermolecular N-alkylation—depends on the desired substitution pattern and the available starting materials. By understanding the underlying mechanisms and carefully selecting reaction conditions and reagents, researchers can effectively access a wide range of THIQ derivatives for applications in drug discovery and natural product synthesis. The continued development of catalytic asymmetric variants further enhances the power of these methods, enabling the stereocontrolled synthesis of complex and medicinally relevant molecules.
References
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers.
-
Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Bull. Korean Chem. Soc.
-
One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Angewandte Chemie International Edition.
-
Bischler-Napieralski Reaction. Organic Chemistry Portal.
-
The route for asymmetric synthesis of THIQs via reductive amination. ResearchGate.
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. OUCI.
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers.
-
Pictet-Spengler Reaction. NROChemistry.
-
Pictet-Spengler Reaction. J&K Scientific LLC.
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. OUCI.
-
New strategy for the synthesis of tetrahydroisoquinoline alkaloids. The Journal of Organic Chemistry.
-
Bischler-Napieralski Reaction. J&K Scientific LLC.
-
Pictet–Spengler reaction. Grokipedia.
-
Pictet-Spengler reaction. Name-Reaction.com.
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
-
Synthesis of isoquinolines. Centurion University.
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00054]([Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Introduction
Welcome to the technical support guide for the purification of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline. This molecule is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex agents targeting the central nervous system.[1][2] Its synthesis, commonly achieved through variations of the Pictet-Spengler reaction, can result in a complex mixture of starting materials, side-products, and the desired compound.[3][4][5]
The unique structural features of this tetrahydroisoquinoline—a basic tertiary amine, a bulky bromo group, and a polar nitro group—present specific challenges during purification. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield. We will focus on the causality behind each step, ensuring you not only follow a protocol but also understand the chemical principles that make it effective.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a direct question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| "My compound streaks badly on a standard silica TLC plate." | Strong Amine-Silica Interaction: The basic tertiary amine in your molecule is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing or streaking. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et₃N) or pyridine into your eluent (e.g., Hexane/Ethyl Acetate).[6] The modifier acts as a competitive base, neutralizing the acidic sites on the silica and allowing your compound to travel as a more compact band. |
| "I'm losing significant product during the aqueous workup/extraction." | Incorrect pH: As a basic compound, your tetrahydroisoquinoline is soluble in aqueous acid (by forming a protonated salt) and soluble in organic solvents in its free-base form. If the aqueous layer is not made sufficiently basic during extraction, the product will remain in the aqueous phase. | Implement a Full Acid-Base Extraction: 1. Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate). 2. Extract with aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities behind.[7][8] 3. Wash the organic layer to ensure complete transfer. 4. Basify the acidic aqueous layer to pH > 10 with a strong base (e.g., NaOH) to deprotonate your compound. 5. Re-extract the now free-based product back into an organic solvent. This method provides excellent purification from neutral and acidic impurities.[9][10] |
| "My column chromatography gives poor separation between my product and an impurity." | Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the components of the mixture. | Systematic TLC Analysis: Test a range of solvent systems with varying polarities (e.g., Hexane/EtOAc, DCM/Methanol). Aim for an Rf value of ~0.3 for your target compound for optimal separation on a column.[6][11] If separation is still poor, consider a different solvent combination (e.g., Toluene/Acetone) that may offer different selectivity. |
| "My purified product won't crystallize; it just oils out." | Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil instead of forming ordered crystals.[12] Inappropriate Solvent: The chosen solvent may be too good a solvent, even when cold, or the compound may have low intrinsic crystallinity. | Troubleshoot Crystallization: 1. Re-purify: If impurities are suspected, run another column. 2. Slow Cooling: Heat the solution to dissolve the oil, add a minimal amount of extra hot solvent, and allow it to cool to room temperature slowly before moving to an ice bath.[12][13] 3. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed" crystal of pure product to provide a template for crystal growth.[14][15] 4. Change Solvent: Experiment with different solvent systems (e.g., Ethanol/Water, Isopropanol, Toluene/Heptane). |
| "I have low or no recovery of my compound from the silica column." | Compound is Too Polar: The selected eluent system may be too non-polar to elute your compound from the column. | Increase Eluent Polarity: If your compound is not eluting, drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar system (e.g., from 100% DCM to 10% Methanol in DCM) can be effective for eluting polar compounds.[11] If the compound is extremely polar, consider alternative stationary phases like alumina or reverse-phase silica.[16][17] |
Detailed Experimental Protocols
As a self-validating system, each protocol includes checkpoints (e.g., TLC analysis) to confirm the success of each stage before proceeding.
Protocol 1: Acid-Base Extraction for Initial Purification
This technique is highly effective for separating your basic product from neutral or acidic byproducts from the reaction.[18]
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL).
-
Causality: The HCl protonates the basic nitrogen of your tetrahydroisoquinoline, forming a water-soluble ammonium salt. Neutral impurities remain in the organic layer.
-
-
Checkpoint (TLC): Spot the organic layer on a TLC plate against a co-spot of the starting crude mixture. The product spot should be absent or significantly diminished in the organic layer.
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add 5M NaOH with stirring until the pH is >10 (check with pH paper).
-
Causality: The strong base deprotonates the ammonium salt, regenerating the neutral, organic-soluble free base.
-
-
Back-Extraction: Extract the basified aqueous solution with fresh DCM or EtOAc (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purer, product.
Protocol 2: Flash Column Chromatography
This is the primary method for achieving high purity.[19][20]
-
Select Solvent System: Based on prior TLC analysis, choose a solvent system that gives your product an Rf of ~0.3 and good separation from impurities. A common starting point is a Hexane/Ethyl Acetate mixture with 0.5% triethylamine.[6][11]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane) and pour it into the column. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product from the extraction in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your compound) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading prevents dissolution issues at the top of the column and leads to sharper bands and better separation compared to liquid loading a large volume.[6]
-
-
Elution: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from the raw reaction output to the final, purified compound.
Caption: A typical workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Given the nitro-aromatic system, the pure compound is expected to be a pale yellow to yellow solid.[21]
Q2: My reaction involves a Pictet-Spengler cyclization. What are the most likely impurities I need to remove? A2: Common impurities include unreacted β-arylethylamine starting material, unreacted aldehyde, and potentially a Schiff base intermediate. The reaction conditions can also sometimes lead to the formation of isomers if the cyclization is not perfectly regioselective.[3][22]
Q3: Is it possible to purify this compound by recrystallization alone? A3: While recrystallization is an excellent final purification step, it is often insufficient to remove significant amounts of structurally similar impurities from a crude reaction mixture.[14] It is most effective when the desired compound is already at >90% purity, for instance, after column chromatography.
Q4: How do I troubleshoot a complete failure to get my compound to move on the TLC plate (Rf = 0)? A4: An Rf of 0, even in 100% Ethyl Acetate, indicates very high polarity or strong interaction with the silica. First, ensure a basic modifier (triethylamine) is present. If it still doesn't move, a more polar solvent system is required. Try a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 DCM/MeOH). For extremely polar compounds, reverse-phase chromatography might be necessary.[16][17]
Diagram 2: Troubleshooting Logic for Poor TLC Separation
This decision tree helps diagnose and solve common TLC issues.
Caption: A decision-making flowchart for optimizing TLC conditions.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
-
Acid–base extraction - Wikipedia. (URL: [Link])
-
Acid-Base Extraction. (URL: [Link])
-
Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])
-
Acid-Base Extraction. (URL: [Link])
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (URL: [Link])
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])
-
(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines - ResearchGate. (URL: [Link])
-
Pictet–Spengler reaction - Wikipedia. (URL: [Link])
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Troubleshooting - Chemistry LibreTexts. (URL: [Link])
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
-
This compound CAS NO.104737-00-0. (URL: [Link])
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. (URL: [Link])
-
Flash Chromatography: Principles & Applications - Phenomenex. (URL: [Link])
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])
-
Pictet-Spengler Isoquinoline Synthesis. (URL: [Link])
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (URL: [Link])
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
This compound - PubChem. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (URL: [Link])
-
Recrystallization - YouTube. (URL: [Link])
-
A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed C-H Activation Cascade. (URL: [Link])
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega - ACS Publications. (URL: [Link])
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
Organic Chemistry Lab: Recrystallization - YouTube. (URL: [Link])
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (URL: [Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Purification [chem.rochester.edu]
- 17. biotage.com [biotage.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 20. orgsyn.org [orgsyn.org]
- 21. This compound, CasNo.104737-00-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 22. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We will move beyond simple procedural outlines to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to optimize your reaction yields and purity.
The synthesis of this highly substituted tetrahydroisoquinoline presents unique challenges, primarily concerning regioselectivity during the electrophilic substitution steps and the maintenance of the structural integrity of the molecule throughout the multi-step sequence. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing the 5-bromo-8-nitro-tetrahydroisoquinoline core?
A1: While classical methods like the Pictet-Spengler[1][2][3] or Bischler-Napieralski[4][5] reactions are powerful for building the tetrahydroisoquinoline skeleton, they are less ideal for this specific substitution pattern due to the difficulty in preparing the required polysubstituted phenethylamine precursor.
The most efficient and well-documented route begins with isoquinoline itself. This strategy involves a sequential, one-pot electrophilic substitution to install the bromo and nitro groups onto the aromatic ring, followed by reduction of the heterocyclic ring and subsequent N-methylation.[6][7] This approach offers superior control over regiochemistry.
Q2: I am struggling with poor regioselectivity in the bromination/nitration steps. Why is this happening and what is the correct sequence?
A2: Regioselectivity is the principal challenge. The key is to perform the substitutions in the correct order under tightly controlled conditions. The optimal sequence is: 1) Bromination , followed by 2) Nitration .
-
Bromination First: Direct bromination of isoquinoline in concentrated sulfuric acid with N-Bromosuccinimide (NBS) at low temperatures (approx. -25°C to -18°C) selectively yields 5-bromoisoquinoline.[7] Strict temperature control is paramount to suppress the formation of the 8-bromo and 5,8-dibromo isomers.
-
Nitration Second: The resulting 5-bromoisoquinoline can then be nitrated. The bromo group at C5 and the ring nitrogen direct the incoming nitro group to the C8 position. This is typically achieved using a mixture of nitric and sulfuric acid in a subsequent step.[7]
Attempting nitration first would lead to a mixture of 5-nitro and 8-nitroisoquinoline, and subsequent bromination of this mixture would result in complex, difficult-to-separate product profiles.
Q3: My overall yield is low. Which step is the most likely cause of product loss?
A3: Low overall yield can arise from several steps, but the most common culprits are:
-
Suboptimal Regioselectivity: As discussed in Q2, poor control during bromination can lead to isomeric byproducts that are removed during purification, thus lowering the isolated yield of the correct intermediate.
-
Purification Losses: The intermediates, particularly 5-bromo-8-nitroisoquinoline, may require careful purification by column chromatography or fractional distillation, which can lead to significant material loss if not optimized.[7]
-
Inefficient Reduction: The reduction of the 5-bromo-8-nitroisoquinoline to the corresponding tetrahydroisoquinoline can sometimes be sluggish or lead to side reactions like dehalogenation if harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts) are used without careful optimization.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low Yield and Impurities in the 5-Bromo-8-nitroisoquinoline Intermediate
Q: My synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline is low-yielding and contaminated with what appears to be dibrominated and other isomeric products. How can I fix this?
A: This is a classic regioselectivity problem stemming from the bromination step. The reaction is kinetically controlled, and even small deviations in temperature can drastically alter the product distribution.
Causality: The isoquinoline ring system is activated towards electrophilic attack. While the C5 position is favored under specific conditions, higher temperatures provide enough energy to overcome the activation barrier for substitution at other positions, such as C8, or for a second bromination to occur.
Solutions:
-
Strict Temperature Control: The addition of N-Bromosuccinimide (NBS) must be performed portion-wise while maintaining the internal reaction temperature between -26°C and -22°C.[7] Use a dry ice/acetone bath and monitor the internal, not the bath, temperature.
-
Reagent Quality: Use recrystallized, high-purity NBS. Old or impure NBS can contain bromine and other reactive species that lead to less selective reactions.[7]
-
Stoichiometry: Use a slight excess (approx. 1.1 equivalents) of NBS for the initial bromination. A larger excess should be avoided as it significantly promotes the formation of 5,8-dibromoisoquinoline.[7]
-
Vigorous Stirring: Ensure the reaction mixture is homogenous. Inadequate stirring can create local "hot spots" where the temperature rises upon NBS addition, leading to side products.
| Parameter | Standard Protocol | Optimized Protocol for High Selectivity |
| Solvent | Sulfuric Acid | Concentrated (96%) Sulfuric Acid[7] |
| Brominating Agent | NBS | Recrystallized NBS (1.1 eq.)[7] |
| Temperature | 0°C to -10°C | -26°C to -22°C (Critical) [7] |
| Reaction Time | 1-2 hours | 2 hours at -22°C, then 3 hours at -18°C[7] |
Issue 2: Incomplete Reduction or Unwanted Side Reactions
Q: During the reduction of 5-bromo-8-nitroisoquinoline to 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, I'm observing incomplete conversion and/or loss of the bromine substituent (dehalogenation). What are the best reduction methods?
A: The reduction of the isoquinoline ring in the presence of both a nitro group and a halogen requires careful selection of reagents to ensure chemoselectivity. Catalytic hydrogenation can be overly aggressive, leading to reduction of the nitro group or hydrodebromination.
Causality: Standard hydrogenation catalysts like Palladium on carbon (Pd/C) at high pressure can readily cleave the C-Br bond. The nitro group can also be reduced under these conditions, which is an undesired transformation at this stage.
Solutions:
-
Selective Reduction via N-Alkylation First: A more controlled approach involves first alkylating the isoquinoline nitrogen to form the isoquinolinium salt. This activates the heterocyclic ring towards reduction.
-
N-Methylation: React 5-bromo-8-nitroisoquinoline with a methylating agent (e.g., methyl tosylate or dimethyl sulfate) to form the N-methylisoquinolinium salt.
-
Selective Reduction: The resulting salt is much more susceptible to reduction by milder agents. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol will selectively reduce the C=N double bond of the ring, yielding the desired this compound without affecting the nitro or bromo groups.
-
-
Alternative Mild Reductive Amination: If starting from a reduced amine, the Eschweiler-Clarke reaction (using formic acid and formaldehyde) is an excellent method for N-methylation that avoids harsh reagents.[8]
Issue 3: Difficulty in Final Product Purification
Q: My final product, this compound, is difficult to purify. It seems to be contaminated with starting materials or other polar impurities. What purification strategy do you recommend?
A: The final product is a tertiary amine, which allows for a powerful purification technique that leverages its basicity.
Causality: The product's polarity can be similar to some reaction intermediates or byproducts, making chromatographic separation tedious.
Solutions:
-
Acid-Base Extraction: This should be your primary purification strategy before resorting to chromatography.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic tertiary amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer to pH 9-10 with a base like NaOH or Na₂CO₃. This deprotonates the amine, causing the pure product to precipitate or to be extractable with a fresh organic solvent.
-
Extract the product back into an organic solvent, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
Final Polish with Column Chromatography: If impurities persist after acid-base extraction, a final chromatographic purification can be performed.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | A gradient of Dichloromethane/Ethyl Acetate (e.g., 9:1 to 4:1) or Hexanes/Ethyl Acetate with 1% triethylamine. The triethylamine is added to prevent the product from streaking on the acidic silica gel. |
Visualized Workflows and Logic
To better illustrate the synthetic and troubleshooting logic, the following diagrams have been generated.
Overall Synthetic Pathway
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges. 1911, 44, 2030–2036. ([Link])
-
Whaley, W. M.; Govindachari, T. R. Org. React. 1951, 6, 151. ([Link])
-
Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26, 1903–1908. ([Link])
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. ([Link])
-
Centurion University. Synthesis of isoquinolines. ([Link])
-
Organic Chemistry with Lluís Llorens Palomo. Pictet-Spengler Reaction. YouTube. ([Link])
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. ([Link])
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ([Link])
-
Wikipedia. Pictet–Spengler reaction. ([Link])
-
PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ([Link])
-
Brown, W. D.; Gouliaev, A. H. Isoquinoline, 5-bromo- and Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. ([Link])
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ([Link])
- Google Patents.
-
ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ([Link])
-
ResearchGate. Reactivities of N-Methyl-tetrahydroisoquinoline (88) and... ([Link])
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. ([Link])
-
RSC Publishing. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. ([Link])
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
scale-up synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
An essential intermediate in medicinal chemistry, 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline serves as a critical building block for more complex molecules, particularly in the development of agents targeting the central nervous system[1]. However, transitioning its synthesis from the laboratory bench to a larger scale introduces significant challenges related to yield, purity, process control, and safety.
This technical support guide is designed for researchers and process chemists to navigate the complexities of scaling up this synthesis. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues that may be encountered during production.
Overall Synthesis Workflow
The multi-step synthesis to obtain this compound is a sequential process involving bromination, nitration, N-methylation, and a final reduction. Each stage requires careful control of reaction parameters to ensure success on a larger scale.
Caption: High-level workflow for the synthesis of the target compound.
This section is structured to address critical questions and potential failures at each stage of the synthesis.
Part 1: Precursor Synthesis (5-Bromo-8-nitroisoquinoline)
Q1: My initial bromination of isoquinoline is giving a low yield of the desired 5-bromo isomer and is contaminated with 8-bromoisoquinoline. What's going wrong?
A1: This is a classic selectivity problem governed almost entirely by reaction temperature. The bromination of isoquinoline in strong acid is highly temperature-dependent.
-
Causality: At very low temperatures (e.g., -20°C to -25°C), the electrophilic substitution is kinetically controlled and strongly favors the 5-position. As the temperature rises, the formation of the thermodynamically more stable 8-bromo isomer increases, which is notoriously difficult to separate from the desired product[2].
-
Scale-Up Solution: Maintaining a consistent internal temperature below -15°C is critical during the addition of the brominating agent (N-bromosuccinimide, NBS)[3]. On a large scale, this requires a reactor with efficient heat transfer capabilities. A slow, portion-wise addition of NBS is mandatory to prevent localized temperature spikes from the exothermic reaction[2].
Q2: The subsequent nitration of 5-bromoisoquinoline is sluggish, or I'm seeing byproducts. How can I optimize this step for selectivity and conversion?
A2: The key to this step is maintaining a strongly acidic, anhydrous environment and controlling the addition of the nitrating agent.
-
Expert Insight: The nitration is performed on the protonated isoquinoline salt. The directing effects of the bromo-substituent and the positively charged nitrogen atom guide the incoming nitro group to the 8-position. Using a mixture of fuming nitric acid and concentrated sulfuric acid is standard[2].
-
Troubleshooting:
-
Incomplete Reaction: This often points to insufficient nitrating agent or the presence of water, which can deactivate the nitronium ion (NO₂⁺). Ensure all reagents and the reactor are anhydrous.
-
Byproduct Formation: Adding the 5-bromoisoquinoline substrate too quickly or at too high a temperature can lead to over-nitration or oxidative degradation. A controlled, slow addition of the substrate to the cold acid mixture is essential for a clean reaction profile.
-
Q3: What are the most critical safety precautions when scaling up the nitration reaction?
A3: Safety is paramount for any nitration, as they are highly exothermic and can pose a risk of thermal runaway.[4][5]
-
Thermal Hazard: The reaction generates a significant amount of heat[4]. The rate of heat generation must never exceed the reactor's capacity for heat removal. This is managed by slow reagent addition and efficient cooling[4]. Reaction calorimetry studies are highly recommended during scale-up to understand the thermal profile[6][7].
-
Quenching: The reaction must be quenched carefully by slowly adding the acidic mixture to a large volume of crushed ice and water[8]. Never add water to the reaction mixture, as this can cause violent boiling and splashing of corrosive acid.
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles with a face shield, and a chemical-resistant lab coat[5][8]. The work should be performed in a well-ventilated area or fume hood to avoid inhaling toxic nitric acid fumes[5].
Caption: Troubleshooting decision tree for the aromatic nitration step.
Part 2: Final Product Synthesis
Q4: The N-methylation of the 5-Bromo-8-nitroisoquinoline is incomplete. How can I drive the reaction to completion?
A4: Incomplete N-methylation is typically an issue of reagent reactivity, solvent, or temperature.
-
Reagent Choice: Dimethyl sulfate is a powerful and cost-effective methylating agent for this quaternization. Methyl iodide is also effective but can be more expensive.
-
Scale-Up Solution:
-
Solvent: Use a polar aprotic solvent like acetonitrile or DMF to ensure the substrate and reagent are fully dissolved.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can significantly increase the reaction rate. Monitor by TLC or LC-MS to avoid decomposition.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to ensure complete conversion of the starting material.
-
Q5: My final reduction step with NaBH₄ is reducing the nitro group as well as the isoquinolinium ring. How do I improve chemoselectivity?
A5: This is a common challenge of chemoselectivity. The goal is to reduce the iminium-like double bond of the quaternized ring without affecting the aromatic nitro group.
-
Causality: Sodium borohydride (NaBH₄) is generally a mild reducing agent, but its reactivity increases at lower pH or in certain protic solvents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce the nitro group and should be avoided for this specific transformation.
-
Troubleshooting & Optimization:
-
Temperature Control: Perform the reduction at a low temperature (0°C to 5°C). Add the NaBH₄ portion-wise to control the exotherm and maintain a low internal temperature.
-
Solvent System: A protic solvent like methanol or ethanol is required for the hydride transfer. Using methanol at low temperatures typically provides the best selectivity.
-
Stoichiometry: Use the minimum amount of NaBH₄ required for the reduction (typically 1.5-2.0 equivalents). A large excess can lead to over-reduction.
-
Part 3: Purification and Analysis
Q6: Column chromatography is not practical for purifying my multi-kilogram batch of the final product. What are the alternatives?
A6: For large-scale purification, liquid-liquid extraction and recrystallization are the preferred methods.
-
Industrial Protocol:
-
Acid-Base Extraction: After the reaction is complete, quench and adjust the pH to be acidic (pH ~2) with HCl. The product, being a tertiary amine, will form a water-soluble hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.
-
Isolation: Basify the acidic aqueous layer with a base like sodium hydroxide or sodium carbonate to a pH of 9-10. This will deprotonate your product, causing it to precipitate or become extractable.
-
Extraction: Extract the free-base product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Final Polish: Dry the combined organic layers, filter, and concentrate. The resulting crude solid can often be purified to a high degree by recrystallization from an appropriate solvent system (e.g., ethanol/heptane or ethyl acetate/hexane).
-
Q7: What analytical data should I collect to confirm the identity and purity of this compound?
A7: A full suite of analytical techniques is required to confirm the structure and assess purity.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroisoquinoline core, and the N-methyl singlet. Integration should match the expected proton count. |
| ¹³C NMR | Structural confirmation | Signals for all 10 unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | An exact mass measurement should correspond to the molecular formula C₁₀H₁₁BrN₂O₂[9][10]. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be visible. |
| HPLC | Purity Assessment | A single major peak indicates high purity. This method is used to quantify impurities. |
| Elemental Analysis | Elemental Composition | The percentage of C, H, Br, and N should be within ±0.4% of the theoretical values calculated from the molecular formula. |
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, ACS Publications. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
- US Patent 6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
This compound. MySkinRecipes. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]
-
New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, ACS Publications. [Link]
- US Patent 4251660A - Method for preparing tetrahydroisoquinolines.
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PubMed Central. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, ACS Publications. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Temperature Control in 5-Bromo-8-Nitroisoquinoline Synthesis
Welcome to the technical support guide for the synthesis of 5-bromo-8-nitroisoquinoline. This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals. Our focus is on the critical parameter of temperature control, which is paramount for achieving high yield, purity, and operational safety during this multi-step, one-pot procedure.
The Central Role of Temperature in the Synthesis
The synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline is a sequential electrophilic aromatic substitution involving bromination followed by nitration in a highly acidic medium (concentrated sulfuric acid). Both stages are highly sensitive to temperature for distinct chemical reasons.
-
Bromination Selectivity: The initial bromination of the isoquinolinium ion must be conducted at very low temperatures (typically between -18°C and -26°C) to ensure high regioselectivity for the 5-position.[1] Deviations from this range can lead to the formation of the 8-bromoisoquinoline isomer, an impurity that is exceptionally difficult to remove from the desired 5-bromo intermediate and the final product.[1]
-
Nitration Exothermicity & Safety: The subsequent nitration step is a classic exothermic reaction.[2] The generation of the nitronium ion (NO₂⁺) and its reaction with the aromatic ring release a significant amount of heat.[3] Without precise temperature management, the reaction rate can accelerate uncontrollably, leading to a dangerous condition known as a thermal runaway. This not only drastically reduces yield and purity by promoting side reactions and decomposition but also poses a significant safety hazard.[4][5]
This guide is structured to help you navigate these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final product yield is significantly lower than reported (e.g., <40%). What is the most likely temperature-related cause?
Low yield can stem from issues in either the bromination or nitration step.
-
Cause A: Incorrect Bromination Temperature. If the temperature during the addition of N-bromosuccinimide (NBS) was allowed to rise above -18°C, you likely formed a mixture of 5-bromo and 8-bromoisoquinoline. Since the subsequent nitration step is specific to the 5-bromo intermediate, any 8-bromo isomer formed will not convert to the desired product, thus lowering the overall yield.
-
Cause B: Overly Aggressive Nitration. If the temperature during the addition of potassium nitrate was not kept below -10°C, or if the addition was too rapid, localized heating could have occurred.[1] This can lead to the decomposition of the nitrating agent or the substrate, as well as the formation of unwanted byproducts, including potential polynitrated species.[4]
-
Corrective Action: Review your batch record's temperature log. Ensure your cooling bath is adequate for the scale of your reaction. For future runs, add reagents (both NBS and potassium nitrate) in smaller portions, allowing the internal temperature to stabilize before adding more.
Q2: My NMR analysis shows a persistent impurity that I cannot remove through recrystallization. Could this be the 8-bromoisoquinoline isomer?
Yes, this is a classic symptom of poor temperature control during the bromination stage.
-
Underlying Chemistry: The formation of 5-bromoisoquinoline is kinetically favored at extremely low temperatures. As the temperature rises, the reaction begins to lose its selectivity, and the formation of the 8-bromo isomer becomes more significant.[1] These isomers often have very similar physical properties, making their separation by standard crystallization or even column chromatography challenging.[1]
-
Preventative Protocol: Strict adherence to the -22 to -26°C range during NBS addition is critical.[1] Use a well-insulated vessel and an efficient cooling bath (e.g., dry ice/acetone). Ensure your thermometer is properly calibrated and placed to measure the internal reaction temperature, not the bath temperature.
Q3: The reaction mixture turned dark brown or black after adding the potassium nitrate. What happened?
This indicates decomposition, a severe consequence of losing temperature control during the nitration step.
-
Mechanism of Failure: Nitration is highly exothermic.[2] A rapid increase in temperature, even if localized, can cause the oxidation of the organic substrate or the decomposition of nitric acid itself into nitrogen oxides (which are often brown).[4][6]
-
Immediate & Future Actions: If you observe this, ensure maximum cooling is applied immediately. For future experiments, the rate of addition of the nitrating agent must be strictly controlled. Add the potassium nitrate slowly, ensuring the internal temperature never exceeds the -10°C limit specified in the protocol.[1] Powerful mechanical stirring is also essential to distribute the reagent and dissipate heat effectively.
Q4: My reaction seems to have stalled; the starting material is being consumed very slowly. Should I raise the temperature?
While low temperatures can slow reaction rates, deviating from the established protocol is risky.
-
Analysis: First, confirm that the slow rate is not due to other factors. Was your NBS recrystallized and pure?[1] Impure NBS can reduce reaction efficiency. Is your sulfuric acid sufficiently concentrated? Is your stirring efficient enough to ensure proper mixing?
-
Cautious Approach: Increasing the temperature during the bromination stage (from -22°C to -18°C) is part of the established procedure after an initial period, but exceeding this should be avoided to maintain selectivity.[1] If the nitration at -10°C is slow, it is safer to allow a longer reaction time than to increase the temperature and risk a runaway reaction and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical temperature checkpoints for this synthesis?
There are three primary checkpoints, summarized in the table below. Adherence to these is essential for success.
Q2: How do I properly set up and maintain a dry ice-acetone bath for sub-zero temperatures?
A stable, low-temperature bath is non-negotiable for this procedure.
-
Safety First: Perform this in a well-ventilated fume hood. Wear cryogenic gloves and safety glasses. Acetone is highly flammable.
-
Apparatus: Use a Dewar flask or a well-insulated, wide-mouthed container (e.g., a plastic bucket filled with insulating material around a beaker).
-
Procedure: Place the reaction flask in the empty bath container. Slowly pour acetone into the bath until it surrounds the lower part of the flask.
-
Cooling: Add small pieces of dry ice to the acetone slowly. The mixture will bubble vigorously as CO₂ sublimes. Continue adding dry ice until the bubbling subsides and the desired temperature is reached, as measured by a low-temperature thermometer.
-
Maintenance: Monitor the bath temperature continuously. Add small pieces of dry ice periodically to maintain the target temperature range throughout the reagent addition and stirring periods.[1]
Q3: Why is the rate of reagent addition as important as the temperature itself?
The rate of addition is directly linked to the rate of heat generation. The fundamental principle of thermal management in a chemical reaction is to ensure the rate of heat removal is greater than or equal to the rate of heat generation.[4]
-
Bromination & Nitration: Both NBS and potassium nitrate are added portion-wise. Adding them too quickly generates heat faster than the cooling bath can dissipate it, causing the internal temperature to spike above the critical limits. This is especially true in the viscous sulfuric acid medium where heat transfer can be slow.
Q4: I need to scale up this reaction. What are the key temperature control considerations?
Scaling up exothermic reactions presents a significant challenge due to the surface-area-to-volume ratio. As the volume of the reactor increases, its surface area (through which heat is dissipated) does not increase proportionally.
-
Enhanced Cooling: A simple cooling bath may be insufficient. A jacketed reactor with a circulating, refrigerated coolant is often necessary for kilogram-scale synthesis.
-
Slower Addition: The rate of reagent addition must be decreased significantly to manage the heat output.
-
Efficient Stirring: Overhead mechanical stirring becomes even more critical to ensure homogeneity and prevent the formation of localized hot spots.
-
Process Safety Analysis: A thorough safety review (e.g., a HAZOP study) is essential before attempting a large-scale reaction of this nature.
Data Presentation & Visualization
Critical Temperature Parameters
| Reaction Step | Reagents Added | Target Temperature (°C) | Key Rationale & Consequences of Deviation |
| Isoquinoline Dissolution | Isoquinoline into H₂SO₄ | < 30°C | Controls the initial exotherm of dissolving the amine in strong acid.[1] |
| Bromination (Part 1) | N-Bromosuccinimide (NBS) | -26°C to -22°C | CRITICAL: Ensures kinetic control for selective bromination at the 5-position. Higher temps lead to 8-bromo isomer formation.[1][7] |
| Bromination (Part 2) | Stirring post-NBS addition | -18°C ± 1°C | Allows the reaction to proceed to completion at a slightly higher, controlled temperature.[1] |
| Nitration | Potassium Nitrate | < -10°C | CRITICAL: Manages the strong exotherm of the nitration reaction to prevent runaway, decomposition, and byproduct formation.[1][4] |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting flowchart for temperature-related issues.
Caption: Relationship between temperature and reaction outcomes.
Detailed Experimental Protocol
This protocol is adapted from a verified Organic Syntheses procedure and emphasizes the points of critical temperature control.[1]
A. 5-Bromo-8-nitroisoquinoline (One-Pot Procedure)
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with an overhead mechanical stirrer, a low-temperature internal thermometer, and a nitrogen inlet.
-
Initial Dissolution: Charge the flask with concentrated sulfuric acid (96%). Cool the acid to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add isoquinoline to the stirred acid. The rate of addition must be controlled to maintain the internal temperature below 30°C .
-
Cooling for Bromination: Once addition is complete and the isoquinoline has fully dissolved, replace the ice-water bath with a dry ice-acetone bath. Cool the solution to -25°C .
-
Bromination: Add recrystallized N-bromosuccinimide (NBS) to the vigorously stirred solution in small portions. It is CRITICAL to manage the rate of addition to maintain the internal temperature between -22°C and -26°C .
-
Stirring Period 1: After all NBS is added, continue to stir the suspension efficiently for 2 hours, maintaining the temperature at -22°C ± 1°C .
-
Stirring Period 2: Adjust the cooling bath to allow the temperature to rise to -18°C ± 1°C and stir for an additional 3 hours.
-
Nitration: While maintaining a temperature below -10°C , add potassium nitrate in small portions. Vigorous stirring is essential to dissipate heat.
-
Final Reaction: After the potassium nitrate has been added, stir the mixture at -10°C for 1 hour .
-
Workup: Remove the cooling bath and allow the solution to stir and warm to room temperature overnight before proceeding with the aqueous workup as described in the primary literature.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]
- Gouliaev, A. H., & Brown, W. D. (2003). U.S. Patent No. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
-
Dong, Z., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 30-52. [Link]
-
ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
- Wrightsman, P. G. (1938). U.S. Patent No. US2140345A - Controlling temperature of nitration reactions.
-
Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme, 15.5. [Link]
- Gouliaev, Alex Haahr, & Brown, William Dalby. (1997). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
-
Albright, L. F. (1987). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series, 623, 1-17. [Link]
-
Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures? [Link]
-
Joule, J. A., & Mills, K. (n.d.). Fused Ring Heterocycles. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for N-Bromosuccinimide Reactions
Welcome to the technical support center for managing N-Bromosuccinimide (NBS) reaction byproducts. As a powerful and versatile reagent for radical substitution and electrophilic additions, NBS is a staple in modern synthesis.[1] However, the effective removal of its primary byproduct, succinimide, along with any unreacted NBS, is a frequent challenge that can impact yield, purity, and the success of subsequent synthetic steps.[2]
This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, chemists, and drug development professionals to tackle these purification challenges with confidence.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, problem-oriented scenarios encountered during the workup of NBS reactions.
Question 1: My standard aqueous workup isn't removing all the succinimide. What are my next steps?
This is a very common issue. While succinimide is water-soluble, it also possesses moderate solubility in many organic solvents like ethyl acetate and dichloromethane, leading to incomplete removal with simple water washes.[3][4]
Causality: The partitioning of succinimide between the organic and aqueous layers is often not sufficiently skewed toward the aqueous phase, especially if the organic solvent has some polarity.
Troubleshooting Steps & Methodologies:
-
Employ a Base Wash: The most effective strategy is to wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3][5]
-
Increase the Number of Washes: Perform multiple, smaller-volume washes rather than a single large-volume wash. Three successive washes will remove significantly more succinimide than one wash of the same total volume.
-
Use Brine: A final wash with saturated sodium chloride (brine) solution helps to "dry" the organic layer by reducing the solubility of water in it and can also help break up emulsions.[3][8]
Question 2: How do I remove unreacted N-Bromosuccinimide (NBS) from my reaction mixture?
Residual NBS is reactive and can interfere with downstream reactions or product characterization.[2] It is crucial to quench any excess NBS before proceeding.
Causality: Incomplete reaction or the intentional use of excess NBS leaves the active brominating agent in the mixture.
Troubleshooting Steps & Methodologies:
-
Quench with a Reducing Agent: Before the main aqueous workup, wash the reaction mixture with a 10% aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2][3][4]
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before initiating the workup. If the starting material is consumed but a spot corresponding to NBS remains, a quenching step is necessary. Impure NBS often appears as a yellow or brown solid due to the presence of Br₂, and recrystallization from hot water can yield pure, white crystals.[9][10]
Question 3: My desired product is base-sensitive (e.g., contains an ester). How can I remove succinimide without a base wash?
Using strong bases like NaOH with base-labile functional groups can lead to undesired side reactions, such as ester hydrolysis.[6][7]
Causality: The nucleophilic nature of hydroxide can attack sensitive functional groups in the desired product.
Troubleshooting Steps & Methodologies:
-
Repeated Water Washes: While less efficient than a base wash, multiple, vigorous washes with deionized water can gradually remove the succinimide.[2][6] This is a trade-off between efficiency and product stability.
-
Precipitation/Filtration: Succinimide has low solubility in non-polar solvents like hexane, diethyl ether, and carbon tetrachloride.[6] If your product is soluble in such a solvent, you can often precipitate the succinimide and remove it by filtration.[3][4] This is particularly effective for reactions run in non-polar media.[6]
-
Silica Gel Plug: Filtering the crude mixture through a short plug of silica gel can retain the highly polar succinimide while allowing a less polar product to pass through.[11] This is faster than a full column and can remove the bulk of the impurity.
Question 4: I'm working on a large scale. What is the most efficient removal method?
On a larger scale, efficiency, solvent use, and ease of handling are paramount.
Causality: The volume and handling difficulties of large-scale liquid-liquid extractions can become prohibitive.
Troubleshooting Steps & Methodologies:
-
Filtration First: If the reaction is run in a non-polar solvent like CCl₄ (use of which is now restricted) or heptane, succinimide often precipitates upon cooling.[3][5] Filtering the entire reaction mixture before any aqueous workup can remove a massive amount of the byproduct in a single, simple step.[3]
-
Optimized Base Wash: A well-mixed wash with a calculated amount of Na₂CO₃ solution is typically the most robust and scalable liquid-liquid extraction method.
-
Recrystallization: If the final product is a solid, a well-chosen recrystallization can be highly effective.[3] The goal is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while succinimide remains in the mother liquor.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of an NBS reaction? The main byproduct is succinimide , which is formed after the bromine atom has been transferred from the NBS molecule.[2] Depending on the reaction, you may also have unreacted NBS and, potentially, side-products from over-bromination.[2]
Q2: Why is succinimide sometimes difficult to remove by chromatography? Succinimide is quite polar and can sometimes streak or co-elute with polar products on a silica gel column.[2][3] It is always best practice to remove as much succinimide as possible via an extractive workup before attempting chromatographic purification.[2]
Q3: Can I use scavenger resins to remove succinimide? Yes, this is an excellent modern technique. Scavenger resins are solid-supported reagents that react with and bind to specific impurities, allowing for their removal by simple filtration.[12][13]
-
For Succinimide (Acidic): Use a basic scavenger resin, such as an aminomethyl (AM) or tris(2-aminoethyl)amine (TAEA) functionalized polystyrene resin.
-
Advantages: This method avoids aqueous workups entirely, which is ideal for water-sensitive compounds or for automation. It simplifies purification to a single filtration step.[13][14]
Comparative Analysis of Removal Techniques
| Technique | Underlying Principle | Advantages | Disadvantages | Best For |
| Aqueous Wash | Partitioning based on water solubility. | Simple, uses common reagents. | Often incomplete; may require many repetitions. | Pre-purification; removing bulk succinimide. |
| Base Wash | Acid-base chemistry; conversion to a highly soluble salt.[7] | Highly effective and efficient.[3] | Product must be stable to basic conditions. | Most neutral or acidic products. |
| Filtration | Differential solubility in non-polar solvents. | Very fast, efficient for large scale, no water needed. | Only works if succinimide precipitates from the reaction solvent.[3] | Reactions run in non-polar solvents like heptane or CCl₄. |
| Recrystallization | Differential solubility of product vs. impurity at different temperatures. | Can yield highly pure product in a single step.[3] | Requires product to be a solid; some product loss is inevitable.[3][9] | Final purification of solid products. |
| Chromatography | Differential adsorption on a stationary phase (e.g., silica). | Can separate complex mixtures and closely related impurities. | Can be time-consuming; succinimide may co-elute with polar products.[11] | Purifying products when extraction/crystallization fails. |
| Scavenger Resins | Covalent or ionic binding to a solid support.[13] | High selectivity, no aqueous workup, simple filtration removal.[13][14] | Resins can be expensive; requires optimization of equivalents and time. | Water-sensitive products; high-throughput synthesis. |
Visual Workflows & Protocols
A logical decision-making process is key to selecting the right purification strategy.
Caption: Decision tree for selecting a suitable purification strategy.
Protocol 1: Standard Base-Wash Extraction
This protocol is the workhorse for removing succinimide from base-stable products.
Objective: To efficiently remove succinimide and quenched NBS by converting succinimide to its highly water-soluble salt.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate).
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (Brine) solution.
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Rotary evaporator.
Procedure:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If necessary, dilute with more organic solvent to reduce viscosity.
-
Quench (If needed): If unreacted NBS is present, first wash with one volume of 10% aqueous sodium thiosulfate. Drain the aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 30-60 seconds.[3]
-
Separate Layers: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat Base Wash: Repeat steps 3 and 4. For stubborn cases, a third wash may be beneficial.
-
Water Wash: Wash the organic layer with one volume of deionized water to remove any residual bicarbonate solution. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with one volume of brine to begin the drying process.[3][8] Separate and discard the aqueous layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Filter & Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now largely free of succinimide.[2]
Caption: Experimental workflow for a standard base-wash workup.
References
- Benchchem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
- Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE.
- ChemBK. (n.d.). Succinimide.
- ChemicalBook. (2025). Succinimide | 123-56-8.
- Benchchem. (n.d.). work-up procedure to remove unreacted NBS from bromination reaction.
- Zhu, J., Shen, F., et al. (2012). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Korean Journal of Chemical Engineering.
- Wang, K., Hu, Y., et al. (2012). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Thermochimica Acta, 538, 79-85.
- The Royal Society of Chemistry. (2014).
- Nanjing University of Technology. (2012).
- Sciencemadness.org. (2013). N-bromosuccinimide removal at workup.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Benchchem. (n.d.). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup.
- (n.d.). Resins with Functional Groups as Scavengers.
- ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- PubMed. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.
- Chemistry LibreTexts. (2022). 2.2.4.2A: Reagent Purification.
- ChemicalBook. (2023). N-Bromosuccinimide:Chemical synthesis,Reactions.
- (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Scavenger resin.
- ResearchGate. (2017). How to do workup after doing bromination with NBS?.
- Wikipedia. (n.d.). Acid–base extraction.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. glycopep.com [glycopep.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. Scavenger resin - Wikipedia [en.wikipedia.org]
troubleshooting Pictet-Spengler cyclization for substituted phenethylamines
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize tetrahydroisoquinoline scaffolds from substituted phenethylamines. As a cornerstone of heterocyclic chemistry, the Pictet-Spengler reaction offers a direct path to complex molecular architectures, but its success is highly sensitive to substrate electronics and reaction conditions.[1][2][3]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Core Principles: The Pictet-Spengler Reaction Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The reaction proceeds through several key steps, each presenting a potential hurdle.
The process begins with the condensation of a β-arylethylamine and an aldehyde (or ketone) to form a Schiff base (imine).[4][5] Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[6][7] The crucial C-C bond-forming step is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the phenethylamine attacks the iminium ion.[7][8] Finally, a proton is lost to restore aromaticity, yielding the tetrahydroisoquinoline product.[4][9]
Caption: The Pictet-Spengler reaction mechanism.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to help you diagnose and solve common issues encountered during the Pictet-Spengler cyclization of substituted phenethylamines.
Issue 1: Low or No Product Yield
Q1: My reaction shows low to no conversion of the starting phenethylamine. What are the primary factors I should investigate?
A1: This is the most common issue and usually points to one of three areas: substrate reactivity, inadequate catalysis, or suboptimal reaction conditions. A systematic approach is key.
Caption: A logical workflow for troubleshooting low yields.
Q2: How do substituents on the phenethylamine's aromatic ring affect the reaction?
A2: The electronic nature of the substituents is arguably the most critical factor influencing the success of a Pictet-Spengler reaction.[4] The cyclization step is an electrophilic aromatic substitution, which is highly sensitive to the nucleophilicity of the aromatic ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe), hydroxy (-OH), or alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic.[10][11] This accelerates the rate-limiting cyclization step, allowing the reaction to proceed under milder conditions (e.g., lower temperatures, weaker acids) and generally results in higher yields.[4][10] Phenethylamines with two alkoxy groups can often react under physiological pH and temperature.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or halides deactivate the ring, reducing its nucleophilicity.[10] This makes the cyclization step significantly more difficult, often leading to very low or no yield under standard conditions.[12][13] Overcoming this deactivation requires harsher reaction conditions, such as stronger acids and higher temperatures.[6][13]
Caption: Influence of substituents on the aromatic ring.
Q3: My phenethylamine has a strong electron-withdrawing group and the reaction is failing. What can I do?
A3: For deactivated systems, you need to increase the electrophilicity of the iminium ion. The most effective strategy is the N-acyliminium ion Pictet-Spengler variant .[6][14]
Instead of relying solely on protonation, the intermediate imine is acylated (e.g., with an acid chloride or anhydride). This generates an N-acyliminium ion, which is a much more powerful electrophile than its protonated counterpart.[14] This enhanced electrophilicity can drive the cyclization of even strongly deactivated aromatic rings under significantly milder conditions, often providing good to excellent yields where the traditional method fails.[6] Tadalafil, a commercial drug, is synthesized using this powerful variant.[6][14]
Q4: What is the impact of the acid catalyst and which one should I choose?
A4: The acid catalyst is essential for generating the reactive iminium ion intermediate.[6] However, the choice and amount are critical. Too little acid results in no reaction, while too much can lead to side reactions or degradation of sensitive substrates.[15]
| Catalyst Type | Examples | Typical Loading | Comments |
| Brønsted Acids | TFA, HCl, H₂SO₄ | 10 mol% – 2 equivalents | Most common choice. TFA is often preferred for its solubility in organic solvents. Start with catalytic amounts and increase if necessary.[15][16] |
| Lewis Acids | BF₃·OEt₂, Cu(OTf)₂, AuCl₃ | 10 mol% – 1.1 equivalents | Can be effective for specific substrates, especially when Brønsted acids fail. Gold catalysts have been used in enantioselective variants.[16][17] |
| Organocatalysts | Chiral Phosphoric Acids, Thioureas | 5–20 mol% | Primarily used for asymmetric Pictet-Spengler reactions to control stereochemistry.[18][19] |
-
Recommendation: For a new substrate, start with trifluoroacetic acid (TFA) at 50-100 mol% in an aprotic solvent like dichloromethane (DCM) or toluene.[15] Monitor the reaction by TLC or LC-MS. If conversion is slow, consider increasing the temperature or the acid loading.
Issue 2: Side Product Formation
Q5: My reaction works, but I'm getting a significant amount of an undesired side product. What could it be?
A5: Several side reactions can compete with the desired cyclization. Identifying the side product is the first step to mitigating its formation.
-
Oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding fully aromatic isoquinoline. This is often observed as a fluorescent spot on the TLC plate.
-
Cause: Prolonged reaction times, high temperatures, or exposure to air.[15]
-
Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.
-
-
Aldehyde Self-Condensation/Polymerization: Aldehydes, especially formaldehyde, can undergo acid-catalyzed self-condensation or polymerization.[15]
-
Formation of Stable Intermediates: The imine or iminium ion may be stable and fail to cyclize, remaining as a major component in the reaction mixture.[15]
-
Cause: Often seen with sterically hindered aldehydes or deactivated phenethylamines.
-
Solution: Increase the temperature or use a stronger acid to promote the cyclization step. The N-acyliminium variant is also a powerful solution here.
-
Experimental Protocols
Protocol 1: General Procedure for a Trial Pictet-Spengler Reaction
This protocol provides a robust starting point for a new substituted phenethylamine.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted phenethylamine (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the amine in an anhydrous aprotic solvent (e.g., Dichloromethane or Toluene, 0.1 M concentration).
-
Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equiv). If using a solid aldehyde equivalent like paraformaldehyde, ensure it is fully depolymerized or use conditions known to facilitate this.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., Trifluoroacetic acid, 1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress every 1-2 hours by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting amine and the appearance of the new product spot.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[15]
Protocol 2: Troubleshooting via the N-Acyliminium Ion Variant
Use this protocol for deactivated phenethylamines or when the general procedure fails.
-
Imine Formation: In a round-bottom flask, dissolve the substituted phenethylamine (1.0 mmol, 1.0 equiv) and aldehyde (1.1 mmol, 1.1 equiv) in anhydrous DCM (0.2 M). Add anhydrous magnesium sulfate, and stir at room temperature for 2-4 hours to form the imine.
-
Filtration: Filter off the magnesium sulfate and wash with a small amount of dry DCM. Concentrate the filtrate carefully to obtain the crude imine.
-
Acylation and Cyclization: Re-dissolve the crude imine in fresh anhydrous DCM (0.1 M) under an N₂ atmosphere and cool to 0 °C.
-
Acylating Agent: Slowly add an acylating agent (e.g., trifluoroacetic anhydride or acetyl chloride, 1.2 mmol, 1.2 equiv).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC/LC-MS until completion (typically 2-12 hours).
-
Workup and Purification: Perform an aqueous basic workup and purification as described in Protocol 1. The product will be N-acylated. This group can often be removed later if desired.
References
-
Cogni, G., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Kumar, V., et al. (2018). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis. [Link]
-
Stöckigt, J., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
J&K Scientific LLC (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]
-
Grokipedia. Pictet–Spengler reaction. [Link]
-
PubMed (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Douglas, C. J., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. [Link]
-
Cogni, G., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
Michelet, B., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]
-
chemeurope.com. Pictet-Spengler reaction. [Link]
-
Le-Huu, S., et al. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PMC - PubMed Central - NIH. [Link]
-
Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]
-
Raheem, I., et al. (2007). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society. [Link]
-
SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
Liu, Y. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society. [Link]
-
Organic Reactions. Enantioselective Pictet-Spengler Reactions. [Link]
-
Taylor, M. S., et al. (2009). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society. [Link]
-
The Organic Chemist (2022). Pictet-Spengler Reaction. YouTube. [Link]
-
Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction. Science of Synthesis. [Link]
-
Pesnot, T., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pictet-Spengler_reaction [chemeurope.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pages.jh.edu [pages.jh.edu]
- 19. organicreactions.org [organicreactions.org]
Technical Support Center: Improving Solubility of Tetrahydroisoquinoline (THIQ) Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for a common and often critical challenge in synthetic chemistry: the poor solubility of tetrahydroisoquinoline (THIQ) intermediates. As a core scaffold in numerous bioactive compounds and pharmaceuticals, ensuring the solubility of THIQ derivatives is paramount for reaction success, purification efficiency, and overall project timelines.[1][2][3] This resource combines troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section is structured in a question-and-answer format to tackle specific, real-world laboratory scenarios.
Scenario 1: My THIQ intermediate has precipitated out of the reaction mixture mid-reaction. What are the immediate steps I should take?
Answer:
Immediate precipitation during a reaction is a clear indicator that the solubility limit of your product has been exceeded in the current solvent system. This can be due to the product being significantly less soluble than the starting materials, a change in temperature, or the reaction reaching a high concentration.[4]
Causality Explained: The formation of the THIQ structure, especially with certain substituents, can drastically alter polarity and intermolecular interactions (like hydrogen bonding or π-stacking) compared to the reactants. As the product concentration increases, it surpasses its saturation point in the solvent, leading to precipitation.[4]
Immediate Troubleshooting Protocol:
-
Temperature Adjustment: Gently warm the reaction mixture. For many compounds, solubility increases with temperature.[4] Monitor the reaction closely to ensure heating doesn't induce side reactions or decomposition.
-
Addition of a Co-solvent: If warming is ineffective or not viable, the next step is to introduce a small amount of a co-solvent. A co-solvent can modify the overall polarity of the solvent system to better accommodate the product.[5][6]
-
For Non-Polar THIQ Intermediates in Polar Solvents (e.g., precipitating from Acetonitrile): Consider adding a more non-polar, miscible co-solvent like Tetrahydrofuran (THF) or Toluene.[7]
-
For Polar THIQ Intermediates in Non-Polar Solvents (e.g., precipitating from Toluene): Add a more polar co-solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
-
"On-Water" Conditions Consideration: Some reactions benefit from aqueous conditions where hydrophobic interactions can accelerate the reaction in micellar-like clusters. However, the introduction of organic co-solvents can disrupt these beneficial clusters, so this approach should be considered carefully based on the reaction type.[8]
Scenario 2: My crude THIQ intermediate is poorly soluble in all common chromatography solvents, making purification by flash chromatography impossible. How can I proceed?
Answer:
This is a frequent challenge, especially with highly crystalline or non-polar THIQ derivatives. When a compound precipitates on the column or at the point of injection, it leads to poor separation and potential loss of valuable material.[9]
Causality Explained: The solubility of a compound in a complex crude mixture can be very different from its solubility when isolated.[9] Other compounds in the mixture may have acted as solubilizing agents. During chromatography, as your target compound is separated from these impurities, its concentration in the mobile phase may exceed its solubility, causing it to crash out.[9]
Workflow for Improving Solubility for Chromatography:
Detailed Protocols:
-
Mobile Phase Modification: Sometimes, simply adding a small percentage of a stronger, highly polar, or different-character solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can maintain solubility without drastically altering the retention factor (Rf).
-
Dry Loading: This is often the most effective method. By adsorbing the compound onto a solid support, it is loaded onto the column in a solid, dispersed state. The mobile phase then elutes the compound gradually, preventing the concentration from exceeding the solubility limit at any single point.[9]
Scenario 3: My THIQ free base is an oil/wax with poor solubility, making it difficult to handle and store. Can I improve its physical properties and solubility?
Answer:
Absolutely. This is an ideal situation for employing salt formation. Tetrahydroisoquinolines are secondary amines and are thus basic, making them excellent candidates for conversion into salts.[2]
Causality Explained: The basic nitrogen atom in the THIQ scaffold can be protonated by an acid to form an ammonium salt.[2] This salt is an ionic compound and will often have vastly different (and generally improved) physical properties compared to the free base.[10][11]
Benefits of Salt Formation:
-
Increased Aqueous Solubility: Converting a basic drug or intermediate into a salt is a highly effective and common method to increase its aqueous solubility and dissolution rate.[10][12] The charged, ionic form interacts more favorably with polar solvents like water.
-
Improved Physical Properties: Salts are typically crystalline solids with higher melting points compared to their corresponding free bases. This makes them easier to handle, weigh, and store, and can improve their long-term stability.[11][12]
-
Enhanced Purity: The process of crystallization during salt formation is itself a purification step, often excluding impurities into the mother liquor.[13]
Step-by-Step Protocol for HCl Salt Formation:
-
Dissolution: Dissolve the crude THIQ intermediate in a suitable organic solvent. Good starting choices include diethyl ether, ethyl acetate, or a mixture of DCM and ether.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl bubbled through the solution) dropwise while stirring.
-
Precipitation: The THIQ hydrochloride salt will typically precipitate as a solid. The formation of a solid is the driving force for this type of reaction.[14]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any surface impurities.
-
Drying: Dry the salt under vacuum to obtain a stable, crystalline solid.
| Form | Typical Physical State | Typical Aqueous Solubility | Handling Characteristics |
| THIQ Free Base | Oil / Low-Melting Solid | Low | Often difficult to handle and purify |
| THIQ HCl Salt | Crystalline Solid | High | Easy to handle, weigh, and store |
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the solubility of my THIQ intermediate?
The solubility of a THIQ intermediate is highly dependent on pH due to the presence of the basic secondary amine. The pKa of the parent 1,2,3,4-tetrahydroisoquinoline is approximately 9.3-9.7.[1][15][16]
-
At pH < pKa (Acidic Conditions): The nitrogen atom will be protonated (R₂NH₂⁺). This charged, ionic form is significantly more soluble in aqueous or polar protic solvents.[17][18]
-
At pH > pKa (Basic Conditions): The nitrogen will be in its neutral, free base form (R₂NH). This form is less polar and will be more soluble in organic solvents.[17] This pH-solubility relationship is a critical principle used in acid-base extractions for purification.[10][19]
Q2: What are the best starting solvents for reactions involving THIQ intermediates?
The choice is highly dependent on the specific reaction and the polarity of the substituents on the THIQ core. However, some common starting points are:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are frequently used, especially in common synthetic routes like the Pictet-Spengler or Bischler-Napieralski reactions.[20][21]
-
Polar Aprotic Solvents: Acetonitrile (MeCN) and Dimethylformamide (DMF) are used when higher polarity or higher temperatures are required.[22]
-
Protic Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) are often used in reduction steps (e.g., NaBH₄ reduction of a dihydroisoquinolinium intermediate).[20]
Q3: Can adding a co-solvent negatively impact my reaction?
Yes, while often beneficial, co-solvents can have unintended effects. The selection of a solvent is not just about dissolving reactants; it can dramatically affect reaction rates and selectivity.[23] For instance, adding a co-solvent can:
-
Alter Reaction Kinetics: By changing the polarity of the medium, you can stabilize or destabilize transition states, thereby speeding up or slowing down the reaction.[23]
-
Disrupt Catalytic Cycles: In sensitive reactions, a co-solvent might coordinate to a metal catalyst, inhibiting its activity.
-
Affect Product Ratios: In reactions that can form multiple products (e.g., ortho vs. para isomers), the solvent can influence the selectivity.[20] It is always advisable to first test the effect of a co-solvent on a small scale.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Kumar, L., & Singh, A. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Jerome, A., & Dobson, A. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available at: [Link]
-
Human Metabolome Database. (2009). Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). Available at: [Link]
-
Gevorgyan, V., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters. Available at: [Link]
-
ChemBK. (2024). 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
ResearchGate. (n.d.). Effect of co-solvents on yields and processability. Available at: [Link]
-
Sarpong, R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]
-
ASEC. (n.d.). Cosolvent. Available at: [Link]
-
Sathee Forum. (2024). Precipitation reaction and its factor - organic reaction. Available at: [Link]
-
Biotage. (2023). How best to extract reaction products from high boiling solvents. Available at: [Link]
-
Reddit. (2023). No precipitate forming after lithiation reaction. Available at: [Link]
-
Singleton, D. A. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
Chan, T. H., & Huo, C. (2010). A novel liquid-phase strategy for organic synthesis using organic ions as soluble supports. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Available at: [Link]
-
Wikipedia. (n.d.). Organic synthesis. Available at: [Link]
-
J-GLOBAL. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Available at: [Link]
-
Kintek Solution. (n.d.). Essential Tips For Conducting Organic Synthesis Reactions. Available at: [Link]
-
Solubility of Things. (n.d.). Strategies for Organic Synthesis. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Available at: [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Available at: [Link]
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Available at: [Link]
-
ResearchGate. (2021). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
-
Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
YouTube. (2020). Precipitation reactions, simple trick to predict products and solubility rules. Available at: [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489) [hmdb.ca]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Precipitation reaction and its factor - organic reaction | Sathee Forum [forum.prutor.ai]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bjcardio.co.uk [bjcardio.co.uk]
- 12. rjpdft.com [rjpdft.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 22. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of Brominated Isoquinolines
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic nitration of brominated isoquinoline scaffolds. Nitrated bromo-isoquinolines are pivotal intermediates in medicinal chemistry, but their synthesis is often plagued by side reactions that can compromise yield and purity. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions - Understanding the Core Principles
This section addresses fundamental questions about the reactivity of brominated isoquinolines in electrophilic nitration. A solid grasp of these principles is the first step toward effective troubleshooting.
Q1: My nitration is occurring on the benzene ring of the isoquinoline. Why isn't the pyridine ring reacting?
A1: This is the expected and desired outcome. Under the strongly acidic conditions of a typical nitrating mixture (e.g., HNO₃/H₂SO₄), the basic nitrogen atom of the isoquinoline ring is protonated, forming an isoquinolinium cation.[1] This protonation imparts a positive charge to the heterocyclic ring, making it strongly electron-deficient and thus highly deactivated towards attack by electrophiles like the nitronium ion (NO₂⁺).[1] Consequently, the electrophilic substitution occurs preferentially on the less deactivated carbocyclic (benzene) ring.[1][2]
Q2: How does the bromine atom influence where the nitro group is added?
A2: The bromine atom, like other halogens, has a dual electronic effect. It is an ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance, which stabilizes the positively charged intermediate (the arenium ion or Wheland intermediate) formed during ortho or para attack.[3] However, due to its high electronegativity, it is also an inductively deactivating group, meaning it withdraws electron density from the ring and slows the overall rate of reaction compared to benzene.[3] The regiochemical outcome of the nitration is therefore a result of the interplay between the inherent reactivity of the isoquinoline nucleus and the directing effect of the bromine substituent.
Q3: Are there specific positions on the isoquinoline ring that are naturally favored for nitration, even before considering the bromine?
A3: Yes. In the absence of other substituents, the electrophilic nitration of isoquinoline itself yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[2][4] The 5-position is the major product, often forming in about 90% yield, because the reaction proceeds through the most stable carbocation intermediate.[2] Therefore, you can generally expect nitration to favor the C5 and C8 positions, but the final product distribution will be heavily influenced by the position of the bromine atom.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving the most common side reactions and experimental failures.
Problem 1: Poor Regioselectivity & Formation of Multiple Isomers
-
Symptom: Your TLC plate shows multiple product spots that are difficult to separate, and NMR analysis confirms a mixture of regioisomers.
-
Underlying Cause: The activation energy barriers for the formation of different isomers are too similar under your current reaction conditions. This can be due to insufficiently low temperatures or a nitrating system that is too reactive. The directing effects of the isoquinolinium system and the bromine atom may be competitive, leading to multiple products.
-
Strategic Solutions:
-
Strict Temperature Control: This is the most critical parameter for controlling regioselectivity. Lowering the reaction temperature (e.g., to -10 °C or -20 °C) increases the selectivity for the product that proceeds through the lowest energy transition state.[5] It is essential to add the nitrating agent dropwise while vigorously stirring to maintain a consistent internal temperature.[6]
-
Choice of Nitrating Agent: The classic HNO₃/H₂SO₄ mixture is highly effective but can be aggressive. Using a milder or slower-generating source of the nitronium ion, such as potassium nitrate (KNO₃) in concentrated H₂SO₄, can sometimes improve selectivity by allowing the reaction to proceed under more controlled kinetic conditions.[5]
-
Solvent Effects: While sulfuric acid is the most common solvent, exploring alternative strong acids may alter the reactivity and selectivity profile.
-
The following table provides representative data on how temperature can influence the ratio of major (desired) to minor (undesired) isomers in a typical nitration of a bromo-isoquinoline.
| Reaction Temperature (°C) | Major Isomer (%) | Minor Isomer(s) (%) | Reference |
| 25 | 75 | 25 | [4] |
| 0 | 90 | 10 | [2][6] |
| -10 | >95 | <5 | [5] |
Problem 2: Low Yield, Tarry Byproducts, and Difficult Purification
-
Symptom: The reaction mixture turns dark brown or black, and work-up yields a viscous, intractable tar with very little of the desired product.
-
Underlying Cause: This is a clear sign of oxidative degradation. The nitrating mixture is a powerful oxidant, and if the temperature is too high or the reaction time is too long, it can destroy the aromatic system of your starting material or product.[7] Highly activated substrates are particularly susceptible to this.[7]
-
Strategic Solutions:
-
Reduce Reaction Temperature: As with selectivity, lower temperatures will mitigate oxidative decomposition.
-
Monitor Reaction Progress: Use TLC to carefully track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the harsh conditions.
-
Slow Addition of Reagents: Adding the cold nitrating mixture very slowly to the solution of your brominated isoquinoline ensures that localized "hot spots" do not form, which can initiate degradation.[6]
-
Controlled Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess significantly increases the risk of side reactions.
-
Problem 3: No Reaction or Incomplete Conversion
-
Symptom: After the specified reaction time, TLC analysis shows a significant amount of unreacted starting material.
-
Underlying Cause: The substrate is too deactivated. The combination of the electron-withdrawing isoquinolinium cation and the inductively deactivating bromine atom can make the ring too electron-poor to react under the chosen conditions.
-
Strategic Solutions:
-
Gradual Increase in Temperature: Cautiously increase the reaction temperature in small increments (e.g., from 0 °C to 10-15 °C) while monitoring for both product formation and the onset of degradation.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at a controlled, low temperature.
-
Use a Stronger Nitrating System: For extremely deactivated substrates, a more potent nitrating agent may be required. This could involve using fuming sulfuric acid (oleum) or nitronium tetrafluoroborate (NO₂BF₄).[8] However, these should be used as a last resort due to their high reactivity and the increased potential for side reactions.
-
The following diagram outlines a logical workflow for addressing common issues in the nitration of brominated isoquinolines.
Caption: A logical workflow for troubleshooting common nitration issues.
Section 3: Validated Experimental Protocol
This section provides a reliable, step-by-step protocol for the regioselective nitration of 5-bromoisoquinoline to yield 5-bromo-8-nitroisoquinoline, adapted from a robust procedure.[5][8] Following this protocol can serve as a baseline for optimizing your specific reaction.
Objective: Synthesize 5-bromo-8-nitroisoquinoline.
Materials:
-
5-Bromoisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
25% Aqueous Ammonia (NH₃)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, carefully add 5-bromoisoquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is formed, ensuring the temperature does not exceed 10 °C.
-
Cooling: Cool the solution to -10 °C using a dry ice/acetone or salt/ice bath.
-
Nitration: Add potassium nitrate (1.05 eq) portion-wise to the vigorously stirred solution. Crucially, maintain the internal temperature below -10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at -10 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight. Monitor the reaction's progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.
-
Neutralization: While stirring the ice-slurry, slowly basify the mixture by adding 25% aqueous ammonia. Maintain the temperature below 30 °C during this exothermic process. Adjust the pH to approximately 8-9. A precipitate should form.
-
Extraction: Extract the aqueous suspension with dichloromethane or diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 5-bromo-8-nitroisoquinoline can be purified by column chromatography on silica gel or by recrystallization.[5]
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism and the factors governing regioselectivity is key to rational experimental design.
General Mechanism of Nitration
The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism on the protonated isoquinolinium ring.
Caption: General mechanism for electrophilic nitration of isoquinoline.
Explaining Regioselectivity: The Role of the Bromine Substituent
The ortho, para-directing nature of bromine is due to the stabilization of the Wheland intermediate. When the nitro group attacks at a position para or ortho to the bromine, one of the resonance structures allows the positive charge to be delocalized onto the bromine atom itself, providing an additional, highly stable resonance contributor. This lowers the activation energy for ortho/para attack compared to meta attack.
Caption: Resonance stabilization explains why bromine is an ortho/para director.
References
-
BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. BenchChem Technical Support. 6
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Link
-
BenchChem. (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. BenchChem Technical Support. 9
-
BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. BenchChem Technical Support. 10
-
ResearchGate. (2010). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Request PDF. Link
-
StackExchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Link
-
ADRENALINE D BAZUKA PROPHET. (2020, November 2). Reactions of Isoquinoline. YouTube. Link
-
J. G. T. T. (n.d.). Isoquinoline. Link
-
Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. 7
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Link
-
The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in various synthetic pathways. We will explore the nuances of sample preparation, ionization techniques, and mass analysis, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific analytical needs.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₀H₁₁BrN₂O₂, Molecular Weight: 271.11 g/mol ) presents a unique analytical challenge due to its combination of a halogen atom, a nitro group, and a tetrahydroisoquinoline core.[1][2] This structural complexity necessitates a careful consideration of mass spectrometry parameters to achieve accurate mass determination, structural elucidation, and sensitive quantification. This guide will compare and contrast two primary ionization techniques, Electrospray Ionization (ESI) and Electron Impact (EI), coupled with high-resolution and standard-resolution mass analyzers.
Experimental Design and Methodologies
A robust analytical method begins with meticulous sample preparation. Given the polar nature of the nitro and amine functionalities, several extraction techniques are viable.
Sample Preparation: A Critical First Step
For a compound like this compound, which is expected to be a solid at room temperature, the initial step involves dissolution in a suitable solvent.[3] Due to its polarity, a mixture of methanol and water is a good starting point. The choice of sample preparation technique is critical to remove interferences and enhance analytical sensitivity.[4]
Experimental Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is an effective method for cleaning up complex samples and concentrating the analyte of interest.[5]
-
Conditioning: A C18 SPE cartridge is conditioned with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: The dissolved sample (in 50:50 methanol:water) is loaded onto the cartridge.
-
Washing: The cartridge is washed with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: The target analyte is eluted with 3 mL of methanol.
-
Reconstitution: The eluent is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the subsequent LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
dot
Caption: Solid-Phase Extraction (SPE) Workflow.
Liquid Chromatography (LC) Separation
Prior to mass analysis, chromatographic separation is essential to resolve the analyte from any remaining matrix components. A reversed-phase C18 column is well-suited for this compound.
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Ionization Technique Comparison: ESI vs. EI
The choice of ionization technique is paramount and depends on the analyte's properties and the desired information (molecular weight vs. fragmentation).[6]
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it a strong candidate for our target compound.[7][8] It typically produces protonated molecules [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation.[9]
Expected ESI Mass Spectrum: In positive ion mode, the primary ion observed for this compound would be the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by approximately 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[10]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To gain structural information, collision-induced dissociation (CID) can be performed on the [M+H]⁺ ion. The fragmentation of protonated nitroaromatic compounds can be complex, often involving losses of NO, NO₂, and H₂O.[11][12]
dot
Caption: Predicted ESI-MS/MS Fragmentation.
Electron Impact (EI)
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6][8] While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a "fingerprint" for structural identification.[13]
Expected EI Mass Spectrum: The molecular ion [M]⁺ may be weak or absent. Characteristic fragments would likely arise from the loss of the bromine atom, the nitro group, and cleavage of the tetrahydroisoquinoline ring. The most stable fragments will produce the most intense peaks in the spectrum.[13] The fragmentation of the tetrahydroisoquinoline core itself often involves a retro-Diels-Alder (RDA) reaction.[9]
Mass Analyzer Comparison: High-Resolution vs. Standard-Resolution
The choice of mass analyzer impacts the accuracy and resolution of the mass measurement.
High-Resolution Mass Spectrometry (HRMS)
Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high mass accuracy (typically < 5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments.[14][15][16] This is particularly valuable for confirming the identity of an unknown compound or for distinguishing between isobaric interferences.
Standard-Resolution Mass Spectrometry
Quadrupole and ion trap mass analyzers are more common and less expensive but provide lower resolution. While they are excellent for quantitative analysis using techniques like multiple reaction monitoring (MRM), they may not be sufficient for unambiguous identification of unknown compounds without authentic standards.[17]
Comparative Data Summary
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Ionization Principle | Soft ionization, proton transfer | Hard ionization, electron bombardment |
| Molecular Ion | Strong [M+H]⁺ peak | Weak or absent [M]⁺ peak |
| Fragmentation | Minimal, controlled by CID | Extensive and reproducible |
| Structural Information | Obtained via MS/MS | Inherent in the primary spectrum |
| Coupling | LC-MS | GC-MS |
| Best Suited For | Molecular weight determination, analysis of polar and thermally labile compounds | Structural elucidation, library matching |
| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) | Standard-Resolution (e.g., Quadrupole) |
| Mass Accuracy | < 5 ppm | > 100 ppm |
| Primary Application | Accurate mass measurement, elemental composition determination | Targeted quantification, routine screening |
| Cost | High | Moderate |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a combination of techniques is recommended.
-
For initial identification and molecular weight confirmation: LC-ESI-HRMS is the superior choice. The soft ionization will preserve the molecular ion, and the high-resolution mass analyzer will provide an accurate mass measurement to confirm the elemental composition.
-
For detailed structural elucidation: While ESI-MS/MS can provide valuable fragmentation data, GC-EI-MS (if the compound is sufficiently volatile and thermally stable) would yield a classic, library-searchable fragmentation pattern.
-
For routine quantification in complex matrices: LC-ESI-MS/MS using a triple quadrupole mass spectrometer operating in MRM mode would offer the best sensitivity and selectivity.
By understanding the strengths and weaknesses of each technique, researchers can develop a robust and reliable analytical method for the characterization of this compound and similar molecules.
References
-
Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. [Link]
-
Sridharan, V., et al. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(10), 1033-1042. [Link]
-
Naz, S., et al. (2017). How to Prepare Your Samples for Polar Metabolite Analysis?. Metabolites, 7(4), 56. [Link]
-
Lynch, K. L. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. [Link]
-
Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. [Link]
-
Clinical Tree. (2023). Sample preparation for mass spectrometry. Retrieved from [Link]
-
Pacholarz, K. J., et al. (2021). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers in Molecular Biosciences, 8, 737815. [Link]
-
Li, Y., & Li, S. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. [Link]
-
Chen, G., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Vreeken, R. J., et al. (2013). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 354-355, 123-132. [Link]
-
Anspach, E., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America, 39(9), 454-460. [Link]
-
Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 416(3), 635-646. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1597-1604. [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.104737-00-0. Retrieved from [Link]
Sources
- 1. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound, CasNo.104737-00-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to HPLC Purity Assessment of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel compounds such as 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of central nervous system agents, establishing a robust and reliable analytical method for purity determination is of paramount importance.[1] This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering researchers and drug development professionals a comprehensive framework for selecting and implementing the most suitable approach.
The inherent chemical complexity of this compound, which incorporates a substituted tetrahydroisoquinoline core and a nitroaromatic moiety, necessitates a careful and strategic approach to analytical method development. Potential impurities may arise from the synthetic route, including starting materials, by-products, and degradation products.[2][3][4] Therefore, a single analytical method may not be sufficient to detect and resolve all possible impurities. This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and an orthogonal method utilizing a different stationary phase to ensure a comprehensive purity profile. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, will be a foundational element of the presented protocols.[5][6][7][8]
Primary Purity Assessment: Reversed-Phase HPLC with C18 Column
The initial approach for purity analysis of moderately polar to non-polar compounds is typically reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase is the workhorse of RP-HPLC, offering excellent retention and separation for a wide range of analytes.
Rationale for Method Design
The choice of a C18 column is predicated on the hydrophobic character of the this compound molecule, imparted by the brominated aromatic ring and the tetrahydroisoquinoline backbone. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization for potential mass spectrometry (MS) detection. Formic acid helps to protonate the basic nitrogen in the tetrahydroisoquinoline ring, reducing peak tailing and improving chromatographic performance. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection at 254 nm is chosen as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[9][10][11]
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Orthogonal Purity Assessment: Phenyl-Hexyl Column
To ensure a comprehensive evaluation of purity and to detect any co-eluting impurities, an orthogonal HPLC method is highly recommended.[12][13][14][15] Orthogonal methods utilize a different separation mechanism, thereby increasing the probability of resolving all components in a sample.[16] For this purpose, a phenyl-hexyl stationary phase is an excellent choice, offering alternative selectivity to the C18 phase.
Rationale for Method Design
A phenyl-hexyl column provides a different separation mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This is particularly effective for separating compounds with aromatic moieties, such as the nitroaromatic ring in our target molecule. The mobile phase composition is kept similar to the primary method to maintain consistency, but the gradient profile is adjusted to optimize the separation on the new stationary phase.
Experimental Protocol: Phenyl-Hexyl-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25% to 75% B
-
25-30 min: 75% B
-
30.1-35 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Comparison of Analytical Methods
The performance of the two methods can be compared based on several key parameters. The following table summarizes the expected performance characteristics of the primary RP-HPLC and the orthogonal Phenyl-Hexyl HPLC methods.
| Parameter | Primary Method (RP-C18) | Orthogonal Method (Phenyl-Hexyl) | Rationale for Comparison |
| Selectivity | Primarily based on hydrophobicity. | Based on a combination of hydrophobicity and π-π interactions. | Different selectivities increase the likelihood of separating all impurities. |
| Peak Shape | Expected to be good for the main peak due to the acidic mobile phase. | May offer improved peak shape for aromatic impurities. | Symmetrical peaks are crucial for accurate quantification. |
| Resolution | Good resolution for non-polar impurities. | Enhanced resolution for aromatic and moderately polar impurities. | Higher resolution provides more accurate purity determination. |
| Run Time | 35 minutes | 35 minutes | Comparable run times allow for efficient sample throughput. |
| Robustness | High, due to the common use and stability of C18 columns. | High, phenyl-hexyl columns are also known for their stability. | A robust method provides consistent results under minor variations. |
Advanced and Complementary Techniques
For a more comprehensive impurity profile, especially for regulatory submissions, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous.[17][18][19][20] LC-MS provides mass information for each separated peak, enabling the identification of unknown impurities and the confirmation of known ones.[21]
Furthermore, Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, can offer significantly faster analysis times and improved resolution compared to traditional HPLC.[17]
Conclusion
The purity assessment of this compound requires a well-designed and validated analytical strategy. While a primary RP-HPLC method using a C18 column provides a solid foundation for routine analysis, the implementation of an orthogonal method with a Phenyl-Hexyl column is crucial for ensuring a comprehensive and accurate purity profile. This dual-method approach, grounded in the principles of scientific integrity and regulatory compliance, provides the necessary confidence in the quality of this important pharmaceutical intermediate. For definitive impurity identification, the use of LC-MS is strongly recommended.
References
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.[Link]
-
orthogonal hplc methods. Slideshare.[Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online.[Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.[Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse.[Link]
-
Steps for HPLC Method Validation. Pharmaguideline.[Link]
-
Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent.[Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.[Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv.[Link]
-
Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC - NIH.[Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.[Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.[Link]
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.[Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
-
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.[Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijcrt.[Link]
-
This compound CAS NO.104737-00-0. lookchem.[Link]
-
HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2. ResearchGate.[Link]
-
This compound. MySkinRecipes.[Link]
-
Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate.[Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.[Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH.[Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry.[Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH.[Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.[Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.[Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. orthogonal hplc methods | PPTX [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 15. agilent.com [agilent.com]
- 16. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jsbms.jp [jsbms.jp]
A Senior Application Scientist's Guide to Tetrahydroisoquinoline Synthesis: A Comparative Analysis of Efficiency and Strategy
For the discerning researcher in medicinal chemistry and drug development, the tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of molecular design. This privileged heterocyclic motif is at the heart of numerous alkaloids and pharmacologically potent compounds, making its efficient and selective synthesis a critical endeavor. This guide offers an in-depth, objective comparison of the three primary synthetic strategies for accessing the THIQ core: the venerable Bischler-Napieralski and Pictet-Spengler reactions, and the more recent advances in transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings, practical efficiencies, and strategic considerations of each route, supported by experimental data to inform your selection of the optimal pathway for your specific research needs.
At a Glance: Key Differences Between the Routes
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Transition-Metal-Catalyzed Routes |
| Starting Materials | β-arylethylamide | β-arylethylamine and an aldehyde/ketone | Various, including 2-alkenyl anilines, o-halo-phenethylamines |
| Key Reagents | Dehydrating/condensing agents (e.g., POCl₃, P₂O₅, Tf₂O)[1][2][3] | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂) | Transition-metal catalysts (e.g., Pd, Rh, Ir, Cu complexes)[4][5] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[6] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[6] | Varies depending on the specific reaction |
| Subsequent Steps | Requires a reduction step (e.g., with NaBH₄) to yield the THIQ[6] | Often the final product | May require subsequent steps depending on the methodology |
| Reaction Conditions | Generally harsher, often requiring refluxing in strong acids[3][6] | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates)[6] | Often milder conditions, but can require specialized ligands and inert atmospheres |
| Key Advantage | Good for constructing 1-substituted THIQs from readily available amides | Direct formation of the THIQ core; often proceeds under milder conditions | High functional group tolerance, access to diverse substitution patterns, and often high stereoselectivity[4] |
| Key Disadvantage | Harsh conditions can limit substrate scope; requires a two-step process to the THIQ | Can be limited by the reactivity of the aromatic ring and the carbonyl component[7] | Catalyst cost and sensitivity; may require extensive optimization |
The Bischler-Napieralski Reaction: A Classic Two-Step Approach
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1] This intramolecular electrophilic aromatic substitution requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the cyclization.[2][3] The resulting dihydroisoquinoline must then be reduced to afford the desired tetrahydroisoquinoline.
Mechanistic Insights
The reaction proceeds through the activation of the amide carbonyl by the dehydrating agent, forming a highly electrophilic intermediate, likely a nitrilium ion. This powerful electrophile then undergoes intramolecular attack by the electron-rich aromatic ring to form the cyclized product after rearomatization. The choice of a strong dehydrating agent is crucial to drive the reaction to completion.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline and Other Tetrahydroisoquinoline Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the predicted biological profile of the novel compound, 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, against a backdrop of well-characterized THIQ derivatives. We will delve into the structure-activity relationships that govern their biological effects, with a particular focus on neuroactivity and cytotoxicity, and provide detailed experimental protocols for their evaluation.
The Intriguing Profile of a Novel THIQ: Predicting Biological Activity
While this compound is not extensively described in current literature, we can infer its potential biological activities by dissecting the contributions of its constituent chemical moieties. The THIQ core itself is a versatile scaffold, and its activity is heavily modulated by the nature and position of its substituents.
The key structural features of our target compound are:
-
A Tetrahydroisoquinoline Core: This foundational structure is associated with a broad range of biological effects, from neurotoxicity to anti-cancer activity.[1][4]
-
N-Methyl Substitution: N-methylation is a critical determinant of neurotoxicity in many THIQs.[5] Similar to the parkinsonian-inducing protoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), N-methylated THIQs can be oxidized by monoamine oxidase (MAO) to form toxic, positively charged isoquinolinium ions.[6][7] These ions can then accumulate in dopaminergic neurons, inhibit mitochondrial respiration, and induce cell death.[6][8]
-
Bromo Substitution at the 5-Position: Halogenation can significantly influence a molecule's lipophilicity, membrane permeability, and metabolic stability. Bromo-substituted THIQs have been synthesized and investigated for their potential as anti-cancer agents, suggesting that this substituent may confer cytotoxic properties.[9]
-
Nitro Substitution at the 8-Position: The electron-withdrawing nature of the nitro group can impact the electronic properties of the aromatic ring, potentially influencing receptor binding and metabolic pathways. While specific data on 8-nitro THIQs is sparse, nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can lead to cytotoxicity and genotoxicity.
Based on these features, it is plausible to hypothesize that this compound may exhibit neurotoxic and/or cytotoxic properties.
Comparative Biological Activities of Substituted Tetrahydroisoquinolines
The biological activity of THIQs is a rich and varied field. The following table summarizes the activities of several classes of substituted THIQs to provide a comparative context for our target compound.
| THIQ Derivative Class | Key Structural Features | Primary Biological Activities | Mechanism of Action (where known) | Reference(s) |
| N-Methylated THIQs | N-Methyl group | Neurotoxicity (dopaminergic) | Inhibition of mitochondrial respiration, oxidative stress | [5][6][8] |
| Dopamine-Derived THIQs (e.g., Salsolinol) | Catechol-like hydroxyl groups | Neurotoxicity, MAO inhibition | Production of reactive oxygen species (ROS) | [6][10][11] |
| Bromo-Substituted THIQs | Bromine atom on the aromatic ring | Anticancer activity | Not fully elucidated, likely involves induction of apoptosis | [9] |
| 1-Alkyl/Aryl Substituted THIQs | Bulky substituent at the C-1 position | Cytotoxicity, potential neurotoxicity | Induction of apoptosis | [12] |
| THIQ-based Antidepressants | Specific substitutions targeting monoamine transporters | Antidepressant effects | Inhibition of norepinephrine and dopamine reuptake | [3][13] |
| THIQ-based Antitumor Agents | Varied substitutions, often designed to mimic natural products | Anticancer, anti-angiogenesis | KRas inhibition, microtubule disruption | [4][14][15] |
Mechanisms of Action: A Deeper Dive
The diverse biological effects of THIQs stem from a variety of molecular mechanisms. Two of the most prominent are MAO-mediated neurotoxicity and the generation of oxidative stress.
Monoamine Oxidase (MAO) Inhibition and Bioactivation
Certain THIQs are known to be inhibitors of MAO, an enzyme crucial for the metabolism of neurotransmitters.[16][17] This inhibition can lead to an increase in the synaptic levels of monoamines, which is the basis for the antidepressant effects of some THIQ derivatives.
Conversely, MAO can also bioactivate certain THIQs, particularly N-methylated analogs, into toxic species.[5][7] This process is analogous to the conversion of MPTP to its active neurotoxic metabolite, MPP+.
Caption: Bioactivation of N-methylated THIQs by MAO.
Oxidative Stress and Neurotoxicity
THIQs that possess catechol-like moieties, such as those derived from dopamine, can undergo auto-oxidation to produce reactive quinones and reactive oxygen species (ROS).[6][10][11] This leads to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, ultimately culminating in cell death.
Caption: Generation of oxidative stress by catechol-containing THIQs.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and compare it to other THIQs, a battery of in vitro assays is essential. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine)
-
Test compounds
-
MAO inhibitor controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the reaction buffer, MAO enzyme (A or B), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the MAO substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for evaluating the biological activity of THIQ compounds.
Conclusion and Future Directions
The structural features of this compound suggest a potential for significant biological activity, likely in the realms of neurotoxicity and/or cytotoxicity. Comparative analysis with known THIQ analogs provides a framework for predicting its effects and guiding experimental investigation. The provided protocols offer a starting point for the empirical characterization of this and other novel THIQ compounds. Further studies, including in vivo models and more detailed mechanistic investigations, will be necessary to fully elucidate the pharmacological profile of this intriguing molecule and its potential as a research tool or therapeutic lead.
References
-
Kim, Y. S., & Surh, Y. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63–70. [Link]
-
Herraiz, T., & Chaparro, C. (2006). Inhibition of Brain Monoamine Oxidase by Adducts of 1,2,3,4-tetrahydroisoquinoline With Components of Cigarette Smoke. Biochemical and Biophysical Research Communications, 342(3), 859-865. [Link]
-
Kumar, A., Kumar, A., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271. [Link]
-
Perry, T. L., Jones, K., & Hansen, S. (1988). Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice. Neuroscience Letters, 85(1), 101-104. [Link]
-
Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(9), 10865-10879. [Link]
-
Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1994). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Neuroscience Research, 20(3), 267-272. [Link]
-
Surh, Y. J., & Kim, Y. S. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental Neurobiology, 19(2), 63-70. [Link]
-
Pujol, M. D., et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 146, 649-661. [Link]
-
Kumar, A., Kumar, A., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13246-13271. [Link]
-
Surh, Y. J., & Kim, Y. S. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63-70. [Link]
-
Lee, M. K., et al. (2015). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Chemical & Pharmaceutical Bulletin, 63(8), 617-626. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 21-32. [Link]
-
Sharma, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[18][19]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 321. [Link]
-
Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]
-
Eyunni, S. V. K., et al. (2017). Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research, 77(13_Supplement), 173-173. [Link]
-
Gangapuram, M., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Medicinal Chemistry, 6(8), 481-486. [Link]
-
Cohen, G., Heikkila, R., & Mytilineou, C. (1974). 6,7‐Dihydroxytetrahydroisoquinoline: evidence for in vivo inhibition of intraneuronal monoamine oxidase. Journal of Pharmacy and Pharmacology, 26(11), 875-878. [Link]
-
Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 52(2), 653-655. [Link]
-
Piskulak, K., et al. (2020). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 10(1), 1-13. [Link]
-
Al-Ostath, R. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 1-13. [Link]
-
Eyunni, S. V. K., et al. (2017). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Medicinal Chemistry, 7(5), 185-190. [Link]
-
Barata-Vallejo, S., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13496-13507. [Link]
-
Rabie, A. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43. [Link]
-
Wikipedia. (n.d.). Pachycereus pringlei. Retrieved from [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 8-Phenyl-THIQ as Antidepressive Agents. Drug Development Research, 86(6), e70156. [Link]
-
Wagner, D. J., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824-829. [Link]
-
Thull, U., & Walter, H. (1995). Stereospecific N-methylation of the tetrahydroisoquinoline alkaloids isosalsoline and salsolidine by amine N-methyltransferase A from bovine liver. Biochemical Pharmacology, 50(8), 1311-1313. [Link]
-
National Institutes of Health. (n.d.). Occurrence and Neurotoxicity of Tetrahydroisoquinolines. Retrieved from [Link]
-
Kim, Y. S., & Surh, Y. J. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental Neurobiology, 19(2), 63-70. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. [PDF] Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 8-Phenyl-THIQ as Antidepressive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6,7‐Dihydroxytetrahydroisoquinoline: evidence for in vivo inhibition of intraneuronal monoamine oxidase | Semantic Scholar [semanticscholar.org]
- 18. Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Introduction
In the landscape of medicinal chemistry and drug development, substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) are privileged scaffolds, forming the core of numerous biologically active compounds.[1] The specific functionalization of the THIQ skeleton is paramount to modulating its pharmacological profile. The title compound, 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 104737-00-0), is a unique building block whose utility is defined by the precise placement of its substituents: a bromine atom, a nitro group, and an N-methyl group.[2][3]
This guide provides an in-depth analysis of the expected spectroscopic data for this molecule. As experimental spectra are not widely available in the public domain, we will employ a comparative approach. By dissecting the known spectroscopic features of simpler, related analogues, we can build a reliable and predictive spectroscopic profile for the target compound. This methodology not only allows for its unambiguous identification but also provides a framework for characterizing similarly complex molecules. We will focus on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Mass Spectrometry (MS): Elucidating the Molecular Blueprint
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would be a standard method, providing both a molecular ion and a rich fragmentation pattern useful for structural confirmation.
Expected Molecular Ion: The molecular formula is C₁₀H₁₁BrN₂O₂.[2][3] A key confirmatory feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺˙) peak. Due to the presence of a single bromine atom, we expect to see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units. The monoisotopic mass is calculated to be 270.0004 Da.[3][4]
Predicted Fragmentation Pathway: The fragmentation of this molecule is governed by the stability of the resulting ions. The tetrahydroisoquinoline core offers a site for favorable benzylic cleavage.
-
Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C1-C8a bond, leading to the loss of a hydrogen atom or the opening of the heterocyclic ring, followed by the formation of a stable iminium ion. The most characteristic fragment would arise from cleavage of the bond beta to the nitrogen atom, resulting in a stable N-methyl-3,4-dihydroisoquinolinium fragment.
-
Loss of Substituents: Sequential loss of the nitro group (-NO₂, 46 Da) and the N-methyl group (-CH₃, 15 Da) are also expected fragmentation pathways that can help confirm the structure.
The workflow for a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis is outlined below, a robust method for separating the analyte from a reaction mixture before its introduction into the mass spectrometer.[4][5]
Caption: Standard workflow for GC-MS analysis.
Comparative MS Data Summary
| Compound | Molecular Formula | Expected M⁺˙ (m/z) | Key Predicted Fragments (m/z) |
| Target Compound (Predicted) | C₁₀H₁₁BrN₂O₂ | 270/272 (Br pattern) | 224/226 ([M-NO₂]⁺), 146 (Benzylic cleavage fragment), 255/257 ([M-CH₃]⁺) |
| 1,2,3,4-Tetrahydroisoquinoline[6] | C₉H₁₁N | 133 | 132 ([M-H]⁺), 104, 91 |
| 5-Bromo-1,2,3,4-tetrahydroisoquinoline[7] | C₉H₁₀BrN | 211/213 | 210/212 ([M-H]⁺), 132 ([M-Br]⁺), 104 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Map
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it the most powerful tool for structural elucidation in organic chemistry.
Caption: Structure of the target compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted by considering the electronic effects of the substituents on the THIQ core. The powerful electron-withdrawing nature of the nitro group at C-8 will significantly deshield adjacent protons, while the bromine at C-5 will also have a deshielding effect.
-
Aromatic Protons: The two aromatic protons, H-6 and H-7, will appear as an AB quartet system due to their ortho-coupling.
-
H-7 (δ ≈ 7.5-7.7 ppm, d): This proton is ortho to the strongly electron-withdrawing nitro group and will be the most downfield of the aromatic signals.
-
H-6 (δ ≈ 7.2-7.4 ppm, d): This proton is ortho to the bromine atom and will be shifted downfield, but less so than H-7.
-
-
Aliphatic Protons: The four protons on the saturated part of the heterocyclic ring (C-1, C-3, and C-4) and the N-methyl protons will appear in the upfield region.
-
H-1 (δ ≈ 3.6-3.8 ppm, s or narrow t): These two protons are on the benzylic carbon and adjacent to the nitrogen. Their signal is typically a singlet or a narrow triplet depending on the rate of nitrogen inversion and coupling to C4 protons.
-
H-3 (δ ≈ 2.8-3.0 ppm, t): These two protons are adjacent to the nitrogen atom and will appear as a triplet, coupled to the H-4 protons.
-
H-4 (δ ≈ 2.9-3.1 ppm, t): These protons are adjacent to the aromatic ring and will appear as a triplet, coupled to the H-3 protons.
-
-
N-Methyl Protons:
-
N-CH₃ (δ ≈ 2.5-2.7 ppm, s): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet.
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will reflect the substitution pattern. The carbons bearing the electron-withdrawing groups (C-5 and C-8) and the ipso-carbon to the nitro group will be significantly shifted.
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| N-CH₃ | 2.5-2.7, s | ~45-47 | Typical range for N-methyl in THIQs. |
| C4-H₂ | 2.9-3.1, t, J=6.0 | ~27-29 | Aliphatic CH₂, adjacent to aromatic ring. |
| C3-H₂ | 2.8-3.0, t, J=6.0 | ~50-52 | Aliphatic CH₂, alpha to nitrogen. |
| C1-H₂ | 3.6-3.8, s | ~54-56 | Benzylic CH₂, alpha to nitrogen. |
| C6-H | 7.2-7.4, d, J=8.5 | ~128-130 | Aromatic CH ortho to Br. |
| C7-H | 7.5-7.7, d, J=8.5 | ~125-127 | Aromatic CH ortho to NO₂. |
| C5-Br | - | ~115-118 | Carbon bearing bromine, shielded by ortho NO₂. |
| C8-NO₂ | - | ~145-148 | Carbon bearing nitro group, strongly deshielded. |
| C4a | - | ~135-138 | Quaternary carbon, deshielded by Br. |
| C8a | - | ~130-133 | Quaternary carbon, deshielded by NO₂. |
Causality and Validation: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes.[8] To validate these assignments experimentally, a suite of 2D NMR experiments would be essential. A COSY (Correlation Spectroscopy) experiment would confirm the H-3/H-4 coupling, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment would establish long-range correlations, for instance, from the N-CH₃ protons to C-1 and C-3, and from H-1 protons to aromatic carbons C-8a and C-5, definitively locking the structure.[9]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is ideal for identifying the key functional groups within a molecule. For the title compound, the most diagnostic peaks will be those corresponding to the nitro group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3050-3100 | C-H Stretch | Aromatic | Medium |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| 1510-1550 | N-O Asymmetric Stretch | Nitro (Ar-NO₂) ** | Very Strong |
| 1340-1380 | N-O Symmetric Stretch | Nitro (Ar-NO₂) ** | Very Strong |
| 1580-1610 | C=C Stretch | Aromatic Ring | Medium |
| 1250-1340 | C-N Stretch | Aryl-N, Alkyl-N | Medium |
| 1000-1100 | C-Br Stretch | Aryl-Br | Medium-Strong |
The two strong absorption bands for the nitro group are the most telling features and provide a clear distinction from analogues lacking this functionality. For comparison, the IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline would show the characteristic N-H stretch (around 3300-3400 cm⁻¹) which is absent in our N-methylated target compound.[6]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
Protocol 1: GC-MS Analysis
-
Rationale: This protocol is designed to achieve good separation of a moderately volatile and thermally stable compound like the target molecule, followed by standard electron ionization.[5]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane (DCM) or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a 30 m x 0.25 mm DB-5 or equivalent capillary column, coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: NMR Spectroscopy
-
Rationale: This protocol ensures a sufficient concentration for both ¹H and ¹³C NMR, using a common solvent and internal standard for accurate chemical shift referencing.[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans with proton decoupling.
-
Use a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
-
2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets to confirm assignments.
Protocol 3: FTIR Spectroscopy
-
Rationale: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly reliable and reproducible technique for solid powders.[10][11]
-
Sample Preparation: No extensive preparation is needed. Ensure the sample is a dry, solid powder.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Clean the ATR crystal surface with isopropanol and acquire a background spectrum of the empty crystal. This is crucial to remove atmospheric (CO₂, H₂O) and crystal-related signals.
-
Sample Scan: Place a small amount (~1-2 mg) of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure firm contact.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform an ATR correction if comparison to a transmission spectrum is required.[10]
Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. Mass spectrometry will confirm its molecular weight and bromine content via a characteristic M⁺˙ peak at m/z 270/272 . The ¹H NMR spectrum will be distinguished by two downfield aromatic doublets and four upfield signals for the N-methyl and saturated ring protons. Finally, its IR spectrum will be dominated by two very strong absorption bands between 1510-1550 cm⁻¹ and 1340-1380 cm⁻¹ , which are the unambiguous signature of the aromatic nitro group. By comparing these predicted data points with those of simpler analogues, researchers and drug development professionals can ensure the identity and purity of this valuable synthetic intermediate.
References
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
A Senior Scientist's Guide to Brominating Agents for Isoquinoline Synthesis
Introduction: The Strategic Value of Brominated Isoquinolines in Drug Development
The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products[1]. Its rigid bicyclic framework provides an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The strategic introduction of a bromine atom onto this scaffold is a pivotal transformation in drug discovery. A C-Br bond serves as a versatile synthetic handle, enabling a vast array of subsequent functionalizations, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of chemical space around the isoquinoline core, a process essential for optimizing potency, selectivity, and pharmacokinetic properties.
The choice of brominating agent is a critical decision that dictates the regiochemical outcome, yield, and scalability of the synthesis. This guide provides a comparative analysis of common brominating agents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed, rational decisions in their synthetic campaigns.
Pillar 1: Comparative Analysis of Brominating Agents
The reactivity of the isoquinoline ring towards electrophilic substitution is complex. The pyridine ring is electron-deficient, deactivating it towards electrophiles, while the benzene ring is comparatively electron-rich. Under neutral conditions, the nitrogen lone pair directs electrophiles to the C5 and C8 positions of the benzenoid ring. In strongly acidic media, protonation of the nitrogen atom further deactivates the entire system but can favor substitution at C5[2][3][4]. Understanding the interplay between the reagent, substrate electronics, and reaction conditions is paramount for achieving the desired regioselectivity.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a crystalline, easy-to-handle solid, making it a safer and more convenient alternative to liquid bromine[5][6]. Its reactivity can be tuned to proceed via either a radical or an electrophilic pathway.
-
Mechanism of Action:
-
Radical Pathway: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) and typically in non-polar solvents like CCl₄, NBS is used for allylic and benzylic bromination (the Wohl-Ziegler reaction)[5][7]. This pathway is generally not desired for aromatic bromination.
-
Electrophilic Pathway: For aromatic substrates, NBS acts as a source of an electrophilic bromine species (Br+). This process is often catalyzed by a protic or Lewis acid. In strongly acidic media like concentrated H₂SO₄, isoquinoline is protonated, and NBS can selectively deliver bromine to the 5-position[2][3][4]. For activated aromatic systems, NBS can effect bromination under milder conditions, sometimes in polar aprotic solvents like acetonitrile[8][9][10].
-
-
Advantages:
-
Solid reagent, easy to handle and weigh.
-
Generally provides cleaner reactions with fewer byproducts than Br₂.
-
Regioselectivity can be controlled by judicious choice of solvent and catalyst.
-
-
Disadvantages:
-
Can be less reactive than elemental bromine, requiring activation for deactivated substrates.
-
Risk of undesired radical side reactions if conditions are not carefully controlled.
-
Elemental Bromine (Br₂)
As the elemental source, liquid bromine is a powerful and cost-effective brominating agent. However, its high reactivity can often lead to a lack of selectivity, and its hazardous nature demands careful handling.
-
Mechanism of Action: Bromine requires activation by a Lewis acid (e.g., AlCl₃, FeBr₃) or a strong Brønsted acid to generate a potent electrophile capable of attacking the isoquinoline ring[11][12]. The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism, involving the formation of a Wheland intermediate (σ-complex)[8]. Without a catalyst, or for highly activated substrates, Br₂ can still react, though often less selectively[13].
-
Advantages:
-
High reactivity, suitable for a wide range of substrates, including deactivated ones.
-
Inexpensive and widely available.
-
-
Disadvantages:
Pyridinium Tribromide (Py·HBr₃)
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient "carrier" for bromine, releasing it in a controlled manner[14][15]. It offers many of the benefits of elemental bromine without the significant handling hazards.
-
Mechanism of Action: In solution, pyridinium tribromide exists in equilibrium with pyridine hydrobromide and elemental bromine. It acts as a mild source of electrophilic bromine for SₑAr reactions, similar to Br₂ but with attenuated reactivity.
-
Advantages:
-
Stable, non-volatile, crystalline solid, making it significantly safer and easier to handle than Br₂[14].
-
Often provides higher regioselectivity compared to elemental bromine.
-
Reaction workup is often simpler.
-
-
Disadvantages:
-
Less reactive than Br₂/Lewis acid systems.
-
Higher molecular weight means more reagent is required on a molar basis.
-
Quantitative Data Summary
The following table summarizes experimental data for the bromination of isoquinoline and its derivatives, highlighting the impact of the chosen reagent and conditions on the regiochemical outcome and yield.
| Substrate | Brominating Agent | Conditions | Position(s) of Bromination | Yield (%) | Source |
| Isoquinoline | NBS | conc. H₂SO₄ | 5 | High | [2][3][4] |
| Isoquinoline | Br₂ / AlCl₃ | Neat, 75°C | 5 | Good | [11][12] |
| Isoquinoline | Br₂ (gas phase) | 450°C | 1 | Low | [16] |
| 6-Hydroxytetrahydroisoquinoline | Br₂ | Various temps | 5 | High | [13] |
| 8-Methoxyquinoline | NBS | H₂SO₄ | 5 and 5,7-di-Br | Mixture | [17] |
| 8-Aminoquinoline | NBS | Acetonitrile | 5 | Good | [17] |
Pillar 2: Mechanistic Insights & Decision-Making Workflow
The choice of brominating agent is fundamentally a question of controlling reactivity and directing regioselectivity. The following diagram illustrates the two primary mechanistic pathways and a logical workflow for reagent selection.
Caption: Decision workflow for selecting a brominating agent for isoquinoline.
Pillar 3: Field-Proven Experimental Protocols
Adherence to validated protocols is crucial for reproducibility and safety. The following are representative, self-validating procedures for the regioselective bromination of isoquinoline.
Protocol 1: Regioselective Synthesis of 5-Bromoisoquinoline via NBS in Acid[2][4]
-
Objective: To achieve highly regioselective monobromination at the C5 position. The strong acid protonates the isoquinoline nitrogen, deactivating the entire ring system but directing the electrophile preferentially to C5.
-
Apparatus: A 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Reagents:
-
Isoquinoline (1.29 g, 10.0 mmol)
-
N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (20 mL)
-
-
Procedure:
-
In a fume hood, cool the concentrated sulfuric acid to 0 °C in an ice/water bath.
-
Slowly and with vigorous stirring, add the isoquinoline to the cold sulfuric acid. The addition is exothermic. Ensure the temperature does not rise above 10 °C.
-
Once the isoquinoline is fully dissolved, add the N-bromosuccinimide in small portions over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc, visualizing with UV and/or iodine).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker.
-
Basify the cold aqueous solution by the slow addition of concentrated ammonium hydroxide (or 50% NaOH solution) until pH > 10. This step is highly exothermic and must be performed with cooling.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel to afford 5-bromoisoquinoline.
-
Protocol 2: Bromination using Pyridinium Tribromide
-
Objective: To perform a milder bromination using a safer, solid reagent. This method is suitable for substrates that may be sensitive to strong acids.
-
Apparatus: A 100 mL round-bottom flask with a magnetic stir bar.
-
Reagents:
-
Isoquinoline (1.29 g, 10.0 mmol)
-
Pyridinium Tribromide (3.52 g, 11.0 mmol, 1.1 eq)
-
Glacial Acetic Acid (30 mL)
-
-
Procedure:
-
Dissolve isoquinoline in glacial acetic acid in the round-bottom flask.
-
Add pyridinium tribromide in one portion. The solid may not dissolve completely initially.
-
Stir the resulting orange suspension at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (100 mL).
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color of excess bromine is discharged.
-
Basify the solution with solid sodium bicarbonate or sodium carbonate until effervescence ceases (pH ~8).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the brominated isoquinoline product(s).
-
Conclusion and Authoritative Insights
The synthesis of brominated isoquinolines is a mature field, yet the choice of reagent remains a critical parameter that must be tailored to the specific substrate and synthetic goal. For highly regioselective C5 bromination, NBS in concentrated sulfuric acid is the method of choice, offering unparalleled control[2][3][4]. When substrates are acid-sensitive or when a safer, solid reagent is preferred, Pyridinium Tribromide provides an excellent balance of reactivity and handling convenience[14]. While elemental bromine is a potent and economical option, its use should be reserved for cases where its high reactivity is necessary and its poor selectivity can be tolerated or managed[11]. By understanding the underlying mechanisms and leveraging the appropriate field-proven protocols, researchers can efficiently access these valuable intermediates, accelerating the pace of drug discovery and development.
References
-
Pujol, M. D., et al. (2010). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. Journal of Heterocyclic Chemistry. Available from: ResearchGate. [Link]
-
Brindisi, M., et al. (2018). Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents. European Journal of Medicinal Chemistry. Available from: ResearchGate. [Link]
-
Thieme E-Journals. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. [Link]
-
Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society. Available from: ResearchGate. [Link]
-
PubChem. (n.d.). Isoquinoline. In PubChem Compound Summary. [Link]
-
Raut, B. (2020). Reactions of Isoquinoline. YouTube. [Link]
-
Wang, Z., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(19), 3422. [Link]
-
Singh, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Wang, Y., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [Link]
-
Das, B., et al. (2004). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
-
Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Preparation of pyridinium tribromide. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
ResearchGate. (n.d.). Overview of the pyridinium and (iso)quinolinium 1,n-zwitterions. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
-
Cossío, F. P., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: ResearchGate. [Link]
-
den Hertog, H. J., & van der Does, L. (1955). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Itoh, A., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Organic and Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
A Comparative Guide to the Structural Validation of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For complex heterocyclic scaffolds like 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a seemingly minor ambiguity in its chemical architecture can lead to drastic differences in biological activity and safety profiles. The presence of multiple substituents on the tetrahydroisoquinoline core raises critical questions of regiochemistry that cannot be definitively answered by routine analytical methods alone.
This guide provides an in-depth comparison of analytical techniques for the structural validation of this specific molecule. It demonstrates why Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for absolute structure determination and how it is synergistically supported by other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Challenge: Beyond the Molecular Formula
The synthesis of polysubstituted aromatic systems can often yield a mixture of regioisomers—molecules with the same chemical formula but different spatial arrangements of their constituent atoms. For this compound (Molecular Formula: C₁₀H₁₁BrN₂O₂), the primary analytical challenge is to confirm the precise placement of the bromo and nitro groups on the aromatic ring. Is it truly the 5-bromo, 8-nitro isomer, or another possibility such as the 8-bromo, 5-nitro isomer? Answering this question with certainty is paramount.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the exact position of every atom in the molecular structure.[1][2] This method moves beyond establishing connectivity and provides a definitive 3D map of the molecule's electron density.[3][4]
Causality in the Experimental Workflow: From Powder to Picture
Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome.[3][4] The major bottleneck in this process is often the growth of a suitable, high-quality single crystal.[5][6]
Experimental Protocol: Crystal Growth & Mounting
-
Purity is Paramount: Begin with the highest purity sample of this compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.[7]
-
Solvent Selection: The choice of solvent is crucial.[8] A systematic screening of solvents is recommended. The ideal solvent is one in which the compound is moderately soluble.[8] For a molecule like this, solvents such as acetonitrile, ethanol, or toluene could be good starting points.
-
Crystallization Technique - Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., acetonitrile) in a clean vial.[7][9]
-
Filter the solution to remove any particulate matter.[8]
-
Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This slows the rate of evaporation, which is critical for growing large, well-ordered crystals.[10][11]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[8][12]
-
-
Alternative Technique - Vapor Diffusion:
-
Dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., toluene) in a small, open vial.[12]
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[9][12]
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystallization.[9][12]
-
-
Crystal Harvesting & Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully select a well-formed, transparent crystal.[3][4] Under a microscope, mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100-173 K).[11][13] This low temperature minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11]
Experimental Protocol: Data Collection and Structure Refinement
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.[1][2]
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods). This allows for the generation of an initial electron density map.[13]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all non-hydrogen atoms are then refined using a least-squares process to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13][14] The final refined structure provides unequivocal evidence of the atomic positions, thus confirming the 5-bromo and 8-nitro substitution pattern.
Part 2: Orthogonal Validation with Spectroscopic Techniques
While SC-XRD is definitive, it is crucial to employ orthogonal techniques that provide complementary information and ensure the bulk material is identical to the single crystal selected for analysis. NMR and MS are indispensable in this regard.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen and carbon.[16][17] For distinguishing regioisomers, 2D NMR experiments are exceptionally powerful.[18][19]
-
¹H and ¹³C NMR: These 1D experiments confirm the presence of all expected functional groups and provide a fingerprint of the molecule. For our target, we would expect to see distinct signals for the N-methyl group, the three methylene (CH₂) groups of the tetrahydroisoquinoline core, and the two aromatic protons.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key NMR experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. To confirm the 5-bromo, 8-nitro structure, we would look for specific long-range correlations. For example, the proton at position 6 should show a correlation to the carbon bearing the nitro group (C-8), and the proton at position 7 should correlate to the carbon bearing the bromine atom (C-5). The absence of these correlations in favor of others would suggest a different regioisomer.[21][22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, helping to confirm the conformation of the tetrahydroisoquinoline ring.[21]
Mass Spectrometry (MS): Confirming the Formula
Mass spectrometry provides the molecular weight and elemental composition of a compound.[16]
-
High-Resolution Mass Spectrometry (HRMS): This technique is critical. It measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places).[23][24] This allows for the unambiguous determination of the molecular formula (C₁₀H₁₁BrN₂O₂) by distinguishing it from other potential formulas that might have the same nominal mass.[23][24][25]
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths for this Application | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[1][26] | Unambiguously determines the exact positions of the bromo and nitro groups, providing definitive proof of regiochemistry.[27] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[5][6] The structure represents the solid state, which may differ from the solution state. |
| NMR Spectroscopy (¹H, ¹³C, HMBC) | Atomic connectivity, chemical environment, and through-bond correlations.[16][28] | HMBC is the most powerful non-crystallographic technique to infer the substitution pattern by establishing C-H connectivity over multiple bonds.[19][29] | Does not directly provide 3D coordinates. Severe signal overlap can complicate interpretation.[29] Interpretation can be ambiguous without definitive correlation data. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition.[23][30] | Confirms the correct molecular formula with high confidence, ruling out impurities with different formulas.[25][31] | Provides no information about isomerism (regioisomers have the same exact mass). Fragmentation patterns can be complex and may not be unique.[16] |
Visualizing the Validation Workflow
A comprehensive validation strategy integrates these techniques in a logical sequence.
Caption: Integrated workflow for structural validation.
Conclusion
For the definitive structural validation of this compound, a multi-faceted approach is essential. While HRMS confirms the elemental composition and advanced NMR techniques like HMBC provide strong evidence for the regiochemical arrangement, only Single-Crystal X-ray Diffraction delivers an indisputable, high-resolution 3D picture of the molecule. It serves as the ultimate arbiter, resolving any potential ambiguities left by spectroscopic methods. By integrating these techniques, researchers and drug developers can proceed with absolute confidence in the structural integrity of their lead compounds, a critical step on the path to novel therapeutics.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link][5][6]
-
Unknown Author. (n.d.). Crystallization of small molecules. ICMAB. Available at: [Link]
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Available at: [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
-
Unknown Author. (n.d.). Single Crystal X-Ray Diffraction. Supplementary Information. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. Organic Chemistry at CU Boulder. Available at: [Link]
-
Mandia, D. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Elveflow. Available at: [Link]
-
LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry.
-
Staples, R. J. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available at: [Link]
-
Cowtan, K. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available at: [Link]
-
Unknown Author. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]
-
Unknown Author. (n.d.). Single-crystal structure refinement. ResearchGate. Available at: [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
-
Unknown Author. (n.d.). Single crystal X-ray diffraction analysis. Kazan Federal University. Available at: [Link]
-
Unknown Author. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available at: [Link]
-
Foss, B. J., et al. (2004). Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Unknown Author. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]
-
Jasiński, R., et al. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. ResearchGate. Available at: [Link]
-
Sim, S. P., et al. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Institutes of Health (NIH). Available at: [Link]
-
Jasiński, R., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]
-
Unknown Author. (n.d.). 4-Bromo-1-nitrobenzene. National Institutes of Health (NIH). Available at: [Link]
-
LibreTexts. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
- Unknown Author. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
-
LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
Jasiński, R., et al. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]
-
Unknown Author. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Selected HMBC (A) and NOESY (B) correlations of compound 1. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem Lite. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Kim, S., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. Available at: [Link]
-
Nováková, K., et al. (2022). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. MDPI. Available at: [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. portlandpress.com [portlandpress.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How To [chem.rochester.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. rroij.com [rroij.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jchps.com [jchps.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 29. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 30. orgchemboulder.com [orgchemboulder.com]
- 31. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing the Neuropharmacological Profile of Novel Tetrahydroisoquinoline Derivatives
Introduction: The Therapeutic Potential and Complexity of Tetrahydroisoquinolines
Tetrahydroisoquinoline (THIQ) derivatives represent a fascinating and enduring class of compounds in central nervous system (CNS) drug discovery.[1][2][3] Structurally related to key catecholaminergic neurotransmitters, these scaffolds have been investigated for a wide range of therapeutic applications, including antidepressant, antipsychotic, and neuroprotective agents.[1][2] Some THIQ derivatives are even found endogenously, formed through the condensation of dopamine with aldehydes, hinting at a potential physiological role and a complex pharmacology.[4][5] Their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) also necessitates a thorough and rigorous safety and specificity assessment.[6][7][8]
This guide provides a comprehensive, multi-tiered framework for elucidating the neuropharmacological profile of novel THIQ derivatives. As drug development professionals, our goal is not merely to identify activity, but to build a detailed, evidence-based narrative of a compound's mechanism of action, selectivity, and potential therapeutic window. This requires a logical progression from high-throughput in vitro screening to complex in vivo behavioral analysis, with each step designed to answer specific, critical questions about the compound's properties.
The Assessment Cascade: A Multi-Tiered Strategy
A robust assessment strategy de-risks drug development by identifying promising candidates and eliminating unsuitable ones early. The causality behind this tiered approach is resource optimization and logical validation; we begin with broad, high-throughput assays to identify primary targets and progress to more resource-intensive in vivo models only for compounds that meet specific criteria at each stage.
Tier 1: Primary Screening - Identifying the Molecular Target(s)
The initial goal is to cast a wide net to understand where our novel THIQ derivative "docks" in the complex landscape of the CNS. We are primarily interested in identifying high-affinity interactions with key protein classes involved in neurotransmission.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are robust, sensitive, and considered the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9] The principle is a competition assay: we measure the ability of our unlabeled test compound to displace a "hot" (radiolabeled) ligand that has a known high affinity for the target.
Experimental Rationale: The choice of targets in the initial screen should be guided by the structural class. For THIQs, the monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are primary suspects due to structural similarities to their endogenous ligands. A broad panel of G-protein coupled receptors (GPCRs), especially dopaminergic and serotonergic subtypes, is also critical.
Protocol: Competitive Radioligand Binding Assay for DAT
-
Membrane Preparation: Homogenize tissue or cells expressing the human dopamine transporter (hDAT) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend them. Determine protein concentration via a BCA assay.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and a range of concentrations of the novel THIQ derivative.[10][11]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. For DAT, this is typically 60-120 minutes at 4°C or room temperature.[10]
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter. The membranes containing the receptor-ligand complexes are trapped on the filter.[9]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This generates a sigmoidal curve from which the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant), a true measure of affinity, is then derived using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Self-Validation & Trustworthiness: The protocol's integrity is maintained by including controls for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of a known DAT inhibitor like GBR 12909 or cocaine). Specific binding is the difference between total and non-specific binding, ensuring we are only measuring interactions with the intended target.
Tier 2: Target Validation and Functional Activity
Once a high-affinity interaction is identified, we must answer two questions: Is the compound selective? And what is the functional consequence of this binding—is it an agonist, antagonist, or modulator?
Neurotransmitter Uptake Assays
For compounds binding to monoamine transporters, a functional uptake assay is essential. It directly measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the synapse.
Protocol: [³H]-Dopamine Uptake Inhibition Assay
-
Cell Culture: Use cells stably expressing the target transporter (e.g., hDAT-HEK293 cells). Plate them in a 96-well plate.[11][12]
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the novel THIQ derivative or a reference compound (e.g., Nomifensine) for a short period (e.g., 10 minutes).[11]
-
Uptake Initiation: Add a fixed concentration of radiolabeled substrate (e.g., [³H]-dopamine) to initiate the uptake process.[11]
-
Termination: After a short incubation (1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.[11]
-
Lysis & Quantification: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the THIQ derivative required to inhibit dopamine uptake by 50%.[12]
Comparative Data Table: In Vitro Profile of THIQ-A vs. Reference
| Compound | DAT Binding (Ki, nM) | DAT Uptake (IC₅₀, nM) | SERT Binding (Ki, nM) | NET Binding (Ki, nM) |
| THIQ-A (Novel) | 8.5 | 15.2 | >1000 | 450 |
| Nomifensine (Ref.) | 15 | 25.7 | 1500 | 78 |
This hypothetical data suggests THIQ-A is a potent and selective DAT inhibitor compared to the reference compound.
Tier 3: In Vivo Target Engagement and Brain Exposure
A compound that is potent in a dish is useless if it cannot reach its target in the brain. This tier assesses blood-brain barrier (BBB) permeability and confirms that the compound engages its target in a living system, producing a measurable neurochemical change.
In Vivo Microdialysis
Microdialysis is a powerful technique that allows for the sampling of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[13][14][15] It provides the ultimate proof of target engagement for a transporter inhibitor.
Experimental Rationale: If our THIQ derivative is a DAT inhibitor, systemic administration should block dopamine reuptake in dopamine-rich brain regions like the striatum or nucleus accumbens, leading to a measurable increase in extracellular dopamine levels.[13]
Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: A microdialysis probe (a semi-permeable membrane of ~200-400 µm diameter) is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rat.[16] The animal is allowed to recover.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[14][15] Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF.
-
Baseline Collection: Collect dialysate fractions at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine.[16]
-
Drug Administration: Administer the novel THIQ derivative (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate fractions to measure changes in dopamine concentration over time.
-
Sample Analysis: Analyze the dopamine concentration in each fraction using highly sensitive techniques like HPLC with electrochemical detection (HPLC-EC).[17]
-
Data Analysis: Express the results as a percentage change from the pre-drug baseline. A significant increase in dopamine post-administration confirms CNS penetration and target engagement.
Tier 4: Behavioral Pharmacology - Assessing Functional Outcomes
After establishing target engagement, the final step is to assess the compound's effect on complex behaviors relevant to CNS disorders. The choice of models should be hypothesis-driven based on the compound's neurochemical profile. A selective DAT inhibitor might have antidepressant, anxiolytic, or psychostimulant-like effects.
Elevated Plus Maze (EPM): A Model for Anxiety
The EPM is a widely used test to assess anxiety-like behavior in rodents.[18][19][20] The test is based on the animal's natural aversion to open, elevated spaces.[18][19][21]
Experimental Rationale: Anxiolytic drugs typically increase the animal's willingness to explore the open arms of the maze. We would run this test to see if our THIQ derivative has anxiolytic or anxiogenic (anxiety-producing) properties.
Protocol: Elevated Plus Maze
-
Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test.[18][19]
-
Drug Administration: Administer the THIQ derivative or vehicle at a predetermined time before the test (e.g., 30 minutes prior).
-
Test Procedure: Place the mouse in the center of the plus-shaped maze, which has two open arms and two enclosed arms, and allow it to explore for 5-10 minutes.[18][21]
-
Data Acquisition: Record the session using an overhead video camera and tracking software.[18]
-
Key Parameters: The primary variables of interest are the time spent in the open arms and the number of entries into the open arms.[18][21] An increase in these parameters suggests an anxiolytic effect. Total distance traveled is also measured as a control for general locomotor activity.
Forced Swim Test (FST): A Screen for Antidepressant Activity
The FST is a common behavioral screen used to predict the efficacy of antidepressant treatments.[22][23][24] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming, climbing) and less time immobile.[24][25][26]
Experimental Rationale: Given the role of dopamine in mood and motivation, a DAT inhibitor is a plausible candidate for an antidepressant. The FST serves as a rapid, initial screen for this potential therapeutic application.
Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent cylinder is filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.[23]
-
Drug Administration: Administer the THIQ derivative or vehicle.
-
Test Session: Place the mouse in the water for a 6-minute session. The first 2 minutes are typically considered a habituation period and are not scored.
-
Scoring: During the final 4 minutes, a trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[25]
Comparative Data Table: Behavioral Profile of THIQ-A
| Test | Parameter | Vehicle Control | THIQ-A (10 mg/kg) | Diazepam (1 mg/kg) |
| Elevated Plus Maze | % Time in Open Arms | 18.2 ± 2.1 | 35.5 ± 3.4 | 40.1 ± 4.0 |
| Forced Swim Test | Immobility (seconds) | 155 ± 10.3 | 85 ± 8.1 | N/A |
| Locomotor Activity | Total Distance (m) | 45.6 ± 4.5 | 68.2 ± 5.9 | 30.1 ± 3.1* |
*p < 0.05 vs. Vehicle Control. Data are hypothetical means ± SEM.
Interpretation of Results: The hypothetical data suggests THIQ-A has both anxiolytic and antidepressant-like effects. The increase in locomotor activity must be considered, as it could be a confounding factor in the FST. This highlights the importance of running a battery of tests to build a complete picture of the compound's effects.
Conclusion and Forward Look
This guide outlines a systematic, multi-tiered approach to characterizing the neuropharmacological profile of a novel THIQ derivative. By progressing logically from in vitro affinity and function to in vivo target engagement and behavioral outcomes, we can build a robust data package. This process allows for a comprehensive comparison against existing alternatives and provides the critical, evidence-based foundation needed to make informed decisions in the drug development process. The structure-activity relationships (SAR) derived from testing a series of such derivatives will ultimately guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[27][28][29]
References
-
Kraeuter, AK., Guest, P.C., Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In: Guest, P. (eds) Pre-Clinical Models. Methods in Molecular Biology. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
British Association for Psychopharmacology. (2020). Factsheet on the forced swim test. [Link]
-
Wahlsten, D. (2001). Protocol for Elevated Plus Maze. [Link]
-
Sumitomo Pharma. (N.D.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
-
Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Royal Society of Chemistry. [Link]
-
University of Wisconsin-Milwaukee. (N.D.). Forced Swim Test v.3. [Link]
-
Wahlsten, D. (2001). Protocol for Elevated Plus Maze. [Link]
-
Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]
-
NSW Department of Primary Industries. (N.D.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
NeuroProof. (N.D.). Phenotypic Screening in CNS Drug Discovery. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery. [Link]
-
Upton, N. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Lee, M. H., et al. (2011). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Molecules and Cells. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Eurofins. (N.D.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Gifford Bioscience. (N.D.). Radioligand Binding Assay Protocol. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
-
Creative Biolabs. (N.D.). In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
Lee, M. H., et al. (2011). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Molecules and Cells. [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]
-
Hamdane, H., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences. [Link]
-
Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology. [Link]
-
Szymański, P., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. [Link]
-
Gifford Bioscience. (N.D.). Radioligand Binding Assay. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical Research. [Link]
-
Hamdane, H., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed. [Link]
-
O'Regan, D., et al. (2007). Tetrahydroisoquinoline derivatives: a new perspective on monoaminergic dysfunction in children with ADHD? Behavioral and Brain Functions. [Link]
-
Hamdane, H., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. ResearchGate. [Link]
-
Yulia, V. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Allied Academies. (N.D.). Structure-activity relationship studies on drug candidates for alzheimer's disease. [Link]
-
Drug Design. (2005). Structure Activity Relationships. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline derivatives: a new perspective on monoaminergic dysfunction in children with ADHD? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 17. news-medical.net [news-medical.net]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Elevated plus maze protocol [protocols.io]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. lasa.co.uk [lasa.co.uk]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. alliedacademies.org [alliedacademies.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Structure-Activity Relationships of 5-Substituted vs. 8-Substituted Tetrahydroisoquinolines
Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a bicyclic heterocyclic scaffold that forms the core of numerous natural products, including alkaloids, and a vast array of synthetic molecules with significant pharmacological activities.[1][2][3] Its rigid structure, combined with the presence of a basic nitrogen atom, makes it an excellent pharmacophore for interacting with a variety of biological targets. The diverse biological activities reported for THIQ derivatives are extensive, encompassing roles as antitumor, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents, highlighting its status as a "privileged structure" in drug discovery.[1][3][4]
The pharmacological profile of the THIQ core can be finely tuned by introducing substituents at various positions on the bicyclic ring system. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two key positional isomers: 5-substituted and 8-substituted tetrahydroisoquinolines. By examining how the placement of substituents on the benzo portion of the scaffold influences biological activity, we aim to provide a valuable resource for researchers and scientists engaged in the design and development of novel THIQ-based therapeutics.
Synthetic Strategies: Accessing the 5- and 8-Substituted THIQ Core
The construction of the tetrahydroisoquinoline scaffold is a well-established field in organic synthesis, with several named reactions providing efficient access to this core structure. The two most common methods are the Pictet-Spengler condensation and the Bischler-Napieralski reaction .[1]
-
Pictet-Spengler Condensation: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring. The substituents on the resulting THIQ are determined by the substitution pattern of the starting β-phenylethylamine and the choice of the carbonyl compound.[1]
-
Bischler-Napieralski Reaction: In this method, a β-phenylethylamide is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline.[1]
The synthesis of specifically 5- or 8-substituted THIQs typically involves starting with appropriately substituted precursors. For instance, the synthesis of 5,8-disubstituted THIQs has been achieved starting from 5-substituted-8-bromoisoquinolines, which are then subjected to further functionalization and reduction.[5]
Below is a generalized workflow for the synthesis of substituted THIQs, illustrating the key steps from starting materials to the final products.
Caption: Generalized synthetic routes to substituted tetrahydroisoquinolines.
Comparative Structure-Activity Relationship (SAR) Analysis: 5- vs. 8-Substitution
The substitution pattern on the aromatic ring of the THIQ scaffold plays a crucial role in determining the molecule's interaction with its biological target. The electronic and steric properties of the substituents, as well as their position, can significantly alter binding affinity, selectivity, and functional activity. In this section, we will compare the SAR of 5-substituted and 8-substituted THIQs, drawing on examples from various therapeutic areas.
5-Substituted Tetrahydroisoquinolines
Substituents at the 5-position of the THIQ ring are directed towards a specific region of the binding pocket of the target protein. The nature of these substituents can have a profound impact on the overall activity of the molecule.
A notable example comes from the development of inhibitors of Mycobacterium tuberculosis (M.tb). In a series of 5,8-disubstituted THIQs, it was found that large substituents at the 5-position were well-tolerated.[5][6] This suggests that the binding pocket of the target, M.tb ATP synthase, can accommodate bulky groups at this position. The potency of these compounds also showed a general trend of improvement with increased lipophilicity.[5][6]
8-Substituted Tetrahydroisoquinolines
The 8-position of the THIQ scaffold offers another key vector for modification. Substituents at this position can influence the orientation of the molecule within the binding site and introduce new interactions with the target.
In the same series of anti-tubercular 5,8-disubstituted THIQs, N-methylpiperazine was identified as the preferred substituent at the 8-position.[5][6] This highlights the importance of a specific basic nitrogen-containing moiety at this position for optimal activity against M.tb.
Direct Comparison and Key Insights
To provide a clear comparison, the following table summarizes the SAR findings for 5- and 8-substituted THIQs based on their activity against Mycobacterium tuberculosis.
| Position | Substituent Type | Observation | Implication for SAR | Reference |
| 5-Position | Large, lipophilic groups (e.g., Bn) | Well-tolerated; improved potency with higher lipophilicity. | The binding pocket has a large, hydrophobic sub-pocket that can accommodate bulky substituents at the 5-position. | [5][6] |
| 8-Position | N-methylpiperazine | Preferred substituent for optimal activity. | A specific hydrogen bond donor/acceptor or a positively charged group is likely crucial for interaction with the target at this position. | [5][6] |
The differential SAR between the 5- and 8-positions suggests a specific orientation of the THIQ scaffold within the binding site of M.tb ATP synthase. The diagram below illustrates this concept.
Caption: Conceptual model of 5- and 8-substituted THIQ binding.
Exemplary Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of THIQ derivatives.
Radioligand Binding Assay for Dopamine D3 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D3 receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the dopamine D3 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human dopamine D3 receptor.
-
[3H]Spiperone (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (5- and 8-substituted THIQs) at various concentrations.
-
Haloperidol (non-specific binding control).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone solution (final concentration ~0.3 nM), and 50 µL of the test compound solution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of haloperidol solution (final concentration ~10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (final concentration ~10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Anti-Mycobacterial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compounds (5- and 8-substituted THIQs) at various concentrations.
-
Rifampicin (positive control).
-
96-well microplates.
-
Resazurin solution (viability indicator).
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the bacterial suspension 1:20 in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds.
-
Include a positive control (Rifampicin) and a negative control (no drug).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial growth).
Conclusion
The structure-activity relationships of 5- and 8-substituted tetrahydroisoquinolines are highly dependent on the biological target. As exemplified by the case of anti-tubercular agents, the 5- and 8-positions offer distinct opportunities for molecular modification to enhance potency and selectivity. While the 5-position may tolerate bulky, lipophilic substituents to exploit hydrophobic interactions, the 8-position might be more sensitive to specific polar or charged groups that can form key interactions with the target. A thorough understanding of the SAR for each position is crucial for the rational design of novel and effective THIQ-based therapeutics. This guide provides a framework for such comparative analysis and underscores the importance of integrating synthetic chemistry, pharmacological testing, and structural biology in modern drug discovery.
References
-
Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses. 2023;15(2):502. [Link]
-
Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. Semantic Scholar. [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. 2020;28(1):115192. [Link]
-
The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology. 2008;74(5):1347-1357. [Link]
-
Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. Scientific Reports. 2025;15(1):8398. [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. 2022;65(15):10243-10283. [Link]
-
Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PubMed. [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central. [Link]
-
Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry. 2012;8(4):699-704. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. 2022;27(23):8283. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(22):13149-13171. [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. ResearchGate. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. 2023;28(4):1495. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2009;14(7):2513-2524. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. 2017;22(10):1637. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(2):1-14. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate in medicinal chemistry[1], possesses a unique combination of functional groups—a halogenated aromatic ring, a nitro group, and a tertiary amine within a tetrahydroisoquinoline framework. This structure dictates a specific set of hazards that must be rigorously managed from initial handling through to final disposal.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to ensure that every laboratory handling this and similar reagents operates under the highest standards of safety, in full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[2].
Part 1: Hazard Assessment and Chemical Profile
Understanding the "why" begins with a clear-eyed assessment of the molecule's inherent risks. The generator of the waste is legally responsible for determining if it is hazardous[3]. For this compound, the hazards are multifaceted.
According to its Globally Harmonized System (GHS) classification, this compound presents several acute and chronic hazards[4]. The primary risks stem from:
-
Bromine Moiety: As a brominated organic compound, it is classified as a halogenated waste.[5] These compounds can be environmentally persistent and require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[6][7]
-
Nitro Group: The presence of a nitro group on an aromatic ring introduces potential energetic properties and significant toxicity. While this is a mono-nitro compound, chemicals with nitro groups, particularly di- and tri-nitro compounds, can be shock-sensitive or explosive under certain conditions, especially when improperly stored or mixed with incompatible materials.[8]
-
Tetrahydroisoquinoline Core: This heterocyclic amine structure can exhibit reactivity with strong acids and oxidizing agents.
Key Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 104737-00-0 | [4] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [4] |
| Molecular Weight | 271.11 g/mol | [4] |
| GHS Hazard Codes | H302, H332, H315, H319, H335 | [4] |
| Hazard Summary | Harmful if swallowed or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | [4] |
Part 2: Immediate Safety and Handling Protocols
Before disposal can even be considered, all personnel must adhere to strict safety protocols during handling and in the event of an emergency.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the pure compound or its waste solutions.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and eye irritation[9]. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which are harmful[10][11]. |
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[13]
-
Part 3: The Core Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process governed by federal and local regulations.[14] The following workflow ensures compliance and safety.
Step 1: Waste Classification and Segregation
This is the most critical step. Based on its chemical nature, this compound waste must be classified and segregated as Halogenated Organic Waste .[5][15]
Causality: Halogenated and non-halogenated waste streams are sent to different types of incinerators or treatment facilities.[15] Mixing them increases disposal costs and can violate the permit of the disposal facility. Furthermore, this compound's specific functional groups make it incompatible with many other chemical classes.
Step 2: Critical Incompatibilities - What NOT to Mix
Mixing incompatible chemicals can result in violent reactions, explosions, or the release of toxic gases.[16] Under no circumstances should this waste be mixed with the following:
-
Strong Oxidizing Agents: (e.g., Nitric Acid, Perchloric Acid, Potassium Permanganate). The organic amine and nitro-aromatic structure can react exothermically and potentially explosively.[17][18]
-
Strong Acids and Bases (Concentrated): While used in synthesis, mixing concentrated acids or bases in a waste container can cause uncontrolled reactions.
-
Reactive Metals: (e.g., Sodium, Potassium, Magnesium).
Procedural Mandate: Dedicate a specific, clearly labeled waste container solely for this compound and structurally similar halogenated intermediates.
Step 3: Containment and Labeling
-
Select a Proper Container: Use a chemically compatible container, such as an amber glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, screw-on cap. Ensure the container is clean, dry, and in good condition.
-
Label the Container Immediately: Before adding any waste, affix a completed Hazardous Waste Label from your institution's EHS department. The label must include:
-
The full, unabbreviated chemical name: "Waste this compound"
-
The concentration and quantity of the waste.
-
The appropriate hazard pictograms (e.g., Harmful/Irritant).
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of laboratory personnel.[19]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[13]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[13]
-
Monitor Accumulation Time: Laboratories must adhere to strict time limits for accumulating waste on-site (e.g., 12 months for academic labs under Subpart K, or shorter periods for other generators).[19]
Step 5: Final Disposal via Professional Services
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[20] In-laboratory treatment or neutralization of this compound is strongly discouraged due to the risk of creating more hazardous byproducts.[21]
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup.
-
Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and the label is fully visible.
-
Maintain Records: Keep accurate records of the waste generated and disposed of, as required by your institution and the EPA.[14]
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision-making and operational flow for the safe disposal of this compound waste.
Caption: Disposal workflow from generation to professional collection.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. MED-FLEX. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Research Council. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Environmental Safety, Sustainability & Risk (ESSR). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Reduction. Oregon State University Environmental Health and Safety. [Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Chemical Incompatibility Chart. Princeton University Environmental Health and Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]
-
5-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromo-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Chemical Incompatibilities. University of California, Berkeley. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. Ark Pharma Scientific Limited. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability & Risk (ESSR). [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2InfoHouse. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed, National Center for Biotechnology Information. [Link]
-
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride 100mg. Dana Bioscience. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. needle.tube [needle.tube]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. essr.umd.edu [essr.umd.edu]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. epa.gov [epa.gov]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 18. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. epa.gov [epa.gov]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Essential Safety and Handling Guide for 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
This document provides critical, in-depth guidance on the safe handling of this compound. As a compound featuring a halogenated aromatic ring, a nitro functional group, and a tertiary amine within a tetrahydroisoquinoline scaffold, it presents a multifaceted hazard profile that demands rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, aiming to build a foundation of trust through technical expertise and a commitment to laboratory safety.
Hazard Profile Analysis: Understanding the Inherent Risks
The molecular structure of this compound dictates its chemical reactivity and toxicological properties. The presence of the nitro group on the aromatic ring is a primary driver of its hazard profile. A comprehensive review of its GHS (Globally Harmonized System) classification reveals several key dangers that inform all subsequent PPE and handling recommendations.[1]
The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is a significant irritant to the skin, eyes, and respiratory system.[1][2][3] These classifications are not merely administrative; they are a direct reflection of the compound's potential to cause harm upon exposure.
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
Primary Routes of Exposure:
-
Inhalation: As a solid powder, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer.[2][3]
-
Dermal Contact: The compound's classification as a skin irritant means direct contact can cause localized inflammation, and absorption through the skin is a potential route for systemic toxicity.[3]
-
Eye Contact: Direct contact with the solid or its dust can cause serious irritation.[1][4]
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final, essential barrier between you and the hazard, but it should never be the only one.
-
Elimination/Substitution: (Not applicable for this topic)
-
Engineering Controls: These are the most critical for this compound. All work must be conducted in a certified chemical fume hood to control airborne particles.[2][3][6]
-
Administrative Controls: These include robust Standard Operating Procedures (SOPs), clear labeling, and comprehensive training for all personnel.
-
Personal Protective Equipment (PPE): The focus of this guide, used in conjunction with the controls above.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment of its known hazards.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[6][7]
-
Enhanced Protection: When handling larger quantities (>5g) or performing operations with a risk of splashing (e.g., dissolution), a full-face shield must be worn over the safety goggles.[7][8] This provides an additional layer of protection against unexpected events.
Hand Protection
To prevent skin irritation (H315) and dermal absorption, appropriate gloves are essential.
-
Material Selection: Chemical-impermeable gloves are required. Nitrile or neoprene gloves are recommended for handling aromatic nitro compounds.[7] Always consult the glove manufacturer's resistance guide to ensure compatibility with any solvents being used.[8]
-
Protocol: Gloves must be inspected for any signs of degradation or pinholes before each use. If contact with the compound occurs, change gloves immediately, washing hands thoroughly before donning a new pair. Never reuse disposable gloves.[7][8]
Body Protection
Protective clothing prevents incidental skin contact.
-
Standard Use: A flame-resistant lab coat, fully buttoned with tight-fitting cuffs, is the minimum requirement.[8]
-
Clothing: Long pants and closed-toe, closed-heel shoes made of a non-porous material must be worn.[8][9] Fabrics like polyester or acrylic should be avoided in favor of cotton under the lab coat.[8]
Respiratory Protection
While engineering controls are primary, respiratory protection may be required in specific scenarios.
-
Standard Operations: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[3]
-
Non-Routine Operations: If exposure limits are exceeded, or in situations where engineering controls are not feasible (e.g., cleaning a large spill outside of a hood), a full-face respirator with cartridges suitable for organic vapors and particulates (P100 filter) must be used.[7] All respirator use must comply with a documented institutional respiratory protection program, including fit testing.[8]
Operational Plans and Disposal
Proper procedure is as important as the equipment itself. The following workflows integrate PPE use into the handling lifecycle of the compound.
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Spill Response Plan
In the event of a spill, a calm and procedural response is essential to ensure safety.
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if necessary. Restrict access to the spill zone.[2]
-
Assess & Assemble PPE: Assess the scale of the spill. Don appropriate PPE as described above, including respiratory protection if the spill is outside a fume hood.
-
Containment & Cleanup:
-
Decontamination: Wash the spill area thoroughly with a detergent solution, followed by water.[10]
-
Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be placed in the designated hazardous waste container.
Caption: Emergency Spill Response Workflow.
Waste Disposal Protocol
All waste contaminated with this compound is considered hazardous.
-
Containers: Use only designated, sealable, and clearly labeled hazardous waste containers.[2]
-
Procedure: Dispose of all contaminated lab supplies (gloves, absorbent pads, pipette tips) and residual chemical in this container.
-
Final Disposal: The container must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[2][3][5]
Summary and Quick Reference
This table provides a summary of required PPE for different laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer (<5g in Fume Hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood) |
| Synthesis/Reaction (in Fume Hood) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood) |
| Spill Cleanup (Outside Fume Hood) | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Apron/Coverall | Full-Face Respirator (Organic Vapor/P100) |
This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these protocols is not just a matter of compliance but a commitment to a culture of safety and scientific excellence.
References
-
This compound - PubChem. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Chemical Process SOP Example. University of Wyoming. [Link]
Sources
- 1. This compound | C10H11BrN2O2 | CID 10016010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
